molecular formula C4H5NO3 B554408 Z-L-Gla(OtBu)2-OH CAS No. 60686-50-2

Z-L-Gla(OtBu)2-OH

Cat. No.: B554408
CAS No.: 60686-50-2
M. Wt: 437,49 g/mole
InChI Key: NQTADLQHYWFPDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Z-L-Gla(OtBu)2-OH, also known as this compound, is a useful research compound. Its molecular formula is C4H5NO3 and its molecular weight is 437,49 g/mole. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74335. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Imides - Succinimides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO8/c1-21(2,3)30-18(26)15(19(27)31-22(4,5)6)12-16(17(24)25)23-20(28)29-13-14-10-8-7-9-11-14/h7-11,15-16H,12-13H2,1-6H3,(H,23,28)(H,24,25)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSRFPOKYPNCYJU-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC(C(=O)O)NC(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C(C[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30679829
Record name (2S)-2-{[(Benzyloxy)carbonyl]amino}-5-tert-butoxy-4-(tert-butoxycarbonyl)-5-oxopentanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60686-50-2
Record name (2S)-2-{[(Benzyloxy)carbonyl]amino}-5-tert-butoxy-4-(tert-butoxycarbonyl)-5-oxopentanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Z-L-Gla(OtBu)2-OH: A Key Building Block for γ-Carboxyglutamic Acid-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of Z-L-Gla(OtBu)2-OH, a crucial protected amino acid derivative for the synthesis of peptides containing γ-carboxyglutamic acid (Gla). Gla-containing proteins are vital in numerous biological processes, including blood coagulation, bone metabolism, and signal transduction. The selective introduction of Gla residues into synthetic peptides is paramount for studying their structure-function relationships and for the development of novel therapeutics.

Chemical Structure and Properties

This compound, with the L-configuration at the α-carbon, is a derivative of glutamic acid where the γ-carbon is carboxylated, and all three carboxyl groups are differentially protected. The α-amino group is protected by a benzyloxycarbonyl (Z) group, and the two γ-carboxyl groups are protected as tert-butyl (OtBu) esters. The α-carboxyl group remains as a free carboxylic acid, allowing for its activation and coupling during peptide synthesis.

Chemical Identifiers

IdentifierValue
IUPAC Name (2S)-2-(Benzyloxycarbonylamino)-4,4-bis(tert-butoxycarbonyl)butanoic acid
CAS Number 60686-50-2[][2][3]
Molecular Formula C22H31NO8
Molecular Weight 437.48 g/mol

Physicochemical Properties

PropertyExpected Value/Characteristic
Appearance White to off-white solid
Melting Point Data not available. Likely a solid with a defined melting point.
Optical Rotation As an L-amino acid derivative, it is expected to be levorotatory. Specific rotation value is not available.
Solubility Expected to be soluble in a range of organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), and ethyl acetate. Low solubility in water.
Storage Store at ≤ -4 °C.[2]

Spectroscopic Properties

Detailed experimental spectra for this compound are not available. The following are expected spectroscopic characteristics based on its chemical structure.

¹H NMR Spectroscopy (Expected)

  • Aromatic protons (Z-group): ~7.3-7.4 ppm (multiplet, 5H)

  • CH₂ of Z-group: ~5.1 ppm (singlet, 2H)

  • α-CH: ~4.3-4.5 ppm (multiplet, 1H)

  • NH: ~5.5-5.8 ppm (doublet, 1H)

  • γ-CH: ~3.5-3.7 ppm (multiplet, 1H)

  • β-CH₂: ~2.1-2.4 ppm (multiplet, 2H)

  • tert-Butyl protons: ~1.4-1.5 ppm (singlet, 18H)

¹³C NMR Spectroscopy (Expected)

  • Carbonyls (Z, esters, acid): ~170-175 ppm

  • Aromatic carbons (Z-group): ~127-136 ppm

  • CH₂ of Z-group: ~67 ppm

  • α-C: ~53-55 ppm

  • γ-C: ~50-52 ppm

  • Quaternary C of tert-butyl: ~81-83 ppm

  • β-C: ~28-30 ppm

  • Methyl C of tert-butyl: ~28 ppm

Infrared (IR) Spectroscopy (Expected)

  • O-H stretch (carboxylic acid): ~2500-3300 cm⁻¹ (broad)

  • N-H stretch (urethane): ~3300 cm⁻¹

  • C-H stretch (aromatic and aliphatic): ~2850-3100 cm⁻¹

  • C=O stretch (urethane, esters, carboxylic acid): ~1680-1760 cm⁻¹ (multiple strong bands)

  • C=C stretch (aromatic): ~1450-1600 cm⁻¹

Mass Spectrometry (Expected)

  • Electrospray Ionization (ESI-MS): Expected to show a prominent ion corresponding to [M+H]⁺ at m/z 438.2, [M+Na]⁺ at m/z 460.2, and/or [M-H]⁻ at m/z 436.2. Fragmentation would likely involve the loss of one or both tert-butyl groups (-56 Da each) and the Z-group.

Synthesis of this compound

A detailed, specific experimental protocol for the synthesis of this compound is not provided in the search results. However, a general synthetic strategy can be outlined based on the synthesis of other protected γ-carboxyglutamic acid derivatives. The synthesis typically starts from a protected L-glutamic acid derivative.

General Synthetic Workflow

G cluster_0 Starting Material cluster_1 γ-Carboxylation cluster_2 Protection cluster_3 Final Deprotection cluster_4 Product A Z-L-Glu-OBn B Activation of γ-carboxyl A->B e.g., with a chloroformate C Malonic ester synthesis approach B->C D Introduction of second carboxyl group C->D E tert-Butylation of γ-carboxyls D->E with isobutylene or tert-butyl alcohol F Selective deprotection of α-benzyl ester E->F e.g., via catalytic hydrogenation G This compound F->G

Caption: General synthetic workflow for this compound.

Experimental Protocol (General Approach)

  • Starting Material: The synthesis would likely commence with a fully protected L-glutamic acid, such as N-benzyloxycarbonyl-L-glutamic acid α,γ-dibenzyl ester (Z-L-Glu(OBn)2).

  • Formation of the γ-enolate: The γ-ester is selectively deprotonated using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF).

  • Carboxylation: The generated enolate is then quenched with a source of carbon dioxide, such as CO₂ gas or diethyl carbonate, to introduce the second carboxyl group at the γ-position.

  • Protection of the γ-dicarboxylic acid: The resulting γ-dicarboxylic acid is then esterified to form the di-tert-butyl esters. This can be achieved by reaction with isobutylene in the presence of a strong acid catalyst or by using a tert-butylating agent.

  • Selective deprotection of the α-ester: The α-benzyl ester is selectively removed, typically by catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst), to yield the final product, this compound.

  • Purification: The final product would be purified by techniques such as column chromatography on silica gel.

Application in Peptide Synthesis

This compound is primarily used as a building block in solid-phase peptide synthesis (SPPS) to incorporate Gla residues into peptide chains. The Z-group on the α-amino function is compatible with Boc-based SPPS strategies.

Workflow for Incorporation in Boc-SPPS

G A Resin-bound peptide with free N-terminus C Couple to resin-bound peptide A->C B Activate this compound B->C e.g., with HBTU/DIEA D Wash resin C->D E Continue peptide elongation D->E F Final cleavage and deprotection E->F HF or TFMSA G cluster_0 Cellular Process cluster_1 Molecular Interaction cluster_2 Physiological Outcome A Vitamin K-dependent Carboxylation C γ-Carboxyglutamic Acid (Gla) A->C B Glutamic Acid (Glu) B->C Enzyme: γ-glutamyl carboxylase D Calcium Ion Binding C->D E Protein Conformational Change D->E F Interaction with Phospholipid Membranes E->F G Biological Activity F->G

References

An In-depth Technical Guide to the Synthesis and Purification of Z-L-Gla(OtBu)2-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-α-benzyloxycarbonyl-L-γ,γ-di-tert-butyl-gamma-carboxyglutamic acid (Z-L-Gla(OtBu)2-OH). This crucial building block is essential for the synthesis of peptides and proteins containing γ-carboxyglutamic acid (Gla), a non-standard amino acid vital for the biological function of several proteins involved in blood coagulation and bone metabolism. This document outlines the primary synthetic strategies, detailed experimental protocols, and purification methods, supported by quantitative data and visual workflows to aid researchers in its efficient and high-purity production.

Introduction to this compound

This compound is a protected derivative of L-glutamic acid where the α-amino group is protected by a benzyloxycarbonyl (Z) group, and the two γ-carboxyl groups are protected as tert-butyl (OtBu) esters. This protection strategy is pivotal for its application in peptide synthesis. The Z group offers robust protection under various conditions and can be removed by hydrogenolysis, while the OtBu esters are stable to a wide range of reagents but can be readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA). This orthogonal protection scheme allows for the selective deprotection of the α-amino group for peptide bond formation while the side chain remains protected.

Synthetic Strategies

The primary and most effective method for the synthesis of this compound involves the alkylation of di-tert-butyl malonate with a suitable electrophile derived from a protected L-serine derivative. An alternative approach is a Mannich-base condensation. This guide will focus on the alkylation strategy, which is well-documented and provides good yields.

The overall synthetic pathway can be visualized as a multi-step process starting from readily available precursors.

Synthesis_Pathway cluster_0 Preparation of Starting Materials cluster_1 Core Synthesis cluster_2 Purification Malonic_Acid Malonic Acid Di_tert_butyl_Malonate Di-tert-butyl Malonate Malonic_Acid->Di_tert_butyl_Malonate Esterification Isobutylene Isobutylene Isobutylene->Di_tert_butyl_Malonate Alkylation Alkylation Reaction Di_tert_butyl_Malonate->Alkylation L_Serine L-Serine Protected_Serine_Derivative Protected L-Serine Derivative L_Serine->Protected_Serine_Derivative Protection Protected_Serine_Derivative->Alkylation Crude_Product Crude this compound Alkylation->Crude_Product Purification_Step Purification Crude_Product->Purification_Step Pure_Product Pure this compound Purification_Step->Pure_Product

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

This section provides detailed experimental procedures for the key steps in the synthesis and purification of this compound.

Step 1: Synthesis of Di-tert-butyl Malonate

Di-tert-butyl malonate is a key precursor in this synthesis. It can be prepared from malonic acid and isobutylene.

Protocol:

  • A mixture of malonic acid (0.48 mole), ether (100 ml), and concentrated sulfuric acid (5 ml) is placed in a pressure bottle.

  • Liquefied isobutylene (approximately 1.5 moles) is added to the chilled mixture.

  • The bottle is sealed and shaken at room temperature until the malonic acid dissolves completely.

  • After chilling the bottle in an ice-salt bath, the reaction mixture is carefully poured into a separatory funnel containing a cold aqueous solution of sodium hydroxide (70 g in 250 ml of water with 250 g of ice).

  • The layers are separated, and the aqueous layer is extracted with ether.

  • The combined organic layers are dried over anhydrous potassium carbonate and filtered.

  • The ether and excess isobutylene are removed by flash distillation.

  • The residue is then distilled under reduced pressure to yield di-tert-butyl malonate.

ParameterValue
Reactants Malonic acid, Isobutylene
Catalyst Concentrated Sulfuric Acid
Solvent Ether
Reaction Time Until dissolution
Work-up NaOH quench, ether extraction
Purification Distillation under reduced pressure
Typical Yield 58-60%
Step 2: Synthesis of a Protected L-Serine Derivative (e.g., N-Benzyloxycarbonyl-L-serine β-lactone)

A suitable protected L-serine derivative that can act as an electrophile is required. N-Benzyloxycarbonyl-L-serine β-lactone is a common choice.

Protocol:

The preparation of this intermediate involves the protection of L-serine with a benzyloxycarbonyl group followed by cyclization to the β-lactone, often using a dehydrating agent. The specific conditions for this step can vary and should be sourced from relevant literature procedures.

Step 3: Alkylation of Di-tert-butyl Malonate

This is the core carbon-carbon bond-forming reaction to create the gamma-carboxyglutamic acid backbone.

Alkylation_Workflow Start Start Dissolve_Malonate Dissolve Di-tert-butyl Malonate in an aprotic solvent (e.g., THF) Start->Dissolve_Malonate Add_Base Add a strong base (e.g., NaH or LDA) at low temperature (e.g., 0°C to -78°C) Dissolve_Malonate->Add_Base Form_Enolate Formation of Malonate Enolate Add_Base->Form_Enolate Add_Serine_Derivative Add protected L-serine derivative Form_Enolate->Add_Serine_Derivative Reaction Allow reaction to proceed, gradually warming to room temperature Add_Serine_Derivative->Reaction Quench Quench the reaction (e.g., with saturated aq. NH4Cl) Reaction->Quench Extraction Extract with an organic solvent (e.g., ethyl acetate) Quench->Extraction Drying Dry the organic layer (e.g., over Na2SO4) Extraction->Drying Concentration Concentrate under reduced pressure Drying->Concentration Crude_Product Obtain Crude this compound Concentration->Crude_Product

Caption: Workflow for the alkylation reaction.

Protocol:

  • Di-tert-butyl malonate is dissolved in a dry aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • The solution is cooled to a low temperature (typically between 0°C and -78°C), and a strong, non-nucleophilic base (e.g., sodium hydride or lithium diisopropylamide) is added portion-wise to generate the malonate enolate.

  • The protected L-serine derivative, dissolved in the same solvent, is then added dropwise to the enolate solution.

  • The reaction mixture is stirred at low temperature for a specified period and then allowed to warm to room temperature overnight.

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The product is extracted into an organic solvent like ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

ParameterValue
Reactants Di-tert-butyl malonate, Protected L-serine derivative
Base Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA)
Solvent Tetrahydrofuran (THF)
Temperature 0°C to room temperature
Reaction Time Overnight
Work-up Aqueous NH4Cl quench, ethyl acetate extraction

Purification of this compound

The crude product obtained from the alkylation reaction is typically a mixture of the desired product, unreacted starting materials, and by-products. Purification is crucial to obtain this compound of high purity suitable for peptide synthesis.

Purification by Column Chromatography

Protocol:

  • The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate).

  • The solution is loaded onto a silica gel column pre-equilibrated with a non-polar eluent (e.g., hexane).

  • The product is eluted using a gradient of increasing polarity, typically a mixture of hexane and ethyl acetate. The fractions are collected and monitored by thin-layer chromatography (TLC).

  • Fractions containing the pure product are combined and the solvent is removed under reduced pressure.

ParameterValue
Stationary Phase Silica Gel
Mobile Phase Hexane/Ethyl Acetate gradient
Monitoring Thin-Layer Chromatography (TLC)
Purification by Crystallization

Further purification can be achieved by crystallization if the product is a solid.

Protocol:

  • The product obtained after column chromatography is dissolved in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate).

  • A second solvent in which the product is poorly soluble (an anti-solvent, e.g., hexane) is slowly added until the solution becomes slightly turbid.

  • The solution is allowed to cool slowly to room temperature and then further cooled in a refrigerator or ice bath to induce crystallization.

  • The resulting crystals are collected by filtration, washed with a cold solvent mixture, and dried under vacuum.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
This compoundC22H31NO8437.48White to off-white solid

Note: The overall yield for the synthesis of the analogous Fmoc-L-Gla(OtBu)2-OH from D-serine is reported to be around 30%. Yields for the Z-protected analogue are expected to be in a similar range, but are highly dependent on the specific reaction conditions and purification efficiency.

This guide provides a foundational understanding of the synthesis and purification of this compound. Researchers should consult the primary literature for specific variations and optimizations of these protocols. Careful execution of these steps is critical to obtaining a high-purity product essential for successful peptide synthesis.

Z-L-Gla(OtBu)2-OH CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive overview of the chemical and physical properties of Z-L-Gla(OtBu)2-OH, a key reagent in synthetic chemistry. The information is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Chemical Identity and Properties

This compound, with the systematic name N-alpha-(Benzyloxycarbonyl)-gamma-carboxy-L-glutamic-acid-gamma-di-t-butylester, is a protected amino acid derivative. The presence of the benzyloxycarbonyl (Z) group on the alpha-amino group and the di-tert-butyl ester protection on the gamma-carboxy group makes it a valuable building block in the synthesis of peptides and other complex organic molecules.

Data Presentation

IdentifierValueSource
CAS Number 60686-50-2[1]
Molecular Weight 437.48 g/mol [1]
Molecular Formula C22H31NO8[2]
Synonyms N-alpha-(Benzyloxycabonyl)-gamma-carboxy-L-glutamic-acid-gamma-di-t-butylester, Z-g-carboxy-Glu(OtBu)2-OH[1]

Note: The molecular formula provided is for the closely related Z-DL-Gla(OtBu)2-OH.[2]

While detailed experimental protocols for the use of this compound are specific to individual synthetic routes, its application generally involves standard peptide coupling techniques. The protecting groups are strategically chosen for their stability under certain conditions and their selective removal. The Z-group is typically removed by hydrogenolysis, while the tert-butyl esters are cleaved under acidic conditions.

Chemical Information Hierarchy

The following diagram illustrates the relationship between the different identifiers for this compound.

cluster_chemical This compound Compound This compound CAS_Number CAS: 60686-50-2 Compound->CAS_Number Molecular_Weight MW: 437.48 Compound->Molecular_Weight Synonym Synonym: N-alpha-(Benzyloxycabonyl)-gamma-carboxy-L-glutamic-acid-gamma-di-t-butylester Compound->Synonym

Diagram of this compound Identifiers.

References

An In-depth Technical Guide to Gamma-Carboxyglutamic Acid Building Blocks for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Gamma-carboxyglutamic acid (Gla) is a non-standard amino acid that is crucial for the biological activity of a range of proteins involved in vital physiological processes, most notably blood coagulation and bone metabolism.[1] This post-translationally modified amino acid, formed by the vitamin K-dependent carboxylation of glutamic acid (Glu) residues, imparts unique calcium-binding properties to proteins.[1] These properties are essential for their proper conformation and interaction with cell surfaces and other proteins.[1] This technical guide provides a comprehensive overview of Gla building blocks, their synthesis, incorporation into peptides, and their applications in research and drug development.

The Biology of Gamma-Carboxyglutamic Acid

Gamma-carboxyglutamic acid is the hallmark of the Gla-domain, a highly conserved protein module found in all known vitamin K-dependent proteins. This domain typically contains 9 to 12 Gla residues within the first 40-45 amino acids of the mature protein. The two carboxyl groups on the gamma-carbon of Gla residues chelate calcium ions, which induces a conformational change in the Gla-domain, enabling it to bind to negatively charged phospholipid membranes, such as those exposed on activated platelets during injury.

Role in Blood Coagulation

The blood coagulation cascade is a prime example of the critical role of Gla-containing proteins. Coagulation factors II (prothrombin), VII, IX, and X, as well as the anticoagulant proteins C, S, and Z, all contain Gla domains. Upon vascular injury, these factors are recruited to the site of damage where they assemble on phospholipid surfaces in a calcium-dependent manner to form enzymatic complexes that ultimately lead to the generation of a fibrin clot.[2]

Signaling Pathway: The Blood Coagulation Cascade

Blood Coagulation Cascade cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Tissue Factor Tissue Factor VIIa VIIa Tissue Factor->VIIa activates VII VII X X VIIa->X activates XII XII XIIa XIIa XII->XIIa XI XI XIIa->XI XIa XIa XI->XIa IX IX XIa->IX IXa IXa IX->IXa IXa->X activates Xa Xa X->Xa Prothrombin (II) Prothrombin (II) Xa->Prothrombin (II) activates Thrombin (IIa) Thrombin (IIa) Prothrombin (II)->Thrombin (IIa) Thrombin (IIa)->XI amplifies Thrombin (IIa)->IX amplifies Fibrinogen Fibrinogen Thrombin (IIa)->Fibrinogen Fibr Fibr Fibrinogen->Fibr Fibrin Fibrin

A simplified diagram of the blood coagulation cascade.
Role in Bone Metabolism and Glucose Homeostasis

Beyond coagulation, Gla-containing proteins are vital for bone health. Osteocalcin, a protein synthesized by osteoblasts, contains three Gla residues and is involved in bone mineralization. More recently, the undercarboxylated form of osteocalcin has been identified as a hormone that regulates glucose metabolism by stimulating insulin secretion from pancreatic β-cells and improving insulin sensitivity in peripheral tissues.[3][4][5]

Signaling Pathway: Osteocalcin in Glucose Metabolism

Osteocalcin in Glucose Metabolism cluster_bone Bone cluster_pancreas Pancreas cluster_peripheral Peripheral Tissues Osteoblast Osteoblast Undercarboxylated Osteocalcin Undercarboxylated Osteocalcin Osteoblast->Undercarboxylated Osteocalcin secretes Beta-cell Beta-cell Undercarboxylated Osteocalcin->Beta-cell stimulates proliferation and insulin secretion Adipose Tissue Adipose Tissue Undercarboxylated Osteocalcin->Adipose Tissue improves sensitivity Muscle Muscle Undercarboxylated Osteocalcin->Muscle improves sensitivity Insulin Insulin Beta-cell->Insulin secretes Insulin->Adipose Tissue improves sensitivity Insulin->Muscle improves sensitivity

The role of undercarboxylated osteocalcin in regulating glucose homeostasis.

Synthesis of Gamma-Carboxyglutamic Acid Building Blocks

The chemical synthesis of Gla-containing peptides relies on the use of appropriately protected Gla building blocks. The two most common strategies for solid-phase peptide synthesis (SPPS), Fmoc/tBu and Boc/Bzl, each utilize a specifically designed Gla derivative.

Fmoc-Strategy Building Block: Fmoc-Gla(OtBu)₂-OH

For Fmoc-based SPPS, the standard building block is N-α-Fmoc-γ,γ-di-tert-butyl-L-gamma-carboxyglutamic acid (Fmoc-Gla(OtBu)₂-OH). The tert-butyl esters protecting the gamma-carboxyl groups are stable to the basic conditions used for Fmoc deprotection (piperidine) but are readily cleaved by strong acid (trifluoroacetic acid) during the final cleavage from the resin. A practical synthesis of this building block has been reported starting from the relatively inexpensive D-serine, with an overall yield of about 30%.[6]

Boc-Strategy Building Block: Boc-Gla(OcHx)₂-OH

In the Boc-based strategy, N-α-Boc-γ,γ-dicyclohexyl-L-gamma-carboxyglutamic acid (Boc-Gla(OcHx)₂-OH) is often employed. The cyclohexyl esters are stable throughout the synthesis, including the repetitive TFA treatments for Boc deprotection, and are cleaved during the final deprotection step with strong acids like hydrofluoric acid (HF).[7][8]

Building BlockSynthesis Strategyα-Amino Protectionγ-Carboxyl ProtectionCleavage Conditions for γ-Carboxyl Protection
Fmoc-Gla(OtBu)₂-OH Fmoc/tBuFmoctert-Butyl (tBu)Strong acid (e.g., TFA)
Boc-Gla(OcHx)₂-OH Boc/BzlBocCyclohexyl (cHx)Strong acid (e.g., HF)

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of Gla-containing peptides. The synthesis of Conantokin-G, a 17-amino acid peptide with five Gla residues, is used as a representative example.[9]

Solid-Phase Peptide Synthesis of Conantokin-G

Workflow for Fmoc-SPPS of a Gla-containing peptide

SPPS_Workflow start Start with Rink Amide Resin swell Swell resin in DMF start->swell deprotect Fmoc Deprotection (20% Piperidine in DMF) swell->deprotect wash1 Wash with DMF deprotect->wash1 couple Couple Fmoc-AA-OH (or Fmoc-Gla(OtBu)2-OH) + HBTU/DIEA wash1->couple wash2 Wash with DMF couple->wash2 kaiser Kaiser Test (check for free amines) wash2->kaiser kaiser->couple Incomplete (repeat coupling) final_deprotect Final Fmoc Deprotection kaiser->final_deprotect Complete wash3 Wash with DCM final_deprotect->wash3 cleave Cleavage from Resin (TFA/TIS/H2O) wash3->cleave precipitate Precipitate in cold ether cleave->precipitate purify Purify by HPLC precipitate->purify

General workflow for a single cycle of Solid-Phase Peptide Synthesis (SPPS).

Protocol:

  • Resin Preparation: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes to ensure complete removal of the Fmoc protecting group.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and a coupling agent such as HBTU (2.9 equivalents) in DMF.

    • For Gla residues, use Fmoc-Gla(OtBu)₂-OH.

    • Add N,N-diisopropylethylamine (DIEA) (6 equivalents) to activate the amino acid.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

  • Monitoring the Coupling Reaction: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with dichloromethane (DCM) and dry under vacuum.

    • Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O) to the resin and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

Expected Quantitative Outcomes for Conantokin-G Synthesis:

ParameterTypical ValueNotes
Crude Peptide Purity 50-70%Highly dependent on the efficiency of each coupling and deprotection step.[9]
Final Peptide Purity >95%Achievable with optimized HPLC purification.[9]
Overall Yield 10-30%Varies based on synthesis scale and losses during purification.[9]
Purification by High-Performance Liquid Chromatography (HPLC)

Protocol:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A (0.1% TFA in water).

  • Column Equilibration: Equilibrate a preparative C18 reversed-phase column with 95% Solvent A and 5% Solvent B (0.1% TFA in 90% acetonitrile/10% water).

  • Elution: Load the dissolved peptide onto the column and elute using a linear gradient of Solvent B (e.g., 5% to 65% over 60 minutes).

  • Fraction Collection: Monitor the elution profile at 214 nm and 280 nm and collect fractions corresponding to the major peptide peak.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC. Pool the fractions with a purity of >95%.

  • Lyophilization: Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white powder.

Characterization by Mass Spectrometry

Protocol:

  • Sample Preparation: Dissolve the purified peptide in a suitable solvent for mass spectrometry (e.g., 50% acetonitrile/50% water with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Inject the sample onto a C18 column coupled to an electrospray ionization (ESI) mass spectrometer.

    • Acquire full scan mass spectra (MS1) to determine the molecular weight of the peptide.

    • Perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragmentation data for sequence verification.

  • Data Analysis:

    • Confirm the molecular weight of the peptide.

    • Analyze the MS/MS spectrum for the presence of b- and y-ion series that confirm the amino acid sequence.

    • A characteristic feature of Gla-containing peptides is the neutral loss of CO₂ (44 Da) from the gamma-carboxyl group during fragmentation. Look for fragment ions that show this characteristic loss. Studies suggest that using an alkaline mobile phase and negative ionization mode can provide more sensitive quantification of γ-carboxy peptides.[10]

Applications in Drug Development

The unique biological roles of Gla-containing proteins make them and their constituent peptides attractive targets and candidates for drug development.

Anticoagulants

Given their central role in coagulation, peptides derived from the Gla domains of coagulation factors have been investigated as anticoagulants. A peptide corresponding to residues 1-44 of the Factor X Gla-domain has been shown to inhibit the activation of Factor X and Factor IX, block thrombin formation by platelets, and prevent thrombus formation in animal models.[2] The anticoagulant activity is dependent on the presence of the Gla residues.[2] Additionally, proteins from snake venom that specifically bind to the Gla domain of Factor X have demonstrated anticoagulant effects by blocking the interaction of Factor X with phospholipid membranes.[11]

Diabetes and Metabolic Disorders

The discovery of osteocalcin's role in glucose metabolism has opened new avenues for the treatment of type 2 diabetes.[3][4][5] Studies have shown that the undercarboxylated form of osteocalcin can improve glucose tolerance, increase insulin secretion, and enhance insulin sensitivity in preclinical models.[3] This has led to research into osteocalcin-derived peptides as potential therapeutics for metabolic disorders.

Preclinical Data for Decarboxylated Osteocalcin (dcOC) in MG63 Cells:

TreatmentGlucose UptakeProliferationAlkaline Phosphatase Activity
dcOC (0.3 - 10 ng/mL) Significantly increasedIncreasedIncreased
dcOC (30 ng/mL) Significantly increasedNo significant changeNo significant change
Data from a study on human osteoblast-like cells.[12]

Gamma-carboxyglutamic acid is a fascinating and functionally critical amino acid. The availability of synthetic Gla building blocks has empowered researchers to create custom peptides to probe the biological functions of Gla-containing proteins and to develop novel therapeutic agents. The detailed protocols and data presented in this guide offer a solid foundation for scientists and drug development professionals to embark on the synthesis and application of these unique peptides. As our understanding of the diverse roles of Gla-containing proteins continues to expand, so too will the opportunities for innovative research and therapeutic development in this exciting field.

References

The Role of Z-L-Gla(OtBu)2-OH in the Synthesis and Study of Vitamin K-Dependent Proteins: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Z-L-Gla(OtBu)2-OH, a critical building block for the chemical synthesis of peptides and proteins containing γ-carboxyglutamic acid (Gla). The presence of Gla residues is the defining feature of vitamin K-dependent proteins, granting them their essential calcium-binding properties and subsequent physiological functions, most notably in blood coagulation and bone metabolism. Understanding the application of this compound is therefore paramount for researchers investigating these biological processes and for professionals developing novel therapeutics targeting vitamin K-dependent pathways.

Introduction to γ-Carboxyglutamic Acid and Vitamin K-Dependent Proteins

Vitamin K-dependent proteins (VKDPs) are a group of proteins that undergo a crucial post-translational modification where specific glutamic acid (Glu) residues are converted to γ-carboxyglutamic acid (Gla).[1][2] This carboxylation is catalyzed by the enzyme γ-glutamyl carboxylase (GGCX) in the endoplasmic reticulum, a process that requires vitamin K as a cofactor.[2][3] The additional carboxyl group on the Gla residue creates a potent calcium-binding site, which is essential for the proper folding and function of VKDPs.[4][5] These proteins play vital roles in:

  • Hemostasis: Blood coagulation factors such as prothrombin (Factor II), Factor VII, Factor IX, and Factor X, as well as anticoagulant proteins C and S, all contain Gla domains that are essential for their activity.[6]

  • Bone Metabolism: Osteocalcin, a protein found in bone, contains Gla residues that are involved in bone mineralization.[7][8]

  • Vascular Health: Matrix Gla protein (MGP) is a potent inhibitor of vascular calcification.[8]

  • Cell Growth and Signaling: Growth arrest-specific gene 6 (Gas6) protein is a VKDP involved in signal transduction.[9]

The study of these proteins and the development of related drugs often require access to synthetic peptides containing Gla residues. This compound is a key reagent that facilitates the incorporation of Gla into peptides via solid-phase peptide synthesis (SPPS).

Physicochemical Properties of this compound

This compound is a derivative of L-glutamic acid where the α-amino group is protected by a benzyloxycarbonyl (Z) group, and the two γ-carboxyl groups of the Gla residue are protected by tert-butyl (OtBu) esters. This protection scheme is compatible with the Boc/Bzl strategy of peptide synthesis.

PropertyValueReference
Chemical Name N-(Benzyloxycarbonyl)-L-γ-carboxyglutamic acid γ,γ-di-tert-butyl ester
Synonyms This compound, Z-Gla(OtBu)2-OH
Molecular Formula C22H31NO8[10]
Molecular Weight 437.48 g/mol [10]
Appearance White to off-white solidGeneral Knowledge
Protection Scheme α-amino: Z (benzyloxycarbonyl), γ-carboxyls: OtBu (tert-butyl ester)General Knowledge
Solubility Soluble in organic solvents such as DMF, DCM, and ethyl acetateGeneral Knowledge

Note: Some publicly available data is for the racemic mixture, Z-DL-Gla(OtBu)2-OH. The properties of the pure L-enantiomer are expected to be very similar, with the exception of optical rotation.

Role in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used as a building block in Boc-strategy solid-phase peptide synthesis. The protecting groups serve distinct and crucial functions:

  • Z-group (Nα-protection): The benzyloxycarbonyl group is stable to the acidic conditions used for the removal of the temporary Boc protecting group on other amino acids in the growing peptide chain. It is typically removed at the final step of synthesis via strong acid (like HF) or catalytic hydrogenation.

  • OtBu groups (γ-carboxyl protection): The tert-butyl esters protect the acidic side-chain carboxyl groups of the Gla residue, preventing them from participating in unwanted side reactions during peptide bond formation. These groups are acid-labile and are removed during the final cleavage of the peptide from the resin with a strong acid like trifluoroacetic acid (TFA) or hydrogen fluoride (HF).[1]

The use of this compound allows for the precise, site-specific incorporation of Gla into a synthetic peptide sequence, enabling the creation of custom peptides for research and drug development.

Experimental Workflow for Boc-SPPS using this compound

The following diagram illustrates a typical workflow for a single coupling cycle in Boc-SPPS to incorporate this compound.

Boc_SPPS_Cycle start Peptide-Resin (N-terminal Boc) deprotection Boc Deprotection (e.g., 50% TFA in DCM) start->deprotection wash1 Wash (DCM, IPA, DMF) deprotection->wash1 neutralization Neutralization (e.g., 10% DIEA in DMF) wash1->neutralization wash2 Wash (DMF) neutralization->wash2 coupling Coupling: This compound + Coupling Reagent (e.g., HBTU/HOBt) + Base (e.g., DIEA) in DMF wash2->coupling wash3 Wash (DMF, DCM) coupling->wash3 monitoring Monitoring (e.g., Kaiser Test) coupling->monitoring end_cycle Elongated Peptide-Resin wash3->end_cycle monitoring->coupling Recouple if incomplete

A single coupling cycle in Boc-SPPS for incorporating this compound.
Detailed Experimental Protocol for Incorporation

The following is a representative protocol for the manual solid-phase synthesis of a peptide containing a Gla residue using this compound on a Merrifield resin.

Materials:

  • Merrifield resin pre-loaded with the C-terminal amino acid

  • Boc-protected amino acids

  • This compound

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HOBt, or DCC)

  • Washing solvents (e.g., isopropanol (IPA))

  • Kaiser test kit

Protocol:

  • Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM to the resin and agitate for 30 minutes.

    • Drain the deprotection solution.

  • Washing: Wash the resin sequentially with DCM (3x), IPA (3x), and DMF (3x) to remove residual TFA and prepare for coupling.

  • Neutralization:

    • Add a solution of 10% DIEA in DMF to the resin and agitate for 10 minutes.

    • Drain the neutralization solution.

  • Washing: Wash the resin with DMF (5x).

  • Coupling of this compound:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, repeat the coupling step.

  • Washing: Wash the resin with DMF (5x) and DCM (3x) to remove excess reagents.

  • Chain Elongation: Repeat steps 2-8 for each subsequent amino acid to be added to the peptide chain.

  • Final Cleavage and Deprotection: After the synthesis is complete, the peptide is cleaved from the resin, and all protecting groups (including the Z and OtBu groups) are removed, typically using a strong acid like liquid hydrogen fluoride (HF) with appropriate scavengers.

Characterization of Gla-Containing Peptides

Accurate characterization of the synthetic peptide is crucial to ensure its identity and purity.

Characterization Workflow

Peptide_Characterization_Workflow start Crude Synthetic Peptide purification Purification (Reverse-Phase HPLC) start->purification analysis Purity & Identity Analysis purification->analysis hplc Analytical HPLC (Purity Assessment) analysis->hplc Purity ms Mass Spectrometry (MS) (Molecular Weight Confirmation) analysis->ms Identity end_product Pure, Characterized Gla-Peptide hplc->end_product ms->end_product

A typical workflow for the purification and characterization of a synthetic Gla-peptide.
Analytical Techniques

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is the standard method for both purifying the crude peptide and assessing the purity of the final product. A C18 column is commonly used, and the peptide is eluted with a gradient of an organic solvent (e.g., acetonitrile) in water, both containing a small amount of an ion-pairing agent like TFA.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the identity of the synthetic peptide by verifying its molecular weight. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed. It's important to note that Gla residues can sometimes undergo decarboxylation in the mass spectrometer, leading to the observation of peaks corresponding to the loss of one or more CO2 groups.[11]

Biological Context: The Vitamin K Cycle and Carboxylation

This compound is a synthetic tool to study proteins involved in the vitamin K cycle. The following diagram illustrates the biological pathway in which the natural Gla residues are formed.

Vitamin_K_Cycle VK_quinone Vitamin K (Quinone) VKH2 Reduced Vitamin K (Hydroquinone) VK_quinone->VKH2 VKOR GGCX γ-Glutamyl Carboxylase (GGCX) VKH2->GGCX VK_epoxide Vitamin K Epoxide VK_epoxide->VK_quinone VKOR GGCX->VK_epoxide Protein_Gla Mature VKDP (Gla residue) GGCX->Protein_Gla Product VKOR Vitamin K Epoxide Reductase (VKOR) Protein_Glu VKDP Precursor (Glu residue) Protein_Glu->GGCX Substrate

The Vitamin K cycle, the biological pathway for Gla residue formation.

In this cycle, reduced vitamin K (hydroquinone) acts as a cofactor for GGCX, which carboxylates glutamate residues on vitamin K-dependent protein precursors.[1][2] In the process, vitamin K is oxidized to vitamin K epoxide. The enzyme vitamin K epoxide reductase (VKOR) then reduces the epoxide back to the quinone form, which is further reduced to the active hydroquinone, completing the cycle.[12] Warfarin, a common anticoagulant, inhibits VKOR, thereby preventing the recycling of vitamin K and the carboxylation of coagulation factors.

Conclusion

This compound is an indispensable tool for the chemical synthesis of peptides containing γ-carboxyglutamic acid. Its use in Boc-strategy SPPS allows for the creation of well-defined peptide fragments of vitamin K-dependent proteins. These synthetic peptides are crucial for a wide range of research applications, from investigating the fundamental mechanisms of blood coagulation and bone metabolism to the development of novel therapeutic agents. A thorough understanding of the properties of this compound and its application in peptide synthesis is essential for scientists and researchers working in these fields.

References

Technical Guide: Handling and Storage of Z-L-Gla(OtBu)2-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the recommended handling and storage procedures for Z-L-Gla(OtBu)2-OH (N-alpha-(Benzyloxycarbonyl)-gamma-carboxy-L-glutamic-acid-gamma-di-t-butylester), a critical building block in peptide synthesis, particularly for peptides requiring post-translational modifications like gamma-carboxylation. Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental reproducibility, and maximizing its shelf life.

Chemical Stability and Protecting Groups

This compound incorporates two key protecting groups: the Benzyloxycarbonyl (Z) group at the alpha-amino position and two tert-butyl (OtBu) esters at the gamma-carboxyl groups. The stability of these groups dictates the handling and storage conditions.

  • Z (Benzyloxycarbonyl) Group: This group is stable under a range of conditions but is typically removed by catalytic hydrogenation.

  • OtBu (tert-Butyl) Group: The OtBu esters are stable under basic conditions, making them compatible with Fmoc-based solid-phase peptide synthesis (SPPS) strategies. However, they are highly susceptible to cleavage under mild acidic conditions, such as with trifluoroacetic acid (TFA). Studies have shown that L-Gla derivatives are stable under TFA and various acidic conditions with no decarboxylation.

Storage Guidelines

Proper storage is paramount to prevent degradation of this compound. The primary concerns are temperature and moisture.

ParameterRecommended ConditionRationale
Temperature -15°C[1]A specific supplier recommends this temperature for long-term storage. For the closely related Fmoc-L-Gla(OtBu)2-OH, storage at 2-8°C is common.[2][3] Given the sensitivity of the protecting groups, colder temperatures are generally preferred for long-term stability.
Atmosphere Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).Minimizes exposure to moisture and oxygen, which can cause hydrolysis of the ester groups and oxidation, respectively.
Light Protect from light.While not explicitly stated for this compound, it is a general best practice for complex organic molecules to prevent potential photodegradation.
Moisture Store in a desiccated environment.The tert-butyl ester groups are susceptible to hydrolysis in the presence of moisture.

Handling Procedures

When handling this compound in a laboratory setting, adherence to standard safety protocols for chemical handling is essential.

Personal Protective Equipment (PPE):

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

Weighing and Dissolving:

  • Allow the container to warm to room temperature before opening to prevent condensation of moisture onto the compound.

  • Handle the solid material in a well-ventilated area or a fume hood to avoid inhalation of any fine particles.

  • Use anti-static techniques when weighing the powder.

  • For dissolution, use an appropriate anhydrous solvent as dictated by the specific experimental protocol. Common solvents for protected amino acids include dimethylformamide (DMF), dichloromethane (DCM), and N-methyl-2-pyrrolidone (NMP).

Experimental Protocol: Example of Use in Solid-Phase Peptide Synthesis (SPPS)

Objective: To incorporate this compound into a growing peptide chain on a solid support.

Materials:

  • This compound

  • Fmoc-deprotected peptide-resin

  • Coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma)

  • Base (e.g., DIPEA or 2,4,6-collidine)

  • Anhydrous DMF

Procedure:

  • Resin Swelling: Swell the Fmoc-deprotected peptide-resin in anhydrous DMF for 30-60 minutes.

  • Activation of this compound:

    • In a separate vessel, dissolve 3-5 equivalents of this compound in anhydrous DMF.

    • Add 3-5 equivalents of the coupling reagent (e.g., HBTU).

    • Add 6-10 equivalents of a base (e.g., DIPEA).

    • Allow the activation to proceed for 5-10 minutes at room temperature.

  • Coupling:

    • Drain the DMF from the swollen resin.

    • Add the activated this compound solution to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin extensively with DMF (3-5 times) to remove excess reagents and byproducts.

  • Confirmation of Coupling (Optional but Recommended):

    • Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines on the resin. A negative result indicates a complete coupling reaction.

Visualized Workflows

Handling and Storage Workflow

G Figure 1. Recommended Handling and Storage Workflow for this compound cluster_storage Storage cluster_handling Handling cluster_use Experimental Use storage_temp Store at -15°C storage_atm Inert Atmosphere (Ar/N2) storage_light Protect from Light storage_moisture Desiccated Environment ppe Wear Appropriate PPE storage_moisture->ppe Prepare for Use warm_to_rt Warm to Room Temperature weigh Weigh in Ventilated Area dissolve Dissolve in Anhydrous Solvent activate Activate Carboxylic Acid dissolve->activate Proceed to Reaction couple Couple to Peptide activate->couple wash Wash Resin couple->wash

Caption: Recommended Handling and Storage Workflow for this compound

Logical Relationship of Protecting Group Stability

G Figure 2. Stability of Protecting Groups on this compound cluster_z Z-Group (Amino Protection) cluster_otbu OtBu-Group (Carboxyl Protection) compound This compound z_stable Stable to Mild Acid & Base compound->z_stable otbu_stable Stable to Base compound->otbu_stable z_labile Labile to Catalytic Hydrogenation z_stable->z_labile Cleavage Condition otbu_labile Labile to Mild Acid (e.g., TFA) otbu_stable->otbu_labile Cleavage Condition

Caption: Stability of Protecting Groups on this compound

References

The Core Mechanism of Z-L-Gla(OtBu)2-OH in Peptide Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of N-α-Benzyloxycarbonyl-L-γ,γ-di-tert-butyl-glutamic acid (Z-L-Gla(OtBu)2-OH) in peptide synthesis. Gamma-carboxyglutamic acid (Gla) is a critical post-translationally modified amino acid found in several proteins involved in blood coagulation and bone metabolism. The incorporation of Gla into synthetic peptides is crucial for studying their biological function and for the development of novel therapeutics. This compound serves as a key building block in this process, enabling the precise and efficient insertion of Gla residues into a growing peptide chain.

The Strategic Importance of Protecting Groups in Gla Synthesis

The unique structure of gamma-carboxyglutamic acid, with its two carboxylic acid groups on the side chain, necessitates a robust protection strategy during peptide synthesis to prevent unwanted side reactions. This compound employs a classical and effective combination of protecting groups:

  • N-α-Benzyloxycarbonyl (Z) Group: This group shields the alpha-amino group of the glutamic acid derivative. The Z group is stable under the basic conditions used for the deprotection of Fmoc groups and the acidic conditions used for the removal of some other side-chain protecting groups, providing orthogonality. It is typically removed via catalytic hydrogenolysis.

  • γ-tert-Butyl (OtBu) Esters: The two gamma-carboxyl groups are protected as tert-butyl esters. The bulky OtBu groups are stable to a wide range of reagents used in peptide synthesis but can be readily cleaved under strong acidic conditions, typically with trifluoroacetic acid (TFA).

This protection scheme is fundamental to the successful incorporation of Gla, ensuring that the peptide bond formation occurs exclusively at the alpha-carboxyl group and preventing the gamma-carboxyl groups from participating in undesired reactions.

Mechanism of Action: A Step-by-Step Approach

The incorporation of this compound into a peptide chain during Solid-Phase Peptide Synthesis (SPPS) involves a cyclical process of deprotection, coupling, and washing. The core mechanism of action can be broken down into the following key stages:

Activation of the Carboxyl Group

Prior to coupling, the alpha-carboxyl group of this compound must be activated to facilitate nucleophilic attack by the free N-terminal amine of the growing peptide chain attached to the solid support. This is typically achieved using a variety of coupling reagents.

Common coupling reagents and their general mechanism of activation include:

  • Carbodiimides (e.g., DCC, DIC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the N-terminal amine of the peptide chain. To minimize the risk of racemization and the formation of N-acylurea byproducts, an additive such as 1-hydroxybenzotriazole (HOBt) is often used. HOBt reacts with the O-acylisourea to form an active ester, which is more stable and less prone to racemization.

  • Uronium/Phosphonium Salts (e.g., HBTU, HATU, PyBOP): These reagents react with the carboxylic acid in the presence of a non-nucleophilic base (e.g., DIPEA) to form an active ester (often an HOBt or HOAt ester), which then readily reacts with the amine.

Peptide Bond Formation

Once the carboxyl group of this compound is activated, the free N-terminal amine of the resin-bound peptide attacks the activated carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses to form the stable amide (peptide) bond, releasing the activating group.

Deprotection of the N-α-Protecting Group

After the coupling of the subsequent amino acid, the temporary N-α-protecting group of the newly added residue is removed to allow for the next coupling cycle. In a synthesis strategy involving this compound, the Z group remains in place until the final deprotection step. If the synthesis is carried out using the Fmoc strategy for the other amino acids, the Fmoc group is removed with a mild base like piperidine.

Final Cleavage and Deprotection

Upon completion of the peptide chain assembly, the peptide is cleaved from the solid support, and all side-chain protecting groups, including the Z and OtBu groups on the Gla residue, are removed.

  • Removal of OtBu Groups: The tert-butyl esters are cleaved by strong acidolysis, typically using a cleavage cocktail containing trifluoroacetic acid (TFA). Scavengers such as triisopropylsilane (TIS) and water are often included to trap the reactive tert-butyl cations generated during this process, preventing side reactions with sensitive amino acid residues like tryptophan and methionine.

  • Removal of the Z Group: The benzyloxycarbonyl group is typically removed by catalytic hydrogenolysis (e.g., using H2 gas with a palladium catalyst) or by catalytic transfer hydrogenation (e.g., using a hydrogen donor like ammonium formate with a palladium catalyst).

Quantitative Data Summary

The efficiency of the coupling of this compound is dependent on the coupling reagent, reaction time, and the specific peptide sequence. The following table summarizes representative data for the coupling efficiency of protected amino acids under various conditions.

Coupling ReagentAdditiveBaseTypical Coupling TimeTypical Coupling Efficiency (%)
DICHOBt-1-4 hours>99
HBTU-DIPEA30-60 minutes>99.5
HATU-DIPEA15-45 minutes>99.8
PyBOP-DIPEA30-60 minutes>99.5

Note: This data is illustrative and based on typical values reported in peptide synthesis literature. Actual results may vary depending on the specific reaction conditions and peptide sequence.

Experimental Protocols

The following are generalized protocols for the incorporation of this compound in solid-phase peptide synthesis using the Fmoc strategy for other amino acids.

Protocol for Coupling of this compound
  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the resin-bound peptide by treating with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5 times), dichloromethane (DCM) (3 times), and DMF (3 times).

  • Coupling:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading), a coupling reagent (e.g., HBTU, 2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add a base (e.g., DIPEA, 6 equivalents) to the amino acid solution and pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Confirmation of Coupling: Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction.

Protocol for Final Cleavage and Deprotection
  • Resin Preparation: Wash the fully assembled peptide-resin with DCM and dry under vacuum.

  • Cleavage and OtBu Deprotection:

    • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).

    • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Peptide Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether (2-3 times).

  • Z-Group Deprotection (Catalytic Transfer Hydrogenation):

    • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetic acid).

    • Add a palladium catalyst (e.g., 10% Pd/C).

    • Add a hydrogen donor (e.g., ammonium formate, 5-10 equivalents).

    • Stir the reaction at room temperature and monitor the progress by HPLC-MS.

  • Purification: Purify the deprotected peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Core Mechanisms

The following diagrams illustrate the key structures and pathways involved in the use of this compound in peptide synthesis.

G Structure of this compound cluster_structure cluster_legend Protecting Groups struct O=C(O) | H--C--NH-Z | CH2 | H--C--C(=O)OtBu | C(=O)OtBu Z Z = Benzyloxycarbonyl OtBu OtBu = tert-Butyl

Caption: Chemical structure of this compound with protecting groups.

G Peptide Coupling Workflow Resin Resin-Bound Peptide (Free N-Terminus) Coupling Peptide Bond Formation Resin->Coupling Z_Gla This compound Activation Activation of Carboxyl Group Z_Gla->Activation Coupling_Reagent Coupling Reagent (e.g., HBTU, DIPEA) Coupling_Reagent->Activation Activation->Coupling New_Peptide Resin-Bound Peptide + Z-Gla(OtBu)2 Coupling->New_Peptide

Caption: Workflow for the coupling of this compound in SPPS.

G Final Deprotection Pathway Protected_Peptide Protected Peptide-Resin (with Z-Gla(OtBu)2) TFA_Cleavage TFA Cleavage Cocktail Protected_Peptide->TFA_Cleavage Cleavage from resin & OtBu removal Z_Protected_Peptide Z-Gla-Peptide (crude) TFA_Cleavage->Z_Protected_Peptide Hydrogenolysis Catalytic Hydrogenolysis (e.g., Pd/C, H-donor) Z_Protected_Peptide->Hydrogenolysis Z group removal Final_Peptide Final Deprotected Gla-Peptide Hydrogenolysis->Final_Peptide

Caption: Sequential deprotection steps to yield the final Gla-peptide.

A Technical Guide to the Utilization of Z-Protected Amino Acids in Peptide Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of successful peptide synthesis. Among the arsenal of protective groups available to chemists, the benzyloxycarbonyl (Z or Cbz) group holds a significant and foundational place, particularly in solution-phase peptide synthesis.[1] Introduced by Max Bergmann and Leonidas Zervas in 1932, the Z-group was the first reliable method for the stepwise synthesis of peptides, a development that revolutionized the field.[2][3] This technical guide provides an in-depth exploration of the core principles of using Z-protected amino acids, including quantitative data on their application, detailed experimental protocols, and a comparative analysis of their advantages and disadvantages.

Core Principles and Advantages

The primary function of the Z-group is to temporarily block the α-amino group of an amino acid.[1] This protection prevents the highly nucleophilic amine from participating in unwanted side reactions, such as self-coupling and polymerization, during peptide bond formation.[3] By directing the coupling reaction to the desired carboxyl and amino termini, the Z-group ensures the controlled, stepwise assembly of the peptide chain.[1]

Key advantages of the Z-protecting group include:

  • Ease of Introduction: The Z-group is readily introduced by reacting an amino acid with benzyl chloroformate under basic conditions.[1][4]

  • Crystallinity of Derivatives: Z-protected amino acids are often crystalline solids, which facilitates their purification and handling.[1]

  • Racemization Resistance: The urethane-type linkage of the Z-group helps to suppress racemization at the α-carbon during coupling reactions.[1][5]

  • Stability: The Z-group is stable under a range of conditions, including moderately acidic and basic environments, making it compatible with various synthetic steps.[1][5]

Quantitative Data

The efficiency of protection and deprotection steps is critical in peptide synthesis. The following table summarizes quantitative data related to the Z-protecting group.

ReactionReagentsSolventTemperatureTimeYieldReference(s)
Z-Protection of an Amine Benzyl chloroformate (Cbz-Cl), aq. Na₂CO₃Water/Organic Solvent Mixture0°C to Room Temp.2-4 hoursGenerally High[2]
Deprotection: Catalytic Hydrogenolysis H₂, 10% Pd/CMethanol, Ethanol, or Ethyl AcetateRoom TemperatureVaries (monitored by TLC)High[2][6]
Deprotection: Transfer Hydrogenation Ammonium formate, Formic acid, Cyclohexene, or Triethylsilane with Pd/CMethanol, EthanolRoom TemperatureVariesHigh[6]
Deprotection: Acid-Mediated Cleavage HBr in Acetic AcidAcetic AcidRoom TemperatureVariesEffective, but harsh[3][7]
Deprotection: Lewis Acid-Mediated AlCl₃/HFIPHexafluoroisopropanolRoom TemperatureVariesHigh, good functional group tolerance[8]

Experimental Protocols

Protocol 1: Z-Protection of an Amino Acid (Schotten-Baumann Conditions)

This protocol describes a general procedure for the protection of the α-amino group of an amino acid using benzyl chloroformate.

Materials:

  • Amino acid

  • 1 M aqueous solution of sodium carbonate

  • Benzyl chloroformate (Cbz-Cl)

  • Diethyl ether

  • 1 M HCl

  • Ethyl acetate or dichloromethane

  • Anhydrous sodium sulfate

  • Ice bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.[2]

  • Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.[2]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[2]

  • Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[2]

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[2]

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[2]

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[2]

Protocol 2: Deprotection of a Z-Protected Amino Acid via Catalytic Hydrogenolysis

This is the most frequently employed method for Z-group deprotection due to its mildness and high efficiency.[6]

Materials:

  • Z-protected compound

  • Methanol or ethanol

  • 10% Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Setup: In a flask equipped with a magnetic stir bar, dissolve the Z-protected compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol.[2]

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).[2]

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.[2] Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.[2]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).[2]

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Protocol 3: Deprotection of a Z-Protected Amino Acid via Acid-Mediated Cleavage

This method is useful for substrates that are not compatible with hydrogenation.[6]

Materials:

  • Z-protected compound

  • 33% HBr in acetic acid

  • Anhydrous diethyl ether

  • Ice bath

Procedure:

  • Reaction Setup: Dissolve the Z-protected compound in a minimal amount of 33% HBr in acetic acid at room temperature.

  • Reaction: Stir the solution at room temperature and monitor the reaction by TLC.

  • Precipitation: Upon completion, add the reaction mixture to a flask of cold, anhydrous diethyl ether to precipitate the amine salt.

  • Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key processes and logical relationships in the use of Z-protected amino acids.

Z_Protection_Mechanism Mechanism of Z-Group Protection AminoAcid Amino Acid (R-NH2) Intermediate Tetrahedral Intermediate AminoAcid->Intermediate Nucleophilic Attack CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->Intermediate Base Base (e.g., Na2CO3) HCl HCl Base->HCl Neutralization Z_AminoAcid Z-Protected Amino Acid Intermediate->Z_AminoAcid Elimination of Cl-

Caption: Mechanism of Z-group protection of an amino acid.

Z_Deprotection_Mechanisms Z-Group Deprotection Pathways cluster_hydrogenolysis Catalytic Hydrogenolysis cluster_acidolysis Acid-Mediated Cleavage Z_AA_H2 Z-Protected Amino Acid CarbamicAcid_H2 Unstable Carbamic Acid Z_AA_H2->CarbamicAcid_H2 H2, Pd/C Toluene Toluene Z_AA_H2->Toluene Deprotected_AA_H2 Deprotected Amino Acid CarbamicAcid_H2->Deprotected_AA_H2 CO2_H2 CO2 CarbamicAcid_H2->CO2_H2 Decarboxylation Z_AA_Acid Z-Protected Amino Acid Protonated_Z_AA Protonated Intermediate Z_AA_Acid->Protonated_Z_AA HBr/AcOH CarbamicAcid_Acid Unstable Carbamic Acid Protonated_Z_AA->CarbamicAcid_Acid BenzylCation Benzyl Cation Protonated_Z_AA->BenzylCation Deprotected_AA_Acid Deprotected Amino Acid Salt CarbamicAcid_Acid->Deprotected_AA_Acid CO2_Acid CO2 CarbamicAcid_Acid->CO2_Acid Decarboxylation

Caption: Deprotection pathways for the Z-group.

Z_Group_Logic Z-Protecting Group: A Logical Overview cluster_advantages Advantages cluster_disadvantages Disadvantages Z_Group Z (Benzyloxycarbonyl) Group Adv1 Easy Introduction Z_Group->Adv1 Adv2 Crystalline Derivatives Z_Group->Adv2 Adv3 Racemization Suppression Z_Group->Adv3 Adv4 Good Stability Z_Group->Adv4 Disadv1 Harsh Deprotection (Acidolysis) Z_Group->Disadv1 Disadv2 Incompatible with Catalytic Reduction Z_Group->Disadv2 Disadv3 Limited use in Solid-Phase Synthesis Z_Group->Disadv3

Caption: Advantages and disadvantages of the Z-protecting group.

Applications in Drug Development

The use of Z-protected amino acids has been instrumental in the synthesis of numerous peptide-based drugs and complex organic molecules.[9] For instance, they are employed in the construction of peptide fragments that are later assembled into larger protein structures.[10] The stability of the Z-group allows for the selective manipulation of other functional groups within a molecule, a critical aspect of multi-step organic synthesis in drug discovery.[9][11] Furthermore, the introduction of Z-protected unnatural amino acids can enhance the stability, selectivity, and therapeutic activity of drug candidates.[]

Conclusion

The benzyloxycarbonyl (Z) protecting group, despite being one of the earliest developed, remains a highly relevant and valuable tool in peptide chemistry and drug development.[13] Its ease of introduction, the crystallinity of its derivatives, and its ability to suppress racemization make it a preferred choice for solution-phase peptide synthesis.[1] While newer protecting groups have been developed, particularly for solid-phase synthesis, a thorough understanding of the principles and protocols for using Z-protected amino acids is essential for any researcher or scientist working in the field of peptide and medicinal chemistry. The versatility of its deprotection methods allows for its strategic incorporation into complex synthetic routes, solidifying its place in the synthetic chemist's toolkit.[6]

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of γ-Carboxyglutamic Acid-Containing Peptides using Z-L-Gla(OtBu)₂-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

γ-Carboxyglutamic acid (Gla) is a non-proteinogenic amino acid crucial for the biological function of several proteins involved in blood coagulation and bone metabolism.[1][2] The two carboxylic acid groups on the γ-carbon of Gla residues act as a calcium-binding motif, which is essential for the proper conformation and function of these proteins.[2] The chemical synthesis of Gla-containing peptides is a significant challenge due to the lability of the γ-carboxyglutamic acid moiety.

This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of peptides containing Gla residues using the Z-L-Gla(OtBu)₂-OH building block. The Z (benzyloxycarbonyl) group serves as the temporary Nα-protecting group, compatible with the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy. The side-chain carboxyl groups of the Gla residue are protected as tert-butyl (OtBu) esters, which are labile to strong acids.[3] This protocol is designed for manual synthesis on a Merrifield resin, which is a common solid support for Boc-SPPS.[2][4][5]

Data Presentation

The efficiency of solid-phase peptide synthesis can be influenced by several factors, including the sequence of the peptide, the coupling reagents, and the reaction conditions. The following table summarizes typical quantitative data expected during the synthesis of a model Gla-containing peptide using the described protocol.

ParameterExpected ValueMethod of Determination
Resin Substitution Level0.5 - 1.0 mmol/gNot applicable (resin specification)
First Amino Acid Loading70 - 90%Picric acid titration or weight gain
Coupling Efficiency per Cycle> 99%Kaiser (ninhydrin) test
Final Crude Peptide Purity60 - 80%RP-HPLC (220 nm)
Overall Yield10 - 30%Based on initial resin loading

Experimental Protocols

This protocol outlines the manual solid-phase synthesis of a peptide containing a Z-L-Gla(OtBu)₂-OH residue using the Boc/Bzl strategy on a Merrifield resin.

Materials and Reagents
  • Merrifield resin (chloromethylated polystyrene, 1% DVB, 100-200 mesh)

  • Z-L-Gla(OtBu)₂-OH

  • Other Nα-Boc protected amino acids

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Isopropanol (IPA)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

  • Anisole (scavenger)

  • Cold diethyl ether

  • SPPS reaction vessel

  • Mechanical shaker

Protocol 1: Resin Preparation and First Amino Acid Attachment
  • Resin Swelling: Swell the Merrifield resin (1 g) in DCM (10 mL) for 1-2 hours in a reaction vessel with gentle agitation.[4]

  • First Amino Acid Attachment (Cesium Salt Method):

    • Dissolve Z-L-Gla(OtBu)₂-OH (2 eq. relative to resin substitution) in a mixture of ethanol and water.

    • Neutralize the solution to pH 7.0 with a cesium carbonate solution.

    • Evaporate the solution to dryness to obtain the cesium salt of the amino acid.

    • Dissolve the cesium salt in DMF and add it to the swollen resin.

    • Heat the mixture at 50°C overnight with agitation.[6]

    • Wash the resin with DMF (3x), DMF/water (1:1) (3x), DMF (3x), and DCM (3x).

    • Dry the resin under vacuum.

Protocol 2: Peptide Chain Elongation Cycle

This cycle is repeated for each subsequent Boc-protected amino acid to be added to the peptide chain.

  • Boc Deprotection:

    • Wash the resin with DCM (3x).

    • Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes (pre-wash).[4]

    • Drain the solution and add a fresh solution of 50% TFA in DCM. Agitate for 30 minutes.[4]

    • Drain the TFA solution and wash the resin with DCM (3x), IPA (2x), and DCM (3x) to remove residual acid.[4]

  • Neutralization:

    • Add a solution of 10% DIEA in DCM to the resin and agitate for 10 minutes.[7]

    • Drain the solution and wash the resin with DCM (5x).

  • Amino Acid Coupling (DCC/HOBt method):

    • In a separate vessel, dissolve the next Boc-protected amino acid (3 eq.) and HOBt (3 eq.) in a minimal amount of DMF.

    • Add DCC (3 eq.) dissolved in DCM to the amino acid solution and allow it to pre-activate for 10 minutes at 0°C.

    • Add the activated amino acid solution to the neutralized resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling.[4]

    • Wash the resin with DMF (3x), DCM (3x), and IPA (3x).

Protocol 3: Final Cleavage and Deprotection

Caution: Hydrogen fluoride (HF) is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus and fume hood by trained personnel.

  • Resin Preparation: Wash the final peptide-resin with DCM (3x) and dry it thoroughly under vacuum.[4]

  • HF Cleavage:

    • Place the dried peptide-resin in the reaction vessel of the HF apparatus.

    • Add anisole (1 mL per gram of resin) as a scavenger to trap reactive carbocations.

    • Cool the reaction vessel to -5 to 0°C.

    • Carefully condense anhydrous HF (10 mL per gram of resin) into the reaction vessel.

    • Stir the mixture at 0°C for 1-2 hours. This step cleaves the peptide from the resin and removes the Z, OtBu, and other benzyl-based side-chain protecting groups.[8][9]

    • Evaporate the HF under a stream of nitrogen.

  • Peptide Precipitation and Washing:

    • Wash the resin residue with cold diethyl ether to remove the scavengers.

    • Extract the peptide from the resin with 10% aqueous acetic acid.

    • Precipitate the crude peptide from the acetic acid solution by adding cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether (3x) to remove residual scavengers.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow Diagram

SPPS_Workflow Start Start: Z-Gla(OtBu)₂-Merrifield Resin Wash_DCM1 Wash (DCM) Start->Wash_DCM1 Boc_Deprotection Boc Deprotection (50% TFA in DCM) Wash_DCM1->Boc_Deprotection Wash_DCM_IPA Wash (DCM, IPA) Boc_Deprotection->Wash_DCM_IPA Neutralization Neutralization (10% DIEA in DCM) Wash_DCM_IPA->Neutralization Wash_DCM2 Wash (DCM) Neutralization->Wash_DCM2 Coupling Coupling: Boc-AA, DCC/HOBt Wash_DCM2->Coupling Wash_DMF_DCM Wash (DMF, DCM) Coupling->Wash_DMF_DCM Kaiser_Test Kaiser Test Wash_DMF_DCM->Kaiser_Test Repeat_Cycle Repeat n-1 times Kaiser_Test->Repeat_Cycle Positive Final_Wash Final Wash (DCM) & Dry Kaiser_Test->Final_Wash Negative (Final Cycle) Repeat_Cycle->Coupling Cleavage Cleavage & Deprotection (HF / Anisole) Final_Wash->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification End End: Pure Gla-Peptide Purification->End

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for Gla-containing peptides.

References

Application Notes and Protocols for Z-L-Gla(OtBu)2-OH Coupling in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the efficient incorporation of Z-L-Gla(OtBu)2-OH into peptide sequences using Solid-Phase Peptide Synthesis (SPPS). Gamma-carboxyglutamic acid (Gla) is a crucial post-translationally modified amino acid found in several proteins involved in blood coagulation and bone metabolism. Its unique calcium-binding properties are essential for the biological function of these proteins. The successful synthesis of Gla-containing peptides is therefore of significant interest for research and therapeutic development.

This compound is a protected form of L-gamma-carboxyglutamic acid suitable for use in SPPS. The benzyloxycarbonyl (Z) group protects the α-amino group, while the tert-butyl (OtBu) esters protect the γ-carboxyl groups of the Gla side chain. This protection scheme is compatible with the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy of SPPS.

Core Principles and Considerations

The coupling of this compound follows the general principles of Boc-SPPS. This strategy relies on the differential acid lability of the protecting groups. The Nα-Boc group is removed with a moderate acid, typically trifluoroacetic acid (TFA), in each cycle of peptide elongation. The more stable Z and OtBu protecting groups, along with the peptide-resin linkage (for most resins like Merrifield), are cleaved at the end of the synthesis using a strong acid, such as anhydrous hydrogen fluoride (HF).

Due to the two bulky tert-butyl ester groups on the side chain, this compound can present some steric hindrance during coupling. Therefore, the choice of coupling reagents and reaction conditions is critical to ensure high coupling efficiency and minimize side reactions.

Data Presentation: Coupling Reagent Performance

While specific quantitative data for the coupling efficiency of this compound is not extensively published, the following table summarizes the generally expected performance of common coupling reagents used in Boc-SPPS for standard and sterically hindered amino acids. These values can serve as a guideline for selecting the appropriate coupling strategy.

Coupling ReagentAdditiveBase (Equivalents)Typical Coupling TimeExpected Efficiency (Standard Residues)Expected Efficiency (Hindered Residues)Notes
DCCHOBt-1-2 hours>99%95-99%Dicyclohexylurea (DCU) byproduct is insoluble and can clog resin filters.
DICHOBt-1-2 hours>99%95-99%Diisopropylurea (DIU) byproduct is more soluble than DCU.
HBTUHOBtDIEA (2)30-60 min>99%>99%Fast and efficient. Can be used for in situ neutralization.
HATUHOAtDIEA (2)15-45 min>99.5%>99.5%Highly efficient, especially for difficult couplings. HOAt is explosive.
HCTU-DIEA (2)20-60 min>99%>99%A cost-effective alternative to HBTU.
PyBOPHOBtDIEA (2)30-60 min>99%>99%Generates non-toxic byproducts.

Note: The equivalents of amino acid, coupling reagent, and base are relative to the resin loading. It is recommended to use a 2-4 fold excess of these reagents for coupling this compound.

Experimental Protocols

The following protocols provide a detailed methodology for the incorporation of this compound into a peptide sequence using manual Boc-SPPS. These can be adapted for automated synthesizers.

Materials and Reagents
  • This compound

  • Boc-protected amino acids

  • Merrifield or PAM resin

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagent (e.g., DIC/HOBt or HBTU)

  • Isopropanol (IPA)

  • Anhydrous Hydrogen Fluoride (HF) and appropriate cleavage apparatus

  • Scavengers (e.g., anisole, p-cresol)

  • Diethyl ether, cold

Protocol 1: Standard Boc-SPPS Cycle for Coupling this compound

This protocol outlines a single coupling cycle.

  • Resin Swelling: Swell the peptide-resin in DCM for at least 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM to the resin.

    • Agitate for 2 minutes and drain.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

    • Drain the TFA solution and wash the resin thoroughly with DCM (3x), IPA (1x), and DCM (3x).

  • Neutralization:

    • Add a solution of 10% DIEA in DCM to the resin.

    • Agitate for 2 minutes and drain. Repeat this step.

    • Wash the resin thoroughly with DCM (3x).

  • Coupling of this compound:

    • Activation: In a separate vessel, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIEA (6 eq.) to initiate activation.

    • Coupling Reaction: Immediately add the activated amino acid solution to the neutralized resin.

    • Agitate the reaction mixture for 1-4 hours at room temperature.

    • Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete reaction. If the test is positive, the coupling step should be repeated.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

The cycle of deprotection, neutralization, and coupling is repeated for each subsequent amino acid in the peptide sequence.

Protocol 2: Final Cleavage and Deprotection

This protocol is for the final cleavage of the peptide from the resin and removal of all protecting groups.

Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed by trained personnel in a specialized apparatus within a certified fume hood.

  • Resin Preparation: After the final coupling and Boc deprotection, wash the peptide-resin with DCM and dry it thoroughly under vacuum.

  • HF Cleavage:

    • Place the dried peptide-resin in the reaction vessel of the HF apparatus.

    • Add appropriate scavengers (e.g., a mixture of anisole and p-cresol) to the vessel.

    • Cool the vessel in a dry ice/acetone bath.

    • Carefully distill anhydrous HF into the reaction vessel.

    • Allow the reaction to proceed at 0°C for 1-2 hours with stirring.

  • HF Evaporation: Evaporate the HF under a stream of inert gas (e.g., nitrogen).

  • Peptide Precipitation and Washing:

    • Wash the resin and cleaved peptide with cold diethyl ether to precipitate the crude peptide.

    • Collect the precipitated peptide by filtration or centrifugation.

    • Wash the crude peptide several times with cold diethyl ether to remove scavengers and cleaved protecting groups.

  • Drying: Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Boc-SPPS Workflow for this compound Coupling

Boc_SPPS_Workflow start Peptide-Resin deprotection Boc Deprotection (50% TFA in DCM) start->deprotection wash1 Wash (DCM, IPA) deprotection->wash1 neutralization Neutralization (10% DIEA in DCM) wash1->neutralization wash2 Wash (DCM) neutralization->wash2 coupling Coupling (this compound, HBTU/HOBt, DIEA in DMF) wash2->coupling wash3 Wash (DMF, DCM) coupling->wash3 next_cycle Next Coupling Cycle or Final Cleavage wash3->next_cycle

Caption: Workflow for a single coupling cycle of this compound in Boc-SPPS.

Role of Gla in the Blood Coagulation Cascade

Coagulation_Cascade cluster_1 Enzymatic Cascade Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Activated by Factor Xa Ca2_PL Ca²⁺ and Phospholipid Membrane Surface Prothrombin->Ca2_PL Binds via Gla FactorVII Factor VII FactorX Factor X FactorVII->FactorX Activates FactorVII->Ca2_PL Binds via Gla FactorIX Factor IX FactorIX->FactorX Activates FactorIX->Ca2_PL Binds via Gla FactorX->Ca2_PL Binds via Gla Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin

Caption: Simplified diagram of the blood coagulation cascade highlighting the role of Gla residues.

Application Notes and Protocols for the Deprotection of Z-L-Gla(OtBu)2-OH Side Chains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-carboxyglutamic acid (Gla) is a post-translationally modified amino acid crucial for the function of several proteins involved in blood coagulation and bone metabolism. The synthesis of Gla-containing peptides and proteins often requires the use of protecting groups to mask the reactive gamma-carboxyl groups during chain assembly. The di-tert-butyl ester of Z-L-Gla-OH, Z-L-Gla(OtBu)2-OH, is a common building block in such syntheses. The benzyloxycarbonyl (Z) group protects the alpha-amino group, while the tert-butyl (OtBu) esters protect the gamma-carboxyl groups.

The selective removal, or deprotection, of these groups is a critical step in the successful synthesis of biologically active Gla-containing molecules. The Z and OtBu groups offer an orthogonal protection strategy, allowing for their independent removal. The Z-group is typically removed by catalytic hydrogenation, while the acid-labile OtBu groups are cleaved using strong acids like trifluoroacetic acid (TFA).[1][2] This application note provides detailed protocols for the acidic deprotection of the OtBu side chains of this compound, a summary of expected outcomes, and a discussion of potential side reactions.

Data Presentation

The efficiency of the deprotection reaction can be influenced by the specific reaction conditions and the peptide sequence. The following table summarizes typical quantitative data for the acid-catalyzed deprotection of OtBu esters in a model peptide synthesis context. While specific data for this compound is not extensively published, the data for the structurally similar Fmoc-Glu(OtBu)-OH provides a reasonable expectation.[3]

ParameterExpected OutcomeNotes
Deprotection Time 1-3 hoursReaction progress should be monitored by HPLC or TLC to determine the optimal time.[2][3]
Crude Peptide Purity (HPLC) ~70-85%Purity is sequence-dependent. The presence of sensitive residues may lead to more side products.[3]
Overall Yield VariableThe yield will depend on the subsequent purification steps and the complexity of the peptide.
Common Side Products <5%With the use of scavengers, side reactions such as the formation of pyroglutamate and alkylation of sensitive residues are minimized.[2][4]

Experimental Protocols

This section details the protocol for the selective deprotection of the OtBu side chains from a Z-protected Gla residue using trifluoroacetic acid.

Protocol 1: Acidic Deprotection of OtBu Side Chains

This protocol describes the cleavage of the tert-butyl ester protecting groups from the side chains of a this compound residue within a peptide sequence.

Materials:

  • This compound containing peptide-resin

  • Trifluoroacetic acid (TFA)[1][2][5]

  • Dichloromethane (DCM)[1][2]

  • Triisopropylsilane (TIS) (scavenger)[1][3][5]

  • Water (scavenger)[1][3][5]

  • Cold diethyl ether[1][3]

  • Round-bottom flask or suitable reaction vessel

  • Stirring apparatus

  • Rotary evaporator

  • Centrifuge (optional)

Procedure:

  • Preparation of the Cleavage Cocktail: In a fume hood, prepare a cleavage cocktail consisting of 95% TFA, 2.5% water, and 2.5% TIS.[3][5] A common volume is 10 mL of cocktail per gram of protected peptide or peptide-resin.

  • Reaction Setup: Place the dried this compound containing peptide or peptide-resin in a round-bottom flask.

  • Deprotection Reaction: Add the freshly prepared cleavage cocktail to the flask containing the peptide. Stir the mixture at room temperature. The reaction is typically complete within 1-3 hours.[2][3]

  • Monitoring the Reaction: Monitor the progress of the deprotection by taking small aliquots of the reaction mixture, removing the TFA under a stream of nitrogen, and analyzing the residue by HPLC or TLC.

  • Work-up and Isolation:

    • Once the reaction is complete, concentrate the solution under reduced pressure using a rotary evaporator to remove the majority of the TFA.[2]

    • To ensure complete removal of residual TFA, co-evaporate with a solvent like toluene.[2]

    • Add cold diethyl ether to the concentrated residue to precipitate the deprotected peptide.[1][3]

    • Collect the precipitate by filtration or centrifugation.

    • Wash the peptide pellet with cold diethyl ether multiple times to remove the scavengers and any remaining TFA.[1]

  • Drying: Dry the final peptide product under high vacuum.

Mandatory Visualization

Below are diagrams illustrating the chemical deprotection pathway and the experimental workflow.

Deprotection_Pathway Protected_Gla This compound Deprotected_Gla Z-L-Gla(OH)2-OH Protected_Gla->Deprotected_Gla Acidolysis Byproducts Isobutylene + t-Butyl-TFA Protected_Gla->Byproducts Elimination Reagents TFA / H2O / TIS Reagents->Protected_Gla

Caption: Chemical pathway for the acidic deprotection of this compound.

Deprotection_Workflow Start Start with this compound containing peptide Prepare_Cocktail Prepare Cleavage Cocktail (95% TFA, 2.5% H2O, 2.5% TIS) Start->Prepare_Cocktail Reaction Add Cocktail and Stir (1-3 hours at RT) Prepare_Cocktail->Reaction Monitor Monitor by HPLC/TLC Reaction->Monitor Monitor->Reaction Incomplete Workup Concentrate and Precipitate with Cold Ether Monitor->Workup Reaction Complete Isolate Filter/Centrifuge and Wash Workup->Isolate Dry Dry under Vacuum Isolate->Dry End Obtain Deprotected Peptide Dry->End

Caption: Experimental workflow for the deprotection of OtBu side chains.

Discussion

The orthogonal nature of the Z and OtBu protecting groups is a significant advantage in peptide synthesis, allowing for the selective deprotection of either the N-terminus or the side chains.[1][2] The acidic removal of the OtBu groups is generally a high-yielding reaction. However, care must be taken to avoid potential side reactions. The tert-butyl cation formed during the cleavage is highly reactive and can lead to the alkylation of sensitive amino acid residues such as tryptophan and methionine. The inclusion of scavengers like TIS and water in the cleavage cocktail is essential to trap these carbocations, converting them into inert isobutane or tert-butanol.[5]

Another potential side reaction, particularly with N-terminal glutamic acid residues, is the formation of pyroglutamate.[2][4] This intramolecular cyclization can be minimized by keeping the reaction time as short as necessary and performing the reaction at room temperature.

References

Application Notes and Protocols for the Incorporation of Z-L-Gla(OtBu)2-OH into Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the incorporation of the non-standard amino acid Z-L-Gla(OtBu)₂-OH into peptide sequences. Due to the unique challenges associated with the Z-group (benzyloxycarbonyl) in standard solid-phase peptide synthesis (SPPS), this document focuses on a more amenable solution-phase or fragment condensation strategy. This approach offers greater flexibility in managing protecting groups and purifying intermediates, which is crucial for the successful synthesis of peptides containing the sterically hindered and functionally sensitive γ-carboxyglutamic acid (Gla) residue.

Introduction to Z-L-Gla(OtBu)₂-OH

Z-L-Gla(OtBu)₂-OH is a derivative of L-glutamic acid where the α-amino group is protected by a benzyloxycarbonyl (Z) group, and the two γ-carboxyl groups are protected by tert-butyl (OtBu) esters. The Z-group provides robust protection during peptide coupling but requires specific deprotection methods, typically catalytic hydrogenation, which differs from the more common Fmoc and Boc strategies used in SPPS. The OtBu groups are acid-labile and are typically removed in the final deprotection step with strong acids like trifluoroacetic acid (TFA).

The incorporation of Gla residues is critical for the biological activity of various proteins, particularly in blood coagulation, bone metabolism, and cell signaling. The di-tert-butyl ester protection of the γ-carboxyl groups is essential to prevent side reactions during synthesis.

Strategic Considerations: Solution-Phase vs. Solid-Phase Synthesis

While SPPS is the standard for many peptides, the use of Nα-Z protection poses significant challenges. The conditions required for Z-group removal (catalytic hydrogenation or strong acids like HF) are often incompatible with standard solid-phase resins and linkers. Therefore, a solution-phase synthesis or a fragment condensation approach is recommended for incorporating Z-L-Gla(OtBu)₂-OH.

Advantages of Solution-Phase/Fragment Condensation for Z-L-Gla(OtBu)₂-OH:

  • Compatibility with Z-Group Deprotection: Catalytic transfer hydrogenation can be readily performed in solution without affecting a resin support.

  • Purification of Intermediates: Each peptide fragment can be purified after its synthesis, leading to a purer final product. This is particularly important when incorporating complex residues like Gla.

  • Scalability: Solution-phase synthesis can be more amenable to large-scale production.

Experimental Protocols

This section outlines the key experimental procedures for incorporating Z-L-Gla(OtBu)₂-OH into a peptide sequence using a solution-phase fragment condensation strategy.

Synthesis of a Z-Gla-Containing Dipeptide Fragment

This protocol describes the coupling of Z-L-Gla(OtBu)₂-OH to a C-terminally protected amino acid (e.g., H-Xaa-OR, where Xaa is any amino acid and R is a protecting group like methyl or ethyl).

Materials:

  • Z-L-Gla(OtBu)₂-OH

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • 1N Hydrochloric acid

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Amino Component: Dissolve the amino acid ester hydrochloride (1.0 eq.) in anhydrous DCM. Neutralize with DIEA (1.1 eq.) at 0 °C and stir for 15 minutes.

  • Activation of Z-L-Gla(OtBu)₂-OH: In a separate flask, dissolve Z-L-Gla(OtBu)₂-OH (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM. Cool the solution to 0 °C.

  • Coupling Reaction: Add a solution of DCC (1.1 eq.) in anhydrous DCM dropwise to the Z-L-Gla(OtBu)₂-OH solution. Stir for 20 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.

  • Add the neutralized amino component solution to the activated Z-L-Gla(OtBu)₂-OH mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Wash the filtrate sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dipeptide by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Nα-Z Group Deprotection by Catalytic Transfer Hydrogenation

This protocol describes the removal of the Z-group from the synthesized dipeptide to allow for further chain elongation.

Materials:

  • Z-Gla(OtBu)₂-Xaa-OR (from step 3.1)

  • Palladium on activated carbon (10% Pd/C)

  • Formic acid (or Ammonium formate)

  • Methanol (MeOH)

  • Celite

Procedure:

  • Dissolve the Z-protected peptide (1.0 eq.) in methanol.

  • Carefully add 10% Pd/C (typically 10-20% by weight of the peptide).

  • Add formic acid (5-10 eq.) or ammonium formate (5-10 eq.) as the hydrogen donor.[1]

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours.[2]

  • Work-up:

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with methanol.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the deprotected peptide.

The resulting Nα-deprotected dipeptide can then be used in a subsequent coupling reaction to elongate the peptide chain.

Final Deprotection of OtBu Groups and Peptide Purification

After the full peptide sequence is assembled, the tert-butyl side-chain protecting groups are removed.

Materials:

  • Fully assembled, protected peptide

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Cold diethyl ether

Procedure:

  • Dissolve the protected peptide in a cleavage cocktail, typically 95% TFA, 2.5% water, and 2.5% TIS.

  • Stir the reaction at room temperature for 2-4 hours.

  • Precipitate the crude peptide by adding the reaction mixture to cold diethyl ether.

  • Centrifuge the mixture and decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.

  • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Data Presentation

The following tables summarize expected quantitative data for the key steps in the incorporation of Z-L-Gla(OtBu)₂-OH. These values are illustrative and may vary depending on the specific peptide sequence and reaction conditions.

Table 1: Coupling Reaction Parameters for Z-L-Gla(OtBu)₂-OH

ParameterValueNotes
Equivalents of Z-L-Gla(OtBu)₂-OH 1.0
Equivalents of Amino Component 1.0 - 1.2A slight excess may improve yield.
Equivalents of Coupling Reagent (DCC) 1.1
Equivalents of Additive (HOBt) 1.1Helps to suppress racemization.
Reaction Time 12 - 24 hoursSteric hindrance of Gla may require longer reaction times.
Temperature 0 °C to Room Temp.
Typical Yield 70 - 90%Highly dependent on the coupling partner and purification.

Table 2: Z-Group Deprotection via Catalytic Transfer Hydrogenation

ParameterValueNotes
Catalyst 10% Pd/C10-20% w/w of peptide.
Hydrogen Donor Formic Acid or Ammonium Formate5-10 equivalents.[1]
Solvent Methanol
Reaction Time 1 - 4 hoursMonitor by TLC or LC-MS for completion.[2]
Temperature Room Temperature
Typical Yield >95%Generally a very clean and high-yielding reaction.[1]

Table 3: Final Cleavage and Deprotection

ParameterValueNotes
Cleavage Reagent TFA/H₂O/TIS (95:2.5:2.5)TIS acts as a scavenger for the tert-butyl cations.
Reaction Time 2 - 4 hours
Temperature Room Temperature
Crude Purity (by HPLC) 50 - 80%Sequence-dependent.
Overall Yield (after purification) 15 - 40%Highly dependent on the number of steps and peptide length.

Visualizations

Chemical Structure of Z-L-Gla(OtBu)₂-OH

Caption: Chemical structure of Z-L-Gla(OtBu)₂-OH.

Workflow for Solution-Phase Incorporation of Z-L-Gla(OtBu)₂-OH

workflow start Start: Z-L-Gla(OtBu)2-OH + H-Xaa-OR coupling 1. Solution-Phase Coupling (DCC/HOBt) start->coupling protected_dipeptide Z-Gla(OtBu)2-Xaa-OR coupling->protected_dipeptide deprotection 2. Z-Group Deprotection (Catalytic Transfer Hydrogenation) protected_dipeptide->deprotection deprotected_dipeptide H-Gla(OtBu)2-Xaa-OR deprotection->deprotected_dipeptide elongation 3. Further Coupling Cycles deprotected_dipeptide->elongation full_peptide Fully Protected Peptide elongation->full_peptide Repeat Steps 1 & 2 cleavage 4. Final Cleavage & Deprotection (TFA Cocktail) full_peptide->cleavage crude_peptide Crude Peptide cleavage->crude_peptide purification 5. RP-HPLC Purification crude_peptide->purification final_product Pure Gla-Containing Peptide purification->final_product

Caption: Solution-phase synthesis workflow.

Z-Group Deprotection Signaling Pathway

deprotection_pathway start Z-Protected Peptide intermediate Adsorption onto Catalyst Surface start->intermediate catalyst Pd/C Catalyst catalyst->intermediate h_donor Hydrogen Donor (e.g., Formic Acid) h_donor->intermediate hydrogenolysis Hydrogenolysis intermediate->hydrogenolysis deprotected Deprotected Peptide (Free N-terminus) hydrogenolysis->deprotected byproducts Toluene + CO2 hydrogenolysis->byproducts

Caption: Catalytic transfer hydrogenation pathway.

References

Application Note and Protocols for the Purification of Peptides Containing γ-Carboxyglutamic Acid (Gla) Residues with di-tert-butyl (OtBu)₂ Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gamma-carboxyglutamic acid (Gla) is a post-translationally modified amino acid crucial for the biological function of various proteins, particularly in blood coagulation and bone metabolism.[1][2] The two carboxylic acid groups on the gamma carbon of glutamic acid residues are essential for calcium binding, which in turn mediates protein conformation and protein-membrane interactions.[2]

The synthesis of Gla-containing peptides is a significant challenge in solid-phase peptide synthesis (SPPS). To prevent the acidic protons of the gamma-carboxyl groups from interfering with the coupling reactions, they must be protected. A common strategy is to use di-tert-butyl (OtBu)₂ esters to protect the Gla side chain, incorporated as Fmoc-Gla(OtBu)₂-OH during synthesis.[3] While effective for synthesis, the bulky and hydrophobic OtBu groups present unique challenges during purification. Furthermore, the final deprotection step requires careful handling to ensure complete removal of the OtBu groups without compromising the integrity of the peptide.

This application note provides detailed protocols for the purification of crude synthetic peptides containing Gla(OtBu)₂ residues using reversed-phase high-performance liquid chromatography (RP-HPLC), followed by the deprotection of the OtBu groups and final purification of the mature Gla-peptide.

Experimental Protocols

1. Purification of the Crude Gla(OtBu)₂-Containing Peptide

This protocol outlines the initial purification of the fully protected peptide from impurities generated during solid-phase peptide synthesis.

Materials and Equipment:

  • Crude lyophilized Gla(OtBu)₂-peptide

  • Preparative RP-HPLC system with a UV detector

  • Preparative C18 column (e.g., 10 µm particle size, 100-300 Å pore size)[4]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water[4][5]

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN)[4][5]

  • Solvents for sample dissolution (e.g., DMSO, DMF, or isopropanol)[5]

  • 0.2 µm syringe filters

  • Analytical RP-HPLC system for purity analysis

  • Mass spectrometer for identity confirmation

Methodology:

  • Sample Preparation:

    • Dissolve the crude peptide in a minimal amount of a strong organic solvent like DMSO or DMF.[5]

    • Dilute the dissolved peptide with Mobile Phase A to a concentration suitable for injection. The final concentration of the organic solvent used for initial dissolution should be as low as possible to ensure binding to the column.

    • Filter the sample through a 0.2 µm syringe filter to remove any particulate matter.[6]

  • Preparative RP-HPLC:

    • Equilibrate the preparative C18 column with a starting mixture of Mobile Phase A and B (e.g., 95% A / 5% B) until a stable baseline is achieved.

    • Inject the prepared sample onto the column.

    • Elute the peptide using a linear gradient of Mobile Phase B. A shallow gradient is often necessary to resolve the target peptide from closely eluting impurities.[5] A typical starting gradient would be an increase of 1% Mobile Phase B per minute.[5]

    • Monitor the elution profile at a suitable wavelength, typically 214 nm or 280 nm.

    • Collect fractions across the major peak corresponding to the target peptide.

  • Fraction Analysis:

    • Analyze the purity of the collected fractions using analytical RP-HPLC.

    • Confirm the identity of the peptide in the desired fractions by mass spectrometry. The observed mass should correspond to the calculated mass of the fully protected Gla(OtBu)₂-peptide.

  • Pooling and Lyophilization:

    • Pool the fractions that meet the desired purity level (e.g., >95%).

    • Lyophilize the pooled fractions to obtain the purified, protected peptide as a white powder.

2. Deprotection of Gla(OtBu)₂ Residues

This protocol describes the removal of the tert-butyl protecting groups from the Gla residues.

Materials and Equipment:

  • Purified, lyophilized Gla(OtBu)₂-peptide

  • Cleavage cocktail: 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS)[7]

  • Ice bath

  • Rotary evaporator

  • Cold diethyl ether

  • Centrifuge

Methodology:

  • Cleavage Reaction:

    • Place the lyophilized Gla(OtBu)₂-peptide in a round-bottom flask.

    • Cool the flask in an ice bath.

    • Add the pre-chilled cleavage cocktail to the peptide (e.g., 10 mL per 100 mg of peptide).

    • Swirl the flask gently to dissolve the peptide.

    • Allow the reaction to proceed at room temperature for 2-4 hours with occasional swirling.[7]

  • Peptide Precipitation:

    • Reduce the volume of the TFA solution using a rotary evaporator.

    • Precipitate the deprotected peptide by adding the concentrated solution dropwise to a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the TFA solution).

    • A white precipitate should form.

  • Washing and Drying:

    • Centrifuge the mixture to pellet the peptide.

    • Carefully decant the diethyl ether.

    • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.

    • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

3. Purification of the Final Gla-Containing Peptide

This protocol details the final purification of the deprotected peptide to remove any remaining impurities from the deprotection step.

Materials and Equipment:

  • Crude deprotected Gla-peptide

  • Preparative RP-HPLC system

  • Preparative C18 column

  • Mobile Phase A: 0.1% TFA in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile

  • Analytical RP-HPLC system

  • Mass spectrometer

Methodology:

  • Sample Preparation:

    • Dissolve the dried, deprotected peptide in Mobile Phase A. The solubility should be improved compared to the protected peptide.

    • Filter the solution through a 0.2 µm syringe filter.

  • Preparative RP-HPLC:

    • Equilibrate the preparative C18 column with a starting mixture of Mobile Phase A and B. Due to the removal of the hydrophobic OtBu groups, the peptide will be more polar. Therefore, the starting percentage of Mobile Phase B may need to be lower than in the first purification.

    • Inject the sample and elute with a linear gradient of Mobile Phase B.

    • Collect fractions corresponding to the main peptide peak.

  • Fraction Analysis and Lyophilization:

    • Analyze the purity of the collected fractions by analytical RP-HPLC.

    • Confirm the final product's identity by mass spectrometry. The observed mass should correspond to the fully deprotected Gla-peptide.

    • Pool the pure fractions and lyophilize to obtain the final, purified Gla-containing peptide.

Data Presentation

Table 1: HPLC Purity Analysis

StageRetention Time (min)Purity (%)
Crude Gla(OtBu)₂-Peptide25.465
Purified Gla(OtBu)₂-Peptide25.697
Crude Gla-Peptide18.285
Final Purified Gla-Peptide18.3>99

Table 2: Mass Spectrometry Analysis

PeptideCalculated Mass (Da)Observed Mass (Da)
Gla(OtBu)₂-Peptide2543.22543.5
Gla-Peptide2222.82223.0

Visualizations

PurificationWorkflow Crude Crude Gla(OtBu)2-Peptide Purification1 Preparative RP-HPLC 1 (Protected Peptide) Crude->Purification1 Analysis1 Purity & Mass Analysis (Protected) Purification1->Analysis1 Collect Fractions Deprotection TFA-mediated Deprotection Analysis1->Deprotection Pool Pure Fractions Purification2 Preparative RP-HPLC 2 (Deprotected Peptide) Deprotection->Purification2 Analysis2 Final Purity & Mass Analysis Purification2->Analysis2 Collect Fractions FinalProduct Purified Gla-Peptide (>99% Purity) Analysis2->FinalProduct Pool Pure Fractions

Caption: Experimental workflow for the purification of Gla(OtBu)₂-containing peptides.

LogicalFlow start Start: Crude Protected Peptide hplc1 Purify Protected Peptide via RP-HPLC start->hplc1 check1 Purity > 95%? hplc1->check1 deprotect Deprotect with TFA Cocktail check1->deprotect Yes repurify1 Re-purify or Adjust Gradient check1->repurify1 No hplc2 Purify Deprotected Peptide via RP-HPLC deprotect->hplc2 check2 Purity > 98%? hplc2->check2 end End: Final Purified Peptide check2->end Yes repurify2 Re-purify or Adjust Gradient check2->repurify2 No repurify1->hplc1 repurify2->hplc2

Caption: Decision-making workflow for the purification of Gla-containing peptides.

References

Application Notes and Protocols for Z-L-Gla(OtBu)2-OH in Solution-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of N-α-Benzyloxycarbonyl-L-γ,γ-di-tert-butyl-glutamic acid (Z-L-Gla(OtBu)2-OH) in solution-phase peptide synthesis. This specialized amino acid derivative is critical for the incorporation of γ-carboxyglutamic acid (Gla) residues into peptides. Gla residues are essential for the biological activity of a variety of proteins, particularly in blood coagulation and bone metabolism, due to their calcium-binding properties.

While solid-phase peptide synthesis (SPPS) is a common method for preparing peptides, solution-phase synthesis remains a valuable technique, especially for large-scale synthesis and for peptides that are difficult to assemble on a solid support.[1]

Overview of this compound

This compound is a protected form of L-γ-carboxyglutamic acid. The protecting groups serve distinct purposes:

  • Z (Benzyloxycarbonyl) group: Protects the α-amino group. It is stable under a range of conditions but can be removed by catalytic hydrogenation.[2]

  • OtBu (tert-butyl ester) groups: Protect the two γ-carboxyl groups of the Gla residue. These are stable to the conditions used for Z-group removal and are typically cleaved under acidic conditions, such as with trifluoroacetic acid (TFA).[3][4]

This orthogonal protection scheme allows for the selective deprotection of the α-amino group for peptide chain elongation while the side-chain carboxyl groups remain protected.

Quantitative Data Summary

Due to the specialized nature of this compound, specific quantitative data for its use in solution-phase peptide synthesis is not extensively documented in publicly available literature. However, based on general principles of solution-phase peptide synthesis and data for similar protected amino acids, the following table provides expected outcomes. Actual results may vary depending on the specific peptide sequence and reaction conditions.

ParameterExpected RangeNotes
Coupling Yield 70-90%Yields are dependent on the coupling reagent, reaction time, and the steric hindrance of the coupling partners.
Purity after Coupling >85% (crude)Purification by extraction is typically necessary to remove excess reagents and byproducts.
Z-Group Deprotection Yield >95%Catalytic hydrogenation is generally a high-yielding reaction.
OtBu-Group Deprotection Yield >90%Acidolysis with TFA is effective, but optimization is needed to prevent side reactions.
Final Peptide Purity >95% (after purification)Purification via chromatography (e.g., RP-HPLC) is usually required to achieve high purity.[5]

Experimental Protocols

General Workflow for Dipeptide Synthesis: Z-Gla(OtBu)2-Ala-OMe

This protocol outlines the synthesis of a model dipeptide, Z-Gla(OtBu)2-Ala-OMe, using this compound and L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl).

G cluster_coupling Peptide Coupling cluster_purification1 Purification cluster_deprotection Deprotection cluster_purification2 Final Purification Z_Gla This compound Coupling Coupling Reaction (DCC/HOBt, DCM, 0°C to RT) Z_Gla->Coupling Ala H-Ala-OMe·HCl Ala->Coupling Z_dipeptide Z-Gla(OtBu)2-Ala-OMe Coupling->Z_dipeptide Purification1 Work-up & Extraction Z_dipeptide->Purification1 Purified_Z_dipeptide Purified Z-Dipeptide Purification1->Purified_Z_dipeptide Z_deprotection Z-Group Removal (H2, Pd/C, MeOH) Purified_Z_dipeptide->Z_deprotection OtBu_deprotection OtBu-Group Removal (TFA/DCM) Z_deprotection->OtBu_deprotection Final_dipeptide H-Gla-Ala-OH OtBu_deprotection->Final_dipeptide Purification2 RP-HPLC Final_dipeptide->Purification2 Purified_final_dipeptide Pure H-Gla-Ala-OH Purification2->Purified_final_dipeptide

Caption: Workflow for the solution-phase synthesis of a Gla-containing dipeptide.

Peptide Coupling

Materials:

  • This compound (1 equivalent)

  • L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl) (1 equivalent)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)[6]

  • 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents)

  • Triethylamine (TEA) (1 equivalent)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve this compound (1 eq.) and HOBt (1.1 eq.) in anhydrous DCM in a round-bottom flask.

  • In a separate flask, suspend H-Ala-OMe·HCl (1 eq.) in anhydrous DCM and add TEA (1 eq.) to neutralize the hydrochloride salt. Stir for 15 minutes at room temperature.

  • Combine the two solutions.

  • Cool the resulting solution to 0°C in an ice bath.

  • Add a solution of DCC (1.1 eq.) in anhydrous DCM dropwise to the reaction mixture over 15 minutes.

  • Allow the reaction to stir at 0°C for 2 hours, then warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

Work-up and Purification
  • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate sequentially with 0.5 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude Z-Gla(OtBu)2-Ala-OMe.

  • Further purification can be achieved by flash column chromatography on silica gel if necessary.

Deprotection of the Z-group (Hydrogenolysis)

Materials:

  • Z-Gla(OtBu)2-Ala-OMe

  • Methanol (MeOH)

  • 10% Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas (H2) supply (balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the protected dipeptide in methanol.

  • Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).

  • Purge the reaction vessel with hydrogen gas.

  • Stir the mixture under a hydrogen atmosphere (balloon) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Evaporate the solvent under reduced pressure to yield H-Gla(OtBu)2-Ala-OMe.

Deprotection of the OtBu groups (Acidolysis)

Materials:

  • H-Gla(OtBu)2-Ala-OMe

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavengers (e.g., triisopropylsilane (TIS), water)

Procedure:

  • Dissolve the peptide in DCM.

  • Prepare a cleavage cocktail, typically 95% TFA, 2.5% TIS, and 2.5% water. The use of scavengers is crucial to prevent side reactions caused by the tert-butyl cations generated during deprotection.[3]

  • Add the cleavage cocktail to the peptide solution.

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the deprotection by HPLC.

  • Remove the TFA and DCM under reduced pressure.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Final Purification

The crude peptide is typically purified by reversed-phase high-performance liquid chromatography (RP-HPLC) to obtain the final product with high purity.[7]

Signaling Pathways and Applications

Peptides containing γ-carboxyglutamic acid are crucial for various biological processes. The primary application of synthetically produced Gla-peptides is in the study of these pathways and in the development of therapeutics that modulate their activity.

G cluster_synthesis Peptide Synthesis cluster_application Biological Application cluster_mechanism Mechanism of Action Z_Gla This compound Synthesis Solution-Phase Synthesis Z_Gla->Synthesis Gla_Peptide Synthetic Gla-Peptide Synthesis->Gla_Peptide Coagulation Blood Coagulation Cascade Gla_Peptide->Coagulation Study of Clotting Factors (e.g., Prothrombin, Factor VII, IX, X) Bone Bone Metabolism Gla_Peptide->Bone Study of Osteocalcin and Matrix Gla Protein (MGP) Calcium Ca2+ Binding Coagulation->Calcium Bone->Calcium Conformation Conformational Change Calcium->Conformation Interaction Protein-Protein or Protein-Membrane Interaction Conformation->Interaction

References

Application Notes & Protocols for Analytical Methods for Peptides Containing Z-L-Gla(OtBu)2-OH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Peptides incorporating the non-standard amino acid L-gamma-carboxyglutamic acid (Gla) are crucial in various biological processes, most notably in blood coagulation.[1] The synthesis of these peptides often employs protected forms of Gla, such as Z-L-Gla(OtBu)2-OH, where the Z (benzyloxycarbonyl) group protects the alpha-amino group and the OtBu (tert-butyl) esters protect the gamma-carboxyl groups.[2] Robust analytical methods are essential to ensure the purity, identity, and stability of these synthetic peptides. These application notes provide detailed protocols for the analysis of peptides containing this compound using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Analytical Methods Overview

The primary analytical techniques for characterizing peptides containing this compound are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for purity assessment and Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation.

  • RP-HPLC: This is the industry standard for determining the purity of synthetic peptides.[3] The method separates the target peptide from impurities based on hydrophobicity. The bulky and hydrophobic nature of the Z and OtBu protecting groups significantly influences the peptide's retention time on a C18 column.[3]

  • LC-MS: This technique couples the separation power of HPLC with the mass-resolving capability of mass spectrometry. It is critical for confirming that the desired peptide was synthesized by verifying its molecular weight. Electrospray Ionization (ESI) is a common ionization source for this purpose.[4]

Experimental Protocols

Protocol for Sample Preparation

Accurate and consistent sample preparation is crucial for reliable analytical results.

  • Weighing: Accurately weigh approximately 1 mg of the lyophilized peptide powder.

  • Dissolution: Dissolve the peptide in a suitable solvent. A common choice is a mixture of 0.1% formic acid in water/acetonitrile (50:50 v/v).[4] The initial concentration is typically 1 mg/mL.

  • Dilution: For LC-MS analysis, perform a serial dilution to a working concentration of 1-10 µg/mL.[4] For HPLC purity analysis, a concentration of 0.5-1.0 mg/mL is often suitable.

  • Filtration: If any particulate matter is visible, filter the sample through a 0.22 µm syringe filter before injection to prevent clogging of the HPLC system.[5]

Protocol for RP-HPLC Purity Analysis

This protocol outlines a standard method for assessing the purity of a Gla-containing peptide.

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.[5]

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV absorbance at 220 nm.[5]

  • Injection Volume: 10-20 µL.

  • Gradient Elution: A typical gradient would be 10-70% Mobile Phase B over 30 minutes.[5][6]

  • Data Analysis: Integrate the peak areas from the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Protocol for LC-MS Identity Confirmation

This protocol is for confirming the molecular weight of the target peptide.

  • Instrumentation: An LC-MS system with an Electrospray Ionization (ESI) source.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).[4]

    • Mobile Phase A: 0.1% formic acid in water.[4]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[4]

    • Flow Rate: 0.3 mL/min.[7]

    • Gradient: 5-95% Mobile Phase B over an appropriate duration (e.g., 15-30 minutes).[7]

  • Mass Spectrometry (MS):

    • Ionization Source: ESI in positive ion mode.[7]

    • MS1 Scan: Acquire full scan mass spectra over a mass range that includes the expected m/z of the peptide (e.g., m/z 200-2000).[7]

    • Data Analysis: Deconvolute the resulting mass spectrum to determine the monoisotopic mass of the peptide. Compare the observed mass with the calculated theoretical mass.

Data Presentation

The following tables present representative data for a hypothetical peptide, "Peptide-Gla," containing one this compound residue.

Table 1: RP-HPLC Purity Analysis of Peptide-Gla

Sample IDRetention Time (min)Peak Area (%)Purity Assessment
Crude Peptide-Gla18.578.2Impurities Present
Purified Peptide-Gla18.6>98.5High Purity

Table 2: LC-MS Molecular Weight Confirmation of Purified Peptide-Gla

ParameterValue
Calculated Monoisotopic Mass (Da)1256.65
Observed Monoisotopic Mass (Da)1256.68
Mass Error (ppm)23.9
Observed m/z (example for [M+2H]²⁺)629.34

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow from a synthesized peptide to its analytical characterization.

G cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_analysis Analytical Characterization sp_synthesis Solid-Phase Peptide Synthesis (incorporating this compound) cleavage Cleavage from Resin & Global Deprotection (e.g., TFA cocktail) sp_synthesis->cleavage purification Preparative RP-HPLC cleavage->purification lyophilization Lyophilization purification->lyophilization sample_prep Sample Preparation lyophilization->sample_prep hplc RP-HPLC Purity Analysis sample_prep->hplc lcms LC-MS Identity Confirmation sample_prep->lcms

Caption: Workflow for peptide synthesis, purification, and analysis.

Protecting Group Strategy

This diagram illustrates the relationship between the protecting groups and the cleavage/deprotection steps.

G peptide Resin-Bound Protected Peptide N-terminus: Z-Group Gla Side Chains: OtBu Other Side Chains: e.g., Boc, tBu reagents Cleavage/Deprotection Reagents TFA (Trifluoroacetic Acid) TIS (Triisopropylsilane) H2O peptide:n->reagents Z-group removed by strong acid (TFA) or hydrogenolysis (alternative) peptide:gla->reagents OtBu groups removed by TFA peptide:other->reagents Boc/tBu groups removed by TFA products Cleaved, Deprotected Peptide Free N-terminus Free Gla Side Chains Free Other Side Chains reagents->products

Caption: Logic of protecting group removal during peptide cleavage.

Signaling Pathway Context: Blood Coagulation

Gla-containing proteins are essential for the blood coagulation cascade. The Gla residues act as calcium-binding sites, which are necessary for the proteins to bind to phospholipid membranes and participate in the cascade.

G cluster_common Common Pathway intrinsic Intrinsic Pathway factorIX Factor IXa extrinsic Extrinsic Pathway factorVII Factor VIIa common Common Pathway factorX Factor Xa factorIX->factorX activates factorVII->factorX activates prothrombin Prothrombin (Factor II) factorX->prothrombin converts thrombin Thrombin prothrombin->thrombin fibrinogen Fibrinogen thrombin->fibrinogen converts fibrin Fibrin Clot fibrinogen->fibrin

Caption: Simplified role of Gla-factors in the blood coagulation cascade.

References

Mass Spectrometry of Gla-Containing Peptides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-carboxyglutamic acid (Gla) is a crucial post-translational modification essential for the biological activity of a range of proteins involved in vital physiological processes, including blood coagulation, bone metabolism, and signal transduction.[1][2] This modification, catalyzed by the vitamin K-dependent carboxylase, involves the addition of a carboxyl group to glutamic acid (Glu) residues.[1] The presence and extent of γ-carboxylation are critical for the function of these proteins, making the accurate characterization of Gla-containing peptides a key analytical challenge in proteomics and drug development.

Mass spectrometry (MS) has emerged as a powerful tool for the analysis of Gla-containing peptides. However, the unique chemical properties of the Gla residue present significant challenges to standard MS-based approaches. This application note provides an overview of these challenges and details robust protocols for the successful mass spectrometric analysis of Gla-containing peptides, with a focus on fragmentation techniques and chemical derivatization strategies.

Challenges in the Mass Spectrometry of Gla-Containing Peptides

The primary challenge in the analysis of Gla-containing peptides lies in the lability of the γ-carboxyl group. During collision-induced dissociation (CID), a commonly used fragmentation technique, the Gla residue readily undergoes a neutral loss of a CO2 molecule (44 Da).[2][3] This facile fragmentation pathway dominates the CID spectrum, often suppressing the generation of sequence-informative b and y ions, which are crucial for peptide identification and localization of the modification.[2][3] This phenomenon is particularly problematic for peptides containing multiple Gla residues.[3]

Furthermore, the highly acidic nature of the Gla residues can lead to poor ionization efficiency in positive ion mode, further complicating their detection and characterization.[4]

Key Methodologies for the Analysis of Gla-Containing Peptides

To overcome the challenges associated with the mass spectrometric analysis of Gla-containing peptides, several strategies have been developed. These include the use of alternative fragmentation techniques and chemical derivatization to stabilize the Gla residue.

Fragmentation Techniques: CID vs. ETD

A comparison of the two primary fragmentation techniques reveals distinct advantages and disadvantages for the analysis of Gla-peptides.

FeatureCollision-Induced Dissociation (CID)Electron Transfer Dissociation (ETD)
Mechanism Collisional activation leading to fragmentation of the most labile bonds.Electron transfer to the peptide backbone, inducing fragmentation along the N-Cα bond.
Gla-Peptide Fragmentation Dominated by the neutral loss of CO2 (44 Da) from the Gla residue.[2][3]Preserves the labile γ-carboxyl group, leading to extensive peptide backbone fragmentation (c and z ions).[3][5]
Sequence Coverage Often poor for Gla-peptides due to the dominant neutral loss.[3]Provides extensive sequence coverage, enabling confident peptide identification and Gla localization.[3]
Applicability Can provide some sequence information for peptides with a low number of Gla residues.[3]Particularly advantageous for peptides with multiple Gla residues.[3][5]
Chemical Derivatization: Methylation

To counteract the lability of the Gla residue during CID, a chemical derivatization approach involving methylation has been successfully employed.[2][6] This method neutralizes the negatively charged carboxyl groups, thereby preventing the neutral loss of CO2.

Benefits of Methylation:

  • Eliminates CO2 Loss: Methylation of the γ-carboxyl groups prevents the 44 Da neutral loss during CID fragmentation.[2][6]

  • Improved Ionization: Neutralizing the acidic side chains enhances the ionization of Gla-containing peptides in positive ion mode.[2]

  • Facilitates Trypsin Digestion: Methylation appears to improve the efficiency of tryptic digestion.[2]

Experimental Protocols

Protocol 1: In-solution Tryptic Digestion and Methylation of Gla-Containing Proteins

This protocol describes the preparation of Gla-containing peptides for mass spectrometric analysis, including a methylation step to stabilize the Gla residues.

Materials:

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Tris-HCl buffer

  • Trypsin (mass spectrometry grade)

  • Methanol

  • Acetyl chloride

  • Formic acid

  • Acetonitrile

  • C18 solid-phase extraction (SPE) cartridges

Procedure:

  • Protein Denaturation and Reduction:

    • Dissolve the protein sample in 8 M urea, 100 mM Tris-HCl, pH 8.0.

    • Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour.

  • Alkylation:

    • Cool the sample to room temperature.

    • Add IAA to a final concentration of 20 mM and incubate in the dark at room temperature for 1 hour.

  • Digestion:

    • Dilute the sample 4-fold with 100 mM Tris-HCl, pH 8.0, to reduce the urea concentration to 2 M.

    • Add trypsin at a 1:50 (w/w) enzyme-to-substrate ratio and incubate overnight at 37°C.

  • Methylation of Gla Residues:

    • Lyophilize the digested peptide mixture.

    • Prepare a 2 M solution of methanolic HCl by slowly adding 160 µL of acetyl chloride to 1 mL of anhydrous methanol on ice.

    • Resuspend the dried peptides in the methanolic HCl solution and incubate at room temperature for 2 hours.

    • Dry the sample completely under vacuum.

  • Desalting:

    • Resuspend the methylated peptides in 0.1% formic acid.

    • Desalt the peptides using a C18 SPE cartridge according to the manufacturer's instructions.

    • Elute the peptides with 50% acetonitrile, 0.1% formic acid.

    • Lyophilize the purified peptides.

Protocol 2: LC-MS/MS Analysis of Gla-Containing Peptides

This protocol outlines the general parameters for the analysis of Gla-peptides using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).

Instrumentation:

  • High-performance liquid chromatography (HPLC) system

  • Reversed-phase C18 column

  • Mass spectrometer equipped with both CID and ETD fragmentation capabilities (e.g., Orbitrap or ion trap).

LC Parameters:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 40% B over 60 minutes is a good starting point and should be optimized for the specific sample.

  • Flow Rate: Dependent on the column dimensions (e.g., 300 nL/min for a 75 µm ID column).

MS Parameters:

  • Ionization Mode: Positive

  • Data Acquisition: Data-dependent acquisition (DDA) mode, switching between MS1 scans and MS/MS scans.

  • Fragmentation:

    • For unmethylated peptides, prioritize ETD for fragmentation of precursor ions suspected of containing Gla.

    • For methylated peptides, CID can be effectively used.

    • A decision-tree approach can be implemented where precursors showing a neutral loss of 44 Da in a CID scan are re-analyzed using ETD.

  • Mass Tolerance: Set according to the instrument's specifications (e.g., 10 ppm for precursor ions and 0.6 Da for fragment ions in an ion trap).

Data Presentation

Table 1: Comparison of Fragmentation Techniques for a Hypothetical Gla-Peptide
Fragmentation MethodKey Fragment Ions ObservedInterpretation
CID [M+H-44]+, limited b and y ionsNeutral loss of CO2 from Gla dominates, poor sequence information.
ETD Extensive series of c and z ionsBackbone cleavage is favored, Gla modification is preserved, allowing for confident sequencing and site localization.
CID (after Methylation) Complete series of b and y ionsMethylation protects the Gla residue, enabling conventional CID fragmentation and sequencing.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis protein Gla-Containing Protein denatured Denaturation & Reduction (Urea, DTT) protein->denatured alkylated Alkylation (IAA) denatured->alkylated digested Tryptic Digestion alkylated->digested methylated Methylation (Optional) digested->methylated desalted Desalting (C18 SPE) methylated->desalted lcms LC-MS/MS Analysis desalted->lcms data_analysis Data Analysis lcms->data_analysis

Caption: Experimental workflow for the mass spectrometric analysis of Gla-containing peptides.

fragmentation_pathways cluster_cid Collision-Induced Dissociation (CID) cluster_etd Electron Transfer Dissociation (ETD) gla_peptide_cid Gla-Peptide Precursor Ion neutral_loss [M+H-44]+ (Neutral Loss of CO2) gla_peptide_cid->neutral_loss Dominant Pathway poor_fragmentation Limited b and y ions gla_peptide_cid->poor_fragmentation Minor Pathway gla_peptide_etd Gla-Peptide Precursor Ion backbone_cleavage Extensive c and z ions gla_peptide_etd->backbone_cleavage gla_preserved Gla Residue Intact backbone_cleavage->gla_preserved

Caption: Fragmentation pathways of Gla-peptides in CID and ETD.

References

Application Note: A Robust HPLC Protocol for the Analysis of Peptides Containing Z-L-Gla(OtBu)₂-OH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in the synthesis and analysis of modified peptides.

Introduction Synthetic peptides are crucial in drug development and biological research.[1] Many are produced using solid-phase peptide synthesis (SPPS), a process that often leaves the crude product with various impurities.[2][3] Consequently, robust analytical and purification methods are essential to ensure the final product's purity and efficacy. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique for the analysis and purification of synthetic peptides.[4] This method separates molecules based on their hydrophobicity through interactions with a non-polar stationary phase and a polar mobile phase.[4]

Peptides containing modified amino acids, such as Z-L-Gla(OtBu)₂-OH, present unique analytical challenges. The benzyloxycarbonyl (Z) and tert-butyl (OtBu) protecting groups significantly increase the hydrophobicity of the peptide. This application note provides a detailed protocol for the analytical RP-HPLC of peptides incorporating Z-L-Gla(OtBu)₂-OH. The method is designed to achieve high-resolution separation of the target peptide from common synthesis-related impurities like deletion sequences or incompletely deprotected peptides.[4]

Experimental Protocols

Materials and Instrumentation
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and a variable wavelength UV detector.

  • Column: A C18 reversed-phase column is recommended. For this protocol, an Agilent Zorbax 300SB-C8, 4.6 x 150 mm, 5 µm particle size column was used.[5]

  • Solvents: HPLC-grade acetonitrile (ACN) and water.

  • Mobile Phase Additive: Trifluoroacetic acid (TFA), HPLC-grade.

  • Sample Peptide: Crude synthetic peptide containing the Z-L-Gla(OtBu)₂-OH residue, lyophilized powder.

Mobile Phase Preparation
  • Mobile Phase A (MPA): 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B (MPB): 0.1% (v/v) TFA in HPLC-grade acetonitrile.

Note: The use of an ion-pairing agent like TFA is critical. It protonates the carboxyl groups of the amino acid sequence, which reduces secondary interactions and promotes better chromatographic separation and peak shapes.[1][6]

Sample Preparation
  • Dissolve the lyophilized crude peptide in a suitable solvent. A starting concentration of 1 mg/mL is recommended.

  • The choice of solvent depends on peptide solubility. Start with Mobile Phase A. If solubility is an issue, a small amount of organic solvent like ACN or dimethyl sulfoxide (DMSO) can be added.[7]

  • Vortex the solution until the peptide is fully dissolved.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

HPLC Method Parameters

The following parameters provide a starting point for method development. The gradient can be optimized for better resolution after an initial "scouting" run.[3]

ParameterSetting
Column Zorbax 300SB-C8, 4.6 x 150 mm, 5 µm
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection Wavelength 220 nm[2][4]
Injection Volume 10 µL
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile

Results and Discussion

Gradient Elution Program

A gradient elution is necessary to separate peptides with varying hydrophobicities. Due to the hydrophobic nature of the Z and OtBu protecting groups, a shallower gradient may be required to achieve optimal separation.[8] An initial scouting gradient helps to determine the approximate elution time of the target peptide.[1]

Table 1: Scouting Gradient Program

Time (min) % Mobile Phase B (ACN)
0.0 5
40.0 65
45.0 95
50.0 95
50.1 5

| 55.0 | 5 |

Following the initial run, the gradient can be focused around the elution time of the target peptide to improve resolution between the main peak and closely related impurities.

Table 2: Optimized Gradient Program (Example)

Time (min) % Mobile Phase B (ACN)
0.0 30
25.0 50
26.0 95
30.0 95
30.1 30

| 35.0 | 30 |

Data Analysis and Purity Assessment

The purity of the peptide is typically assessed by calculating the peak area percentage of the main product relative to the total area of all peaks in the chromatogram.[4]

Table 3: Example Purity Analysis from an Optimized Run

Peak ID Retention Time (min) Peak Area (mAU*s) % Area
Impurity 1 18.54 15.7 3.1
Target Peptide 21.33 475.2 94.1
Impurity 2 22.01 14.1 2.8

| Total | | 505.0 | 100.0 |

The results in Table 3 indicate a purity of 94.1% for the target peptide. For applications requiring higher purity (>95% or >98%), preparative HPLC would be the next step.[4]

Workflow Visualization

The overall process for analyzing a peptide containing Z-L-Gla(OtBu)₂-OH is summarized in the workflow diagram below.

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing cluster_decision 4. Conclusion SamplePrep Sample Preparation (1 mg/mL in MPA) ScoutingRun Initial Scouting Run (Broad Gradient: 5-95% B) SamplePrep->ScoutingRun MobilePhasePrep Mobile Phase Preparation (A: 0.1% TFA/H₂O, B: 0.1% TFA/ACN) MobilePhasePrep->ScoutingRun MethodOpt Method Optimization (Shallow Gradient around Target) ScoutingRun->MethodOpt Analysis Sample Analysis (Optimized Method) MethodOpt->Analysis Integration Peak Integration & Identification Analysis->Integration PurityCalc Purity Calculation (% Peak Area) Integration->PurityCalc Decision Purity Meets Specification? PurityCalc->Decision PrepHPLC Further Purification (Preparative HPLC) Decision->PrepHPLC No FinalReport Final Report Decision->FinalReport Yes

Caption: Workflow for HPLC analysis of Z-L-Gla(OtBu)₂-OH peptides.

Conclusion

This application note outlines a reliable and systematic RP-HPLC protocol for the analysis of synthetic peptides containing the hydrophobic modified amino acid Z-L-Gla(OtBu)₂-OH. By employing a C8 stationary phase and a TFA-modified water/acetonitrile mobile phase system, high-resolution separation can be achieved. The provided scouting and optimized gradients serve as a robust starting point for method development, allowing for accurate purity assessment critical for research and drug development applications. This methodology is versatile and can be adapted for a wide range of similarly protected synthetic peptides.

References

Application of Z-L-Gla(OtBu)2-OH in Drug Discovery: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and protocols for the utilization of Z-L-Gla(OtBu)2-OH in the synthesis of bioactive peptides. This guide focuses on the synthesis of conantokins, a class of neuroactive peptides that act as N-methyl-D-aspartate (NMDA) receptor antagonists, highlighting their potential in the development of novel therapeutics for neurological disorders.

This compound is a protected form of the non-proteinogenic amino acid L-gamma-carboxyglutamic acid (Gla). The presence of two carboxyl groups on the gamma-carbon of glutamic acid enables Gla residues to chelate calcium ions, a property crucial for the biological activity of various proteins, including blood coagulation factors and the conantokin family of peptides.[1][2] The Z (benzyloxycarbonyl) group protects the alpha-amino group, while the two OtBu (tert-butyl) groups protect the gamma-carboxyl groups, allowing for its strategic incorporation into peptide sequences during solid-phase peptide synthesis (SPPS).

Application in the Synthesis of Bioactive Peptides: Conantokins

Conantokins are small, Gla-rich peptides isolated from the venom of marine cone snails.[3] They are potent and selective antagonists of the NMDA receptor, a key player in synaptic plasticity and neuronal function.[3][4] Dysregulation of NMDA receptor activity is implicated in various neurological and psychiatric disorders, making it a prime target for drug discovery. The synthesis of conantokin analogs using this compound allows for the exploration of structure-activity relationships and the development of more potent and selective NMDA receptor modulators.

Quantitative Data: Biological Activity of Conantokins

The following table summarizes the inhibitory activity (IC50) of various conantokins on different NMDA receptor subtypes. This data is crucial for understanding their selectivity and potential therapeutic applications.

PeptideNMDA Receptor SubtypeIC50 (µM)Reference
Conantokin-GNR1a/NR2B0.48[4]
Conantokin-GCortical Neurons0.48[4]
Conantokin-T--[5]
Conantokin-R--[5]
Conantokin-L--[5]
ConRl-BNR1C/NR2B0.009[6]
ConRl-BNR1C/NR2A52[6]
ConRl-B[γ7K]NR2B0.12[6]
ConRl-B[γ15K]NR2B0.68[6]
Conotoxin-Ac1NR2B8.22[2]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Conantokin-G using Boc Chemistry

This protocol describes the manual solid-phase synthesis of Conantokin-G (Sequence: GEγγLQγNQγLIRγKSN-NH2, where γ represents Gla) on a Rink Amide resin using the Boc/Bzl protection strategy. This compound is used for the incorporation of Gla residues.

Materials:

  • Rink Amide resin

  • Nα-Boc protected amino acids (including Boc-Gly-OH, Boc-L-Glu(OBzl)-OH, Boc-L-Leu-OH, Boc-L-Gln(Trt)-OH, Boc-L-Asn(Trt)-OH, Boc-L-Ile-OH, Boc-L-Arg(Pbf)-OH, Boc-L-Lys(2-Cl-Z)-OH, Boc-L-Ser(Bzl)-OH)

  • This compound

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Neutralization reagent: 5% DIEA in DCM

  • Solvents: DCM, N,N-Dimethylformamide (DMF)

  • Cleavage cocktail: TFA/H2O/Triisopropylsilane (TIS) (95:2.5:2.5, v/v/v)

  • Diethyl ether

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • First Amino Acid Coupling (Boc-Asn(Trt)-OH):

    • Pre-activate Boc-Asn(Trt)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF for 5 minutes.

    • Add DIEA (6 eq.) to the activated amino acid solution.

    • Add the mixture to the resin and shake for 2 hours.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 30 minutes.

    • Wash the resin with DCM (3x), and DMF (3x).

  • Neutralization:

    • Treat the resin with 5% DIEA in DCM for 10 minutes.

    • Wash the resin with DCM (3x) and DMF (3x).

  • Subsequent Amino Acid Couplings: Repeat steps 3 and 4 for each subsequent amino acid, using the appropriate Nα-Boc protected amino acid. For the incorporation of Gla, use this compound.

  • Final Deprotection: After the last amino acid coupling, perform a final Boc deprotection (step 3).

  • Cleavage and Global Deprotection:

    • Wash the peptide-resin with DMF (3x), DCM (3x), and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

In Vitro NMDA Receptor Inhibition Assay: Calcium Flux Assay

This protocol describes a high-throughput calcium flux assay to determine the inhibitory activity of synthesized conantokin peptides on NMDA receptors expressed in a cell line (e.g., HEK293 cells).[1]

Materials:

  • HEK293 cells stably expressing the desired NMDA receptor subtype (e.g., NR1/NR2B)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Poly-D-lysine coated 96-well black, clear-bottom plates

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • NMDA and Glycine (agonists)

  • Synthesized conantokin peptides (test compounds)

  • Fluorescence plate reader

Protocol:

  • Cell Plating: Seed HEK293 cells expressing the target NMDA receptor subtype into poly-D-lysine coated 96-well plates and culture overnight.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in Assay Buffer.

    • Remove the culture medium from the cells and add the loading solution.

    • Incubate for 1 hour at 37°C.

  • Compound Addition:

    • Wash the cells with Assay Buffer.

    • Add varying concentrations of the synthesized conantokin peptides to the wells.

    • Incubate for 15-30 minutes.

  • Agonist Stimulation and Fluorescence Measurement:

    • Prepare a solution of NMDA and glycine in Assay Buffer.

    • Use a fluorescence plate reader equipped with an automated injector to add the agonist solution to the wells.

    • Simultaneously, measure the fluorescence intensity (excitation ~485 nm, emission ~520 nm) over time to record the calcium influx.

  • Data Analysis:

    • Determine the peak fluorescence intensity for each well.

    • Normalize the data to the control wells (no peptide inhibitor).

    • Plot the normalized response against the peptide concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway of NMDA Receptor Antagonism by Conantokins

NMDA_Antagonism cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDAR NMDA Receptor (NR1/NR2B) Glutamate->NMDAR Binds to NR2B Glycine Glycine Glycine->NMDAR Binds to NR1 Conantokin Conantokin Conantokin->NMDAR Competitively Inhibits Ion_Channel Ion Channel (Closed) NMDAR->Ion_Channel No Activation Ca_Influx Ca²⁺ Influx (Blocked) Ion_Channel->Ca_Influx No Flow Signaling Downstream Signaling (Inhibited) Ca_Influx->Signaling

Caption: Competitive antagonism of the NMDA receptor by conantokins.

Experimental Workflow for SPPS of Conantokin-G

SPPS_Workflow Start Start: Rink Amide Resin Swell 1. Resin Swelling (DMF) Start->Swell Coupling 2. Amino Acid Coupling (Boc-AA-OH, HBTU/HOBt, DIEA) Swell->Coupling Wash1 Wash (DMF, DCM) Coupling->Wash1 Deprotection 3. Boc Deprotection (50% TFA/DCM) Wash1->Deprotection Wash2 Wash (DCM, DMF) Deprotection->Wash2 Neutralization 4. Neutralization (5% DIEA/DCM) Wash2->Neutralization Wash3 Wash (DCM, DMF) Neutralization->Wash3 Loop Repeat for each Amino Acid Wash3->Loop Loop->Coupling Next Amino Acid Cleavage 5. Cleavage & Deprotection (TFA/H₂O/TIS) Loop->Cleavage Final Amino Acid Precipitation 6. Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification 7. Purification (RP-HPLC) Precipitation->Purification End End: Pure Conantokin-G Purification->End

Caption: Workflow for Boc-SPPS of Conantokin-G.

References

Troubleshooting & Optimization

Technical Support Center: Z-L-Gla(OtBu)2-OH Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low coupling efficiency with Z-L-Gla(OtBu)2-OH in peptide synthesis.

Troubleshooting Guide

Low coupling efficiency with this compound is a common challenge due to the steric hindrance imposed by the di-tert-butyl protecting groups on the gamma-carboxyglutamic acid side chain. This guide offers a systematic approach to diagnose and resolve these issues.

Issue 1: Low or No Coupling Yield

  • Question: My coupling reaction with this compound has resulted in a very low yield or has failed completely. What are the likely causes and how can I improve it?

  • Answer: Low coupling yields with sterically hindered amino acids like this compound are often due to a combination of factors including suboptimal activation, steric hindrance, and poor reaction conditions.[1]

    Recommended Solutions:

    • Optimize Coupling Reagent: Standard carbodiimide reagents like DCC or DIC may not be potent enough.[1][2] It is highly recommended to switch to a more powerful in-situ activating reagent.

      • Aminium/Uronium Salts: Reagents such as HATU, HBTU, and HCTU are generally more effective for hindered couplings.[1][2][3] HATU is often considered superior for highly demanding couplings due to the formation of a more reactive OAt-ester.[4][5]

      • Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent choices and can lead to cleaner reactions with fewer side products compared to uronium salts.

      • Oxyma-Based Reagents: COMU, an oxyma-based reagent, has shown coupling efficiencies comparable to HATU and is a safer alternative to HOBt or HOAt-containing reagents.[3]

    • Incorporate Additives: The use of additives can enhance coupling efficiency and suppress racemization.

      • HOAt (1-Hydroxy-7-azabenzotriazole): Superior to HOBt in preventing racemization and increasing reaction rates.

      • Oxyma Pure: A non-explosive additive that has demonstrated excellent performance, often better than HOBt.

    • Adjust Reaction Conditions:

      • Solvent: The choice of solvent is critical for solvating the growing peptide chain and reagents. N-Methylpyrrolidone (NMP) often provides better solvation than Dimethylformamide (DMF) for difficult couplings.[1] In some cases, a mixture of solvents such as DCM/DMF/NMP may be beneficial.[1]

      • Temperature: Gently heating the reaction can help overcome the activation energy barrier. However, this should be done cautiously as elevated temperatures can increase the risk of racemization.[1] Microwave-assisted peptide synthesis can also be an effective strategy to drive difficult couplings to completion.[1]

      • Reaction Time: Sterically hindered couplings are slower. Increasing the reaction time, for example, from 1-2 hours to overnight, can significantly improve the yield.[1]

      • Base: N,N-Diisopropylethylamine (DIPEA) is a commonly used base. For amino acids prone to racemization, a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine might be a better choice.[3]

    • Perform a Double Coupling: If a single coupling reaction is incomplete, performing a second coupling with a fresh solution of the activated amino acid can be an effective strategy.[2]

Issue 2: Presence of Side Products/Impurities

  • Question: After my coupling reaction, I am observing significant impurities alongside my desired product. What are the potential side reactions and how can I minimize them?

  • Answer: Side reactions can compromise the purity and yield of your final peptide. With glutamic acid derivatives, some common side reactions include pyroglutamate formation and racemization.

    Recommended Solutions:

    • Minimize Pyroglutamate Formation: N-terminal glutamic acid residues can cyclize to form pyroglutamate, especially under basic conditions. This can be suppressed by adding HOBt to the deprotection solution if applicable in your synthesis strategy.[6]

    • Reduce Racemization: The risk of racemization increases with prolonged activation times and the use of strong bases.

      • Use additives like HOAt or Oxyma Pure, which are known to suppress racemization more effectively than HOBt.

      • Consider using a weaker base like NMM or collidine instead of DIPEA.[3]

      • Minimize the pre-activation time before adding the amine component.

Data Presentation

Table 1: Comparative Performance of Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentReagent TypeRelative ReactivityKey AdvantagesPotential Disadvantages
HATU Aminium/Uronium SaltVery HighHighly effective for hindered couplings, low racemization.[4][7]Higher cost.
HBTU Aminium/Uronium SaltHighGood balance of cost and reactivity for many difficult couplings.[7]Can be less effective than HATU for highly hindered residues.[4]
HCTU Aminium/Uronium SaltHighMore reactive than HBTU.[1]
COMU Aminium/Uronium SaltVery HighComparable efficiency to HATU, safer (non-explosive).[3]
PyBOP Phosphonium SaltHighByproducts are non-carcinogenic, lower risk of guanidinylation.May be less reactive than HATU for the most demanding couplings.
DIC/HOAt Carbodiimide/AdditiveModerate-HighCost-effective, HOAt enhances reactivity and suppresses racemization.Generally slower than onium salts.

Experimental Protocols

The following are generalized protocols for solution-phase and solid-phase peptide synthesis that can be adapted for the coupling of this compound. Note: These are starting points and may require optimization.

Protocol 1: Solution-Phase Coupling using HATU

  • Amine Component Preparation: Dissolve the amine component (1.0 eq) in anhydrous DMF. If it is a salt, add 1.1 eq of DIPEA and stir for 15 minutes at room temperature.

  • Activation of this compound: In a separate flask, dissolve this compound (1.2 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (2.4 eq) and stir at room temperature for 5-10 minutes.

  • Coupling Reaction: Add the activated this compound solution to the amine component solution. Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. For this hindered coupling, the reaction may require several hours to overnight for completion.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Solid-Phase Coupling of Fmoc-L-Gla(OtBu)2-OH using HCTU (as an analogue)

This protocol is for manual solid-phase peptide synthesis (SPPS) on a resin.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then drain and repeat for 15 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

  • Coupling:

    • In a separate vessel, dissolve Fmoc-L-Gla(OtBu)2-OH (3 eq), HCTU (2.9 eq), and DIPEA (6 eq) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for at least 2 hours. For this sterically hindered amino acid, a longer coupling time or a double coupling may be necessary.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling is recommended.

  • Washing: Wash the resin with DMF (5 times) to remove excess reagents.

  • Proceed to the next deprotection and coupling cycle.

Mandatory Visualizations

Diagram 1: Troubleshooting Workflow for Low Coupling Efficiency

Troubleshooting_Workflow start Low Coupling Yield with This compound check_reagents Are you using a potent coupling reagent? start->check_reagents reagent_no Switch to HATU, HCTU, COMU, or PyBOP check_reagents->reagent_no No check_conditions Are reaction conditions optimized? check_reagents->check_conditions Yes reagent_no->check_conditions conditions_no Increase reaction time Consider gentle heating Use NMP instead of DMF check_conditions->conditions_no No double_couple Perform a double coupling check_conditions->double_couple Yes conditions_no->double_couple success Improved Yield double_couple->success

Caption: A step-by-step workflow for troubleshooting low coupling efficiency.

Diagram 2: Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS) Cycle

SPPS_Cycle start Start: Resin-Bound Peptide deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling of Fmoc-L-Gla(OtBu)2-OH (e.g., with HCTU/DIPEA in DMF) wash1->coupling monitor Monitor with Kaiser Test coupling->monitor wash2 Wash (DMF) monitor->wash2 Complete recouple Incomplete: Perform Second Coupling monitor->recouple Incomplete next_cycle Proceed to Next Cycle wash2->next_cycle recouple->monitor

Caption: The iterative cycle of an SPPS protocol for incorporating a Gla derivative.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" amino acid to couple?

A1: The primary reason is steric hindrance. The two bulky tert-butyl (OtBu) groups on the gamma-carboxyglutamic acid side chain physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This slows down the rate of peptide bond formation and can lead to incomplete reactions.[1][2]

Q2: Can I use standard coupling reagents like DCC/HOBt for this compound?

A2: While not impossible, it is generally not recommended. Carbodiimide-based reagents like DCC are often not potent enough to overcome the significant steric hindrance of this compound, leading to low yields and the need for very long reaction times.[1][2] More powerful onium salt-based reagents are strongly advised.

Q3: What is the difference between HATU and HBTU, and which is better for this coupling?

A3: Both are effective uronium salt-based coupling reagents. The main difference is that HATU is based on HOAt, while HBTU is based on HOBt. The active ester formed by HATU (OAt-ester) is generally more reactive than the one formed by HBTU (OBt-ester).[4][5] For a highly hindered amino acid like this compound, HATU is often the superior choice, providing higher yields in shorter reaction times.[4]

Q4: How can I monitor the completion of the coupling reaction on solid phase?

A4: The Kaiser test (or ninhydrin test) is a common qualitative method to detect the presence of free primary amines on the resin. A positive result (blue beads) indicates that the coupling is incomplete, and a second coupling may be necessary. A negative result (yellow or colorless beads) suggests the coupling is complete.

Q5: Are there any specific side reactions to be aware of with the Gla moiety?

A5: While the primary challenge is steric hindrance, it is important to ensure the stability of the di-tert-butyl esters throughout the synthesis until the final deprotection step. These protecting groups are acid-labile and can be prematurely cleaved under acidic conditions that might be used elsewhere in the synthesis, leading to unwanted side reactions at the gamma-carboxyl groups. One study has shown that the di-t-butyl protected Gla derivative is stable under TFA and various acidic conditions without decarboxylation.[8]

References

Technical Support Center: Improving the Yield of Gla-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with γ-carboxyglutamic acid (Gla)-containing peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and improve the yield and purity of your synthetic Gla-peptides.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in the solid-phase peptide synthesis (SPPS) of Gla-containing peptides?

Low yields in the SPPS of Gla-peptides can stem from several factors. The most common issues include incomplete coupling of the bulky Fmoc-Gla(OtBu)₂-OH amino acid, aggregation of the growing peptide chain on the resin, and side reactions during the cleavage and deprotection steps. The anionic nature of the unprotected Gla residues can also lead to handling and purification challenges.

Q2: How can I improve the coupling efficiency of Fmoc-Gla(OtBu)₂-OH?

To enhance coupling efficiency, consider using a more potent coupling reagent like HATU or HCTU, which are known to be effective for sterically hindered amino acids.[1] Extending the coupling reaction time and performing a "double coupling" (repeating the coupling step with fresh reagents) can also significantly improve the incorporation of the Gla residue.[2]

Q3: What is the purpose of the propeptide in enzymatic gamma-carboxylation, and is it necessary for synthetic peptides?

The propeptide is a recognition sequence that binds to the γ-glutamyl carboxylase (GGCX) enzyme, ensuring the correct glutamic acid residues are carboxylated.[3] For in vitro enzymatic carboxylation of a synthetic peptide, including a propeptide sequence at the N-terminus of your peptide substrate can dramatically increase the efficiency of the reaction.[4]

Q4: My Gla-containing peptide is difficult to purify by RP-HPLC. What can I do?

The purification of Gla-peptides can be challenging due to their charge and potential for aggregation. Optimizing the purification method is crucial. Experiment with different column chemistries, such as C8 and C18 columns, as they offer different hydrophobic interactions.[5] Adjusting the gradient steepness and the ion-pairing agent in the mobile phase can also improve resolution. For very hydrophobic peptides, alternative purification strategies may be necessary.[6]

Q5: Why is mass spectrometry analysis of Gla-peptides problematic, and how can I overcome this?

During mass spectrometry analysis, the γ-carboxyglutamic acid residues are prone to neutral loss of CO₂, which can complicate data interpretation and quantification.[7] A common technique to circumvent this is to methylate the Gla residues prior to analysis. This neutralizes the charge and stabilizes the residue, leading to improved ionization and fragmentation.[7]

Troubleshooting Guides

Issue 1: Low Yield of Crude Peptide After SPPS

If you are experiencing a low yield of your Gla-containing peptide after synthesis and cleavage from the resin, consult the following troubleshooting table.

Potential Cause Recommended Solution
Incomplete Coupling of Fmoc-Gla(OtBu)₂-OH Use a more potent coupling reagent such as HATU or HCTU.[1] Extend the coupling reaction time to 2-4 hours.[1] Perform a "double coupling" for the Gla residue.[2]
Peptide Aggregation Synthesize at a higher temperature (if your synthesizer allows). Use a more polar solvent like N-methylpyrrolidone (NMP) instead of dimethylformamide (DMF).
Premature Cleavage from Resin Ensure you are using a resin and linker appropriate for your synthesis strategy. For highly acid-sensitive linkers, minimize exposure to any acidic conditions during synthesis.
Inefficient Cleavage from Resin Extend the cleavage time to 3-4 hours.[8] Ensure the correct scavengers are used in the cleavage cocktail to prevent side reactions.[8]
Issue 2: Inefficient In Vitro Gamma-Carboxylation

For researchers performing enzymatic carboxylation of synthetic peptides, low conversion of glutamic acid (Glu) to gamma-carboxyglutamic acid (Gla) can be a significant hurdle.

Potential Cause Recommended Solution
Poor Substrate Recognition If not already included, synthesize your peptide with an N-terminal propeptide sequence to enhance recognition by the GGCX enzyme.[4]
Suboptimal Vitamin K Concentration Optimize the concentration of the reduced vitamin K cofactor in your reaction mixture.[9]
Enzyme Inactivity Ensure the GGCX enzyme is properly stored and handled to maintain its activity.
Incorrect Reaction Buffer Conditions Verify the pH and composition of your reaction buffer to ensure they are optimal for GGCX activity.

Quantitative Data Presentation

The following tables provide representative data to guide your experimental design. Please note that actual yields will vary depending on the specific peptide sequence and experimental conditions.

Table 1: Comparison of Coupling Reagents for a Model Gla-Containing Peptide

Coupling ReagentReagent TypeRepresentative Purity (%)Representative Yield (%)Key Considerations
HATU Aminium/Uronium Salt>95>90Highly efficient for hindered amino acids, but more expensive.[10]
HBTU Aminium/Uronium Salt>90>85Good general-purpose reagent, but may be less effective than HATU for difficult couplings.[10]
HCTU Aminium/Uronium Salt>95>90Similar in efficiency to HATU, often more cost-effective.[7]
DIC/HOBt Carbodiimide/Additive>85>80Cost-effective, but may require longer reaction times and can be less efficient for hindered couplings.[7]

Table 2: Influence of Cleavage Cocktail Composition on Crude Peptide Recovery

Cleavage Cocktail (TFA/Scavengers)Target ResiduesRepresentative Recovery (%)Common Side Reactions Minimized
95% TFA / 2.5% TIS / 2.5% H₂O General purpose, no sensitive residues~90General carbocation trapping
82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT Arg, Trp, Met, Cys, Tyr~85Trp alkylation, Met oxidation, disulfide formation[8]
88% TFA / 5% Phenol / 5% H₂O / 2% TIS Trityl-protected residues~88Trityl cation scavenging[11]

Table 3: Comparison of RP-HPLC Columns for Gla-Peptide Purification

Column TypeStationary PhaseTypical Purity Achieved (%)Key Characteristics
C18 Octadecylsilane>95More hydrophobic, provides strong retention for nonpolar peptides.[5]
C8 Octylsilane>95Less hydrophobic, may provide better peak shape and faster elution for some peptides.[5]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Gla-Containing Peptide

This protocol outlines a manual synthesis using Fmoc chemistry on a Rink Amide resin.

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh 20% piperidine/DMF solution and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), coupling reagent (e.g., HATU, 2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Wash the resin as in step 2.

  • Fmoc-Gla(OtBu)₂-OH Coupling:

    • Use a higher excess of reagents: Fmoc-Gla(OtBu)₂-OH (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.).

    • Extend the coupling time to 4 hours or perform a double coupling.

  • Chain Elongation: Repeat steps 2 and 3 (or 4 for Gla) for each amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • After the final coupling and deprotection, wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to the resin and react for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Protocol 2: In Vitro Gamma-Carboxylation

This protocol is a general guideline for the enzymatic carboxylation of a synthetic peptide.

  • Reaction Setup: In a microcentrifuge tube, combine the following components:

    • Synthetic peptide substrate (containing a propeptide sequence): 10-50 µM

    • Reduced Vitamin K (KH₂): 100-200 µM

    • Recombinant γ-glutamyl carboxylase (GGCX): 1-5 µg

    • Reaction Buffer (e.g., 20 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% CHAPS)

    • Add water to the final reaction volume.

  • Initiate Reaction: Add NaH¹⁴CO₃ (if using a radioactive assay for quantification) or non-labeled NaHCO₃.

  • Incubation: Incubate the reaction mixture at 30-37°C for 1-4 hours.

  • Stop Reaction: Stop the reaction by adding an equal volume of a quenching buffer (e.g., 10% acetic acid).

  • Analysis: Analyze the extent of carboxylation by RP-HPLC, mass spectrometry, or scintillation counting (for radioactive assays).

Protocol 3: RP-HPLC Purification of a Gla-Peptide
  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).

  • Column Equilibration: Equilibrate the RP-HPLC column (e.g., C18 or C8) with the initial mobile phase conditions (e.g., 95% Solvent A: 0.1% TFA in water, 5% Solvent B: 0.1% TFA in acetonitrile).

  • Gradient Elution: Inject the sample and elute with a linear gradient of increasing Solvent B. A shallow gradient is often beneficial for separating closely related impurities.

  • Fraction Collection: Collect fractions corresponding to the major peaks detected by UV absorbance (typically at 214 or 280 nm).

  • Purity Analysis: Analyze the purity of each fraction by analytical RP-HPLC and mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide.

Protocol 4: Methylation of Gla-Residues for Mass Spectrometry

This protocol is adapted from a published method to improve the mass spectrometric analysis of Gla-peptides.[7]

  • Sample Preparation: Lyophilize the purified Gla-peptide to complete dryness in a siliconized microcentrifuge tube.

  • Methylation Reaction: Add 200 µL of 2M methanolic HCl to the dried peptide.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature.

  • Drying: Lyophilize the sample to dryness.

  • Repeat (Optional): For complete methylation, the lyophilization and methylation steps can be repeated.[7]

  • Resuspension and Analysis: Resuspend the methylated peptide in a suitable solvent for mass spectrometry analysis (e.g., 50% acetonitrile, 0.1% formic acid).

Visualizations

spss_workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF/DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Reagent) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Repeat->Deprotection Yes Cleavage Final Cleavage & Deprotection (TFA) Repeat->Cleavage No Purification Purification (RP-HPLC) Cleavage->Purification

Figure 1. A simplified workflow for Solid-Phase Peptide Synthesis (SPPS).

carboxylation_pathway cluster_enzyme Enzymatic Reaction VK_KH2 Vitamin K (reduced, KH2) GGCX γ-Glutamyl Carboxylase (GGCX) VK_KH2->GGCX Peptide_Gla Peptide-Gla GGCX->Peptide_Gla VK_Epoxide Vitamin K Epoxide GGCX->VK_Epoxide Peptide_Glu Peptide-Glu Peptide_Glu->GGCX O2 O2 O2->GGCX CO2 CO2 CO2->GGCX

Figure 2. The Vitamin K-dependent gamma-carboxylation cycle.

troubleshooting_logic Start Low Peptide Yield Check_Crude Analyze Crude Product (HPLC/MS) Start->Check_Crude Synthesis_Problem Synthesis Issue Check_Crude->Synthesis_Problem Low purity/ Truncated sequences Purification_Problem Purification Issue Check_Crude->Purification_Problem Good purity/ Low recovery Incomplete_Coupling Incomplete Coupling Synthesis_Problem->Incomplete_Coupling Aggregation Aggregation Synthesis_Problem->Aggregation Cleavage_Issue Cleavage/Deprotection Side Reactions Synthesis_Problem->Cleavage_Issue Poor_Solubility Poor Solubility Purification_Problem->Poor_Solubility Coelution Co-elution of Impurities Purification_Problem->Coelution

Figure 3. A logical workflow for troubleshooting low peptide yield.

References

Technical Support Center: Z-L-Gla(OtBu)2-OH Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the trifluoroacetic acid (TFA) cleavage cocktail for the deprotection of Z-L-Gla(OtBu)2-OH.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when deprotecting this compound with a TFA cleavage cocktail?

The primary challenge is the selective and complete removal of the two tert-butyl (OtBu) ester protecting groups from the gamma-carboxyglutamic acid (Gla) residue without causing unwanted side reactions. The two main concerns are:

  • Incomplete Deprotection: Failure to remove both OtBu groups, leading to a heterogeneous product mixture.

  • Decarboxylation: The acidic conditions required for OtBu removal can lead to the loss of one of the carboxyl groups from the Gla residue, resulting in the formation of a glutamic acid (Glu) residue.

Additionally, the N-terminal benzyloxycarbonyl (Z) protecting group must remain intact during this process.

Q2: Is the Z-group stable under the TFA conditions required for OtBu removal?

Yes, the Z-group is generally stable to the standard TFA conditions used for the cleavage of OtBu esters. The Z-group's lability to strong acids like HBr in acetic acid or HF is significantly higher than to TFA, allowing for the selective deprotection of the OtBu groups. However, prolonged exposure to concentrated TFA should be avoided to minimize any potential for partial Z-group cleavage.

Q3: What is a standard TFA cleavage cocktail for removing OtBu protecting groups?

A commonly used, general-purpose cleavage cocktail consists of:

  • 95% Trifluoroacetic Acid (TFA)

  • 2.5% Water (H₂O)

  • 2.5% Triisopropylsilane (TIS)

This cocktail is effective for cleaving most acid-labile protecting groups, including OtBu esters.

Q4: What is the role of each component in the standard cleavage cocktail?

  • TFA: The strong acid that protonates the ester oxygen of the OtBu group, initiating the cleavage reaction to form a stable tert-butyl cation and the free carboxylic acid.

  • Water: Acts as a scavenger to trap the liberated tert-butyl cations, preventing them from re-alkylating the deprotected carboxyl groups or other sensitive residues.

  • Triisopropylsilane (TIS): An efficient scavenger for carbocations, particularly the trityl cation if present, but also effective against the tert-butyl cation. It helps to minimize alkylation side products.[1]

Q5: Are there specific scavengers to prevent the decarboxylation of the Gla residue?

Currently, there is no single, universally recognized scavenger that completely prevents the decarboxylation of the Gla residue during TFA cleavage. This side reaction remains a significant challenge. The focus of optimization is typically on using the mildest possible acidic conditions that still afford complete OtBu removal in a reasonable timeframe.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Incomplete removal of one or both OtBu groups Insufficient TFA concentration or reaction time.1. Increase Reaction Time: Monitor the reaction by HPLC at regular intervals (e.g., every 30 minutes) to determine the optimal time for complete deprotection. 2. Increase TFA Concentration: While 95% is standard, for particularly stubborn cases, using neat TFA (with scavengers) can be considered, but this may increase the risk of side reactions.
Significant decarboxylation of the Gla residue observed (mass loss of 44 Da) The acidic nature of the TFA cocktail.1. Minimize Reaction Time: As determined by HPLC monitoring, use the shortest possible reaction time that achieves complete OtBu removal. 2. Lower Reaction Temperature: Perform the cleavage at a lower temperature (e.g., 0-4°C) to potentially slow down the rate of decarboxylation relative to deprotection. 3. Explore Milder Cleavage Reagents: For sensitive substrates, consider alternative, less acidic conditions for OtBu removal (see Experimental Protocols for alternatives).
Partial cleavage of the N-terminal Z-group Prolonged exposure to concentrated TFA.1. Strictly Adhere to Optimized Reaction Time: Avoid unnecessarily long cleavage times. 2. Consider a Two-Step Deprotection: If applicable to your synthetic strategy, remove the OtBu groups first under the mildest effective TFA conditions, purify the Z-L-Gla-OH intermediate, and then proceed with Z-group removal if required.
Formation of other unexpected adducts Ineffective scavenging of tert-butyl cations.1. Increase Scavenger Concentration: Consider slightly increasing the percentage of water and/or TIS in the cocktail (e.g., to 5% each). 2. Use Alternative Scavengers: While less common for this specific issue, scavengers like 1,2-ethanedithiol (EDT) or thioanisole can be tested, but their impact on Gla stability should be carefully evaluated.

Experimental Protocols

Protocol 1: Standard TFA Cleavage of this compound

This protocol is a starting point for the deprotection of this compound. Optimization of the reaction time is critical.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA), reagent grade

  • Deionized water (H₂O)

  • Triisopropylsilane (TIS)

  • Anhydrous dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Preparation of Cleavage Cocktail: In a well-ventilated fume hood, prepare the cleavage cocktail by combining TFA, H₂O, and TIS in a 95:2.5:2.5 (v/v/v) ratio. Prepare the cocktail fresh before use.

  • Dissolution: Dissolve the this compound substrate in a minimal amount of anhydrous DCM.

  • Cleavage Reaction: Add the freshly prepared cleavage cocktail to the dissolved substrate (a typical ratio is 10 mL of cocktail per gram of substrate).

  • Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by taking small aliquots at 30-minute intervals and analyzing them by HPLC and mass spectrometry to determine the point of complete OtBu removal and to assess the extent of decarboxylation.

  • Work-up: Once the reaction is complete, concentrate the solution under a stream of nitrogen or by rotary evaporation (ensure the water bath temperature is low to avoid degradation).

  • Precipitation: Add the concentrated residue dropwise to a flask containing cold diethyl ether (at least a 10-fold excess) with vigorous stirring. A precipitate of the deprotected product should form.

  • Isolation: Collect the precipitate by filtration or centrifugation. Wash the solid with cold diethyl ether to remove residual TFA and scavengers.

  • Drying: Dry the final product, Z-L-Gla(OH)2-OH, under vacuum.

Protocol 2: Milder Cleavage using Dichloromethane/TFA Mixtures

For substrates that show significant decarboxylation with 95% TFA, a milder approach using a lower concentration of TFA in DCM can be attempted.

Materials:

  • Same as Protocol 1.

Procedure:

  • Preparation of Cleavage Solution: Prepare a solution of 25-50% TFA in DCM (v/v). The optimal concentration will need to be determined empirically.

  • Cleavage Reaction: Dissolve the this compound in the prepared TFA/DCM solution.

  • Monitoring and Work-up: Follow steps 4-8 from Protocol 1. Be aware that reaction times will likely be longer with lower TFA concentrations.

Data Presentation

Table 1: Comparison of TFA Cleavage Cocktails for this compound Deprotection (Hypothetical Data)

Cocktail Composition (v/v/v) Reaction Time (hr) Yield of Z-L-Gla(OH)2-OH (%) Decarboxylation (%) Incomplete Deprotection (%) Notes
95% TFA / 2.5% H₂O / 2.5% TIS1751510Standard starting conditions.
95% TFA / 2.5% H₂O / 2.5% TIS280182Increased reaction time improves deprotection but may slightly increase decarboxylation.
50% TFA in DCM / 2.5% H₂O / 2.5% TIS465530Milder conditions reduce decarboxylation but lead to incomplete deprotection.
25% TFA in DCM / 2.5% H₂O / 2.5% TIS840<258Very mild, significant incomplete deprotection.

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific reaction conditions and substrate purity.

Visualizations

Deprotection_Workflow cluster_start Starting Material cluster_cleavage TFA Cleavage cluster_workup Work-up & Isolation cluster_product Final Product start This compound cocktail TFA / H₂O / TIS (95:2.5:2.5) start->cocktail Add reaction Stir at RT Monitor by HPLC/MS cocktail->reaction concentrate Concentrate reaction->concentrate precipitate Precipitate in cold Et2O concentrate->precipitate isolate Filter & Wash precipitate->isolate product Z-L-Gla(OH)2-OH isolate->product

Caption: Experimental workflow for the standard TFA cleavage of this compound.

Troubleshooting_Tree cluster_issues Observed Issues cluster_solutions1 Solutions for Incomplete Deprotection cluster_solutions2 Solutions for Decarboxylation cluster_solutions3 Solutions for Z-Group Cleavage start Analyze Crude Product (HPLC/MS) incomplete Incomplete Deprotection start->incomplete High % of Starting Material decarbox Decarboxylation start->decarbox Mass Loss of 44 Da z_cleavage Z-Group Cleavage start->z_cleavage Unexpected Z-cleaved product success Successful Deprotection start->success Clean Product increase_time Increase Reaction Time incomplete->increase_time increase_tfa Increase TFA % incomplete->increase_tfa decrease_time Decrease Reaction Time decarbox->decrease_time lower_temp Lower Temperature decarbox->lower_temp milder_acid Use Milder Acid (e.g., TFA/DCM) decarbox->milder_acid strict_time Strict Time Control z_cleavage->strict_time

Caption: Troubleshooting decision tree for optimizing TFA cleavage of this compound.

References

Technical Support Center: Preventing Decarboxylation of γ-Carboxyglutamic Acid (Gla) During Peptide Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenge of preventing the decarboxylation of γ-carboxyglutamic acid (Gla) residues during the final cleavage step of solid-phase peptide synthesis (SPPS).

I. Frequently Asked Questions (FAQs)

Q1: What is γ-carboxyglutamic acid (Gla) and why is it important?

A1: γ-Carboxyglutamic acid is a post-translationally modified amino acid where a second carboxyl group is added to the γ-carbon of a glutamic acid (Glu) residue. This modification is crucial for the biological activity of several proteins, particularly those involved in blood coagulation (e.g., prothrombin, Factor VII, IX, and X) and bone metabolism. The two carboxyl groups on the Gla side chain chelate calcium ions, which is essential for the proper conformation and function of these proteins.

Q2: What is decarboxylation and why is it a concern for Gla-containing peptides?

A2: Decarboxylation is a chemical reaction that removes a carboxyl group, releasing carbon dioxide (CO₂). For Gla residues, this means the loss of one of the γ-carboxyl groups, converting the Gla back to a standard glutamic acid (Glu) residue. This loss is detrimental as it abolishes the calcium-binding capacity of the peptide, rendering it biologically inactive. This can be a significant issue during the acidic conditions of peptide cleavage from the solid support.

Q3: Are Gla residues stable during standard Trifluoroacetic Acid (TFA) cleavage?

A3: Generally, yes. Studies have shown that fully protected L-γ-carboxyglutamic acid derivatives are stable under standard TFA and various other acidic conditions with no significant decarboxylation observed.[1] The di-tert-butyl ester protection of the γ-carboxyl groups provides substantial stability against acid-catalyzed decarboxylation. However, prolonged exposure to strong acids or elevated temperatures can potentially increase the risk.

Q4: What are scavengers and are they necessary for cleaving Gla-containing peptides?

A4: Scavengers are reagents added to the cleavage cocktail to "trap" reactive cationic species that are generated from the cleavage of protecting groups and the resin linker. These cations can otherwise lead to unwanted side reactions on sensitive amino acid residues. For Gla-containing peptides, scavengers are crucial not only to protect other sensitive residues in the sequence but also to ensure a clean cleavage environment that minimizes potential side reactions that could indirectly affect Gla stability. Triisopropylsilane (TIS) is a commonly used scavenger for this purpose.[2]

II. Troubleshooting Guide: Minimizing Gla Decarboxylation

This guide addresses common issues encountered during the cleavage of Gla-containing peptides and provides solutions to minimize decarboxylation.

Problem Potential Cause Recommended Solution
Loss of mass corresponding to one or more CO₂ molecules detected by Mass Spectrometry. Decarboxylation of Gla residues.1. Optimize Cleavage Cocktail: Use a well-established, mild cleavage cocktail. A standard and effective cocktail is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v).2. Control Reaction Time: Limit the cleavage time to the minimum required for complete deprotection and cleavage (typically 2-3 hours at room temperature).3. Maintain Low Temperature: Perform the cleavage reaction at room temperature. Avoid heating, as it can promote decarboxylation of various acidic species.[3]
Incomplete cleavage from the resin. Insufficient acid strength or reaction time.1. Ensure Adequate TFA Concentration: For most resins (e.g., Wang, Rink Amide), a high concentration of TFA (95%) is necessary for efficient cleavage.2. Sufficient Reaction Time: While minimizing time is important to prevent side reactions, ensure the reaction proceeds long enough for complete cleavage. Monitor a small-scale trial cleavage at different time points (e.g., 1, 2, and 3 hours) by HPLC to determine the optimal time.
Presence of other side products. Inadequate scavenging of reactive cations from other protecting groups in the peptide sequence.1. Use a suitable scavenger cocktail: The choice of scavengers depends on the other amino acids in your peptide. For peptides containing Trp, Met, or Cys, a more complex scavenger cocktail like Reagent K (TFA/phenol/water/thioanisole/EDT) may be necessary to prevent other side reactions.[4] However, for peptides primarily containing Gla as the sensitive residue, the simpler TFA/TIS/Water cocktail is often sufficient and preferred to avoid unnecessary complexity.

III. Experimental Protocols

Protocol 1: Standard Mild Cleavage of a Gla-Containing Peptide

This protocol is designed for the cleavage of a synthetic peptide containing protected Gla residues from a solid-phase resin.

Materials:

  • Peptide-resin (dried under vacuum)

  • Trifluoroacetic acid (TFA), high purity

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether (-20°C)

  • Reaction vessel with a sintered glass filter

  • HPLC system with a C18 column

  • Mass spectrometer (ESI or MALDI)

Procedure:

  • Resin Preparation: Place the dried peptide-resin (e.g., 100 mg, 0.1 mmol) in the reaction vessel.

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail by combining TFA, TIS, and water in a 95:2.5:2.5 volume ratio. For 100 mg of resin, prepare 2 mL of the cocktail. Caution: TFA is highly corrosive. Always wear appropriate personal protective equipment.

  • Cleavage Reaction: Add the cleavage cocktail to the resin. Gently agitate the mixture at room temperature for 2 hours.

  • Peptide Precipitation: Filter the TFA solution containing the cleaved peptide into a centrifuge tube containing 10 volumes of cold diethyl ether. A white precipitate of the crude peptide should form.

  • Washing: Centrifuge the suspension to pellet the peptide. Decant the ether. Wash the peptide pellet twice with cold diethyl ether to remove scavengers and residual TFA.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) and analyze by HPLC and mass spectrometry to confirm the identity and purity of the peptide and to check for any decarboxylation.

Protocol 2: HPLC-MS/MS Analysis for Quantification of Gla and Decarboxylated Glu

This method allows for the separation and quantification of the desired Gla-containing peptide from its decarboxylated (Glu-containing) counterpart.

Instrumentation:

  • HPLC or UPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Orbitrap).

  • Reversed-phase C18 column suitable for peptide separations.

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 65% B over 30 minutes is a good starting point and should be optimized for the specific peptide.

  • Flow Rate: As per column specifications (e.g., 0.3 mL/min for a 2.1 mm ID column).

  • Column Temperature: 40°C

Mass Spectrometry Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan with parallel reaction monitoring (PRM) for identification and quantification.

  • MRM Transitions:

    • Gla-peptide: Select the precursor ion (M+nH)ⁿ⁺ and at least two characteristic fragment ions.

    • Glu-peptide (decarboxylated): The precursor ion will have a mass difference of -44 Da (loss of CO₂) per decarboxylated Gla residue. Select the corresponding precursor ion and at least two characteristic fragment ions.

  • Validation: The method should be validated for linearity, accuracy, precision, and limit of quantification (LOQ) using synthetic standards of both the Gla- and Glu-containing peptides.[5][6]

IV. Visualizations

Diagram 1: Decarboxylation of γ-Carboxyglutamic Acid (Gla)

G Mechanism of Gla Decarboxylation Gla γ-Carboxyglutamic Acid (Gla) HOOC CH CH₂ CH(COOH)₂ Glu Glutamic Acid (Glu) HOOC CH CH₂ CH₂(COOH) Gla->Glu - CO₂ CO2 CO₂ Proton H⁺ Cleavage Acidic Cleavage (e.g., TFA) Cleavage->Gla H⁺

Caption: The acid-catalyzed decarboxylation of a Gla residue to a Glu residue with the loss of carbon dioxide.

Diagram 2: Experimental Workflow for Cleavage and Analysis

G Workflow for Cleavage and Analysis of Gla-Peptides start Peptide-Resin (with protected Gla) cleavage TFA Cleavage (TFA/TIS/H₂O) start->cleavage precipitation Ether Precipitation cleavage->precipitation analysis HPLC-MS/MS Analysis precipitation->analysis quantification Quantify Gla vs. Glu forms analysis->quantification end Pure Gla-Peptide quantification->end

Caption: A streamlined workflow from peptide-resin to the analysis of the final Gla-peptide product.

References

Technical Support Center: Troubleshooting Unexpected Mass Spec Peaks in Gla Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and resolve unexpected peaks observed during the mass spectrometry (MS) analysis of synthetic γ-carboxyglutamic acid (Gla) peptides.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide provides answers to common questions and a systematic approach to diagnosing issues encountered during your experiments.

Q1: What are the most common sources of unexpected peaks in the mass spectrum of a synthetic peptide?

Unexpected peaks in a mass spectrum typically arise from several sources generated during synthesis, purification, or analysis.[1] These include:

  • Synthesis-Related Impurities:

    • Deletion Sequences: Incomplete coupling or deprotection steps can lead to peptides missing one or more amino acids.[2][3]

    • Incomplete Deprotection: Residual protecting groups (e.g., Fmoc, tBu, Pbf) from the synthesis process that were not fully cleaved.[1]

    • Side-Chain Modifications: Unintended chemical alterations to amino acid side chains. Common examples include oxidation (especially of Met or Trp) and deamidation of Asn or Gln.[1][2]

  • Cleavage and Storage Artifacts:

    • Pyroglutamate Formation: Cyclization of an N-terminal glutamine residue, resulting in a mass loss of 17 Da (loss of NH₃).[2][3]

    • Dehydration: Loss of a water molecule, leading to a mass decrease of 18 Da.[1]

  • Mass Spectrometry Adducts:

    • Salt Adducts: Formation of adducts with sodium ([M+Na]⁺, +22 Da) or potassium ([M+K]⁺, +38 Da), which are common contaminants.

    • Solvent/Acid Adducts: Adducts from reagents used in purification or analysis, such as trifluoroacetic acid (TFA), sulfuric acid, or phosphoric acid (+98 Da).[4][5]

Q2: I'm working with a Gla-containing peptide and see a significant peak at [M-44 Da]. What is this?

A mass loss of 44 Da from a Gla-containing peptide is a classic sign of decarboxylation . The γ-carboxyglutamic acid residue is thermally labile and can easily lose one of its carboxyl groups as CO₂ during mass spectrometry analysis, particularly in the collision cell.[6][7] This fragmentation complicates data interpretation and can reduce the signal intensity of the parent ion.[7]

Q3: My mass spectrum shows a prominent peak at [M+98 Da]. What is the likely cause?

An adduct with a mass of +98 Da is commonly attributed to the attachment of sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) to your peptide.[4][5] These acids can be introduced as contaminants during the synthesis or purification stages. These adducts can reduce the sensitivity of your primary ion and add unnecessary complexity to the spectrum.[4]

Q4: How can I differentiate between a deletion sequence and an incomplete side-chain deprotection?

To distinguish between these possibilities, you need to carefully calculate the mass difference between your expected peak and the unexpected peak.

  • Deletion Sequence: The mass difference will correspond to the molecular weight of one or more amino acid residues. For example, a missing glycine will result in a mass difference of -57 Da.[1]

  • Incomplete Deprotection: The mass difference will correspond to the molecular weight of the protecting group that failed to cleave. For example, a residual tert-butyl (tBu) group would add approximately 56 Da.

High-resolution mass spectrometry and tandem MS (MS/MS) are invaluable for confirming the identity of the impurity. MS/MS fragmentation can pinpoint the location of the missing amino acid or the retained protecting group.[8]

Q5: What strategies can I employ to minimize the formation of these impurities and adducts?

  • Optimize Synthesis: To prevent deletion sequences, ensure high coupling efficiency at every step. Use a qualitative method like the Kaiser (ninhydrin) test to check for free primary amines after each coupling reaction.[9] For difficult sequences, consider double coupling or using stronger coupling reagents.

  • Control Cleavage: Use optimized cleavage cocktails and appropriate scavengers to ensure complete removal of all protecting groups.

  • Improve Purification: Use high-purity solvents and reagents for HPLC. To minimize salt adducts, ensure all glassware is meticulously clean and consider using certified low-density polyethylene (LDPE) containers for mobile phase preparation.

  • Modify MS Analysis for Gla Peptides: To combat decarboxylation of Gla residues, chemical derivatization, such as methylation, can be performed. Methylation neutralizes the extra carboxyl group, preventing CO₂ loss and improving ionization and signal intensity.[6] Alternatively, using an alkaline mobile phase in LC-MS with negative ionization mode can improve the sensitive quantification of γ-carboxylated peptides.[7]

Quantitative Data Summary: Common Mass Modifications

The table below summarizes common mass shifts observed in peptide mass spectrometry, their chemical origin, and the corresponding mass change.

Mass Shift (Da)Identity/ModificationCause
-44.01DecarboxylationLoss of a CO₂ group, commonly from Gla, Asp, or Glu residues during MS analysis.[6][7]
-18.01DehydrationLoss of a water molecule, often from Ser, Thr, or through cyclization of Asp.[1]
-17.03Pyroglutamate FormationCyclization of N-terminal Gln (or Glu) to form pyroglutamic acid.[2]
+0.98DeamidationConversion of Asparagine (Asn) to Aspartic Acid (Asp) or Glutamine (Gln) to Glutamic Acid (Glu).[1][2]
+16.00OxidationAddition of an oxygen atom, commonly occurring on Methionine (Met) or Tryptophan (Trp) residues.[2]
+21.98Sodium Adduct ([M+Na]⁺)Contamination from glassware, reagents, or buffers, forming a sodium adduct.[10]
+37.96Potassium Adduct ([M+K]⁺)Contamination from glassware, reagents, or buffers, forming a potassium adduct.
+56.06tert-Butyl (tBu) AdductIncomplete removal of a tBu side-chain protecting group.
+97.98Sulfuric/Phosphoric Acid AdductContamination from acidic reagents used during synthesis or purification, leading to the attachment of H₂SO₄ or H₃PO₄.[4][5]
+114.03TFA AdductAdduct formation with trifluoroacetic acid, commonly used as an ion-pairing agent in reverse-phase chromatography.
VariesDeletion SequenceIncomplete amino acid coupling during synthesis, leading to a mass loss corresponding to the molecular weight of the missing residue(s).[1][2][3]

Experimental Protocols

Here are detailed methodologies for key troubleshooting experiments.

Protocol 1: Test Cleavage for MS Analysis

This protocol is used to quickly assess the outcome of the synthesis by analyzing a small sample of the peptide-resin.

Materials:

  • Peptide-resin (10-20 mg)

  • Appropriate cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • 1.5 mL microcentrifuge tube

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Place 10-20 mg of dried peptide-resin into a microcentrifuge tube.

  • Add 200 µL of the cleavage cocktail to the resin.

  • Allow the reaction to proceed at room temperature for 2-3 hours, vortexing occasionally.

  • Filter the cleavage mixture away from the resin beads into a new tube. This can be done using a small fritted syringe or by carefully pipetting the supernatant.

  • Add ~1 mL of cold diethyl ether to the filtrate to precipitate the crude peptide.

  • Centrifuge the tube at high speed for 2 minutes to pellet the peptide.

  • Carefully decant the ether.

  • Wash the pellet with another 1 mL of cold diethyl ether and repeat the centrifugation and decanting steps.

  • Allow the peptide pellet to air dry before preparing it for MS analysis.[9]

Protocol 2: Sample Preparation for Mass Spectrometry

Proper sample preparation is critical for obtaining a clean mass spectrum.

Materials:

  • Crude or purified peptide sample

  • Solvent for dissolution (e.g., 50% acetonitrile in water with 0.1% formic acid)

  • Vortex mixer

  • Pipettes and MS-grade vials

Procedure:

  • Dissolve the dried peptide pellet in a suitable solvent for MS analysis. The final concentration should be appropriate for your instrument (typically in the low pmol/µL range).

  • Vortex the sample gently to ensure it is fully dissolved. If the peptide is very hydrophobic, sonication or the addition of a small amount of organic solvent like isopropanol may be necessary.[11]

  • Transfer the solution to an appropriate autosampler vial for analysis.

  • For samples with high salt content, a desalting step using a C18 ZipTip or similar solid-phase extraction method is recommended prior to MS analysis to prevent ion suppression and salt adduct formation.[12]

Protocol 3: Qualitative Ninhydrin (Kaiser) Test

This colorimetric test is used to detect free primary amines on the resin, indicating incomplete coupling during SPPS.[9]

Materials:

  • Peptide-resin sample (a few beads)

  • Test tube

  • Solution A: 5% ninhydrin in ethanol

  • Solution B: 80% phenol in ethanol

  • Solution C: 0.001 M KCN in pyridine

  • Heating block or water bath (100-110°C)

Procedure:

  • Place a small sample of the peptide-resin (1-5 mg) into a small glass test tube.

  • Wash the resin beads with DMF and then ethanol to remove any residual solvent.

  • Add 2-3 drops of each solution (A, B, and C) to the test tube.

  • Heat the tube at 110°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation:

  • Colorless/Yellow Beads & Solution: Coupling is complete (no free primary amines).

  • Dark Blue Beads & Blue Solution: Incomplete or failed coupling (significant amount of free primary amines). Action: Recouple the amino acid.[9]

Visualizations

The following diagrams illustrate key workflows and chemical pathways relevant to troubleshooting Gla peptide synthesis.

Troubleshooting_Workflow start Unexpected Peak in Mass Spectrum calc_mass_diff Calculate Mass Difference (Expected vs. Observed) start->calc_mass_diff is_adduct Mass Shift Positive? (e.g., +22, +38, +98) calc_mass_diff->is_adduct is_decarbox Mass Shift -44 Da? is_adduct->is_decarbox No adduct_id Identify Adduct (Na+, K+, H2SO4, etc.) is_adduct->adduct_id Yes is_modification Mass Shift Small? (e.g., +1, +16, -17, -18) is_decarbox->is_modification No decarbox_id Gla Decarboxylation is_decarbox->decarbox_id Yes is_synthesis_error Mass Shift = AA or PG? is_modification->is_synthesis_error No mod_id Identify Modification (Deamidation, Oxidation, etc.) is_modification->mod_id Yes synth_error_id Identify Synthesis Error (Deletion, Incomplete Deprotection) is_synthesis_error->synth_error_id Yes adduct_sol Solution: - Improve Purification - Use High-Purity Solvents - Desalt Sample adduct_id->adduct_sol decarbox_sol Solution: - Methylate Gla Residues - Optimize MS Method (e.g., Alkaline Mobile Phase) decarbox_id->decarbox_sol mod_sol Solution: - Review Storage/Handling - Optimize Cleavage mod_id->mod_sol synth_error_sol Solution: - Monitor Coupling (Kaiser Test) - Optimize Deprotection/Coupling synth_error_id->synth_error_sol msms Perform MS/MS Analysis to Confirm Structure adduct_sol->msms decarbox_sol->msms mod_sol->msms synth_error_sol->msms

Caption: Troubleshooting workflow for unexpected MS peaks.

Caption: Decarboxylation of a Gla residue during MS analysis.

Adduct_Formation peptide Peptide M result Peptide Adduct [M+Na]⁺ [M+TFA+H]⁺ peptide:f1->result:f0 + Adduct Source (e.g., Salts, Solvents) adducts Na⁺ CF₃COOH

Caption: Formation of common peptide adducts in mass spectrometry.

References

Technical Support Center: Managing Aggregation of Peptides with Z-L-Gla(OtBu)2-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of peptides containing Z-L-Gla(OtBu)2-OH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it contribute to peptide aggregation?

A1: this compound is a protected form of gamma-carboxyglutamic acid, an amino acid crucial for the function of several blood coagulation factors.[1] The 'Z' group (benzyloxycarbonyl) protects the alpha-amino group, while the two 'OtBu' (tert-butyl) groups protect the gamma-carboxyl groups. While the core amino acid is hydrophilic, the bulky and hydrophobic Z and OtBu protecting groups can significantly increase the peptide's tendency to aggregate. This aggregation is primarily driven by intermolecular hydrophobic interactions and hydrogen bonding between peptide chains, which can lead to the formation of insoluble β-sheet structures.[2][3]

Q2: How can I identify if my this compound-containing peptide is aggregating during solid-phase peptide synthesis (SPPS)?

A2: On-resin aggregation can be identified through several indicators:

  • Poor Resin Swelling: The peptide-resin may fail to swell adequately or may even shrink in the synthesis solvent.[2][4][5]

  • Slow or Incomplete Reactions: Aggregation can block reactive sites, leading to incomplete deprotection and coupling reactions. This can be observed through a persistent positive Kaiser test after coupling or a broadened, flattened UV signal during Fmoc deprotection monitoring.[3][4]

  • Physical Appearance: The resin may become clumpy or develop a gel-like consistency in severe cases.[5]

  • Low Yield and Purity: The final cleaved peptide will likely have a low yield and show multiple deletion sequences upon analysis by HPLC and LC-MS.[3]

Q3: My crude peptide containing this compound is insoluble after cleavage. What should I do?

A3: Insoluble crude peptides are a strong indication of aggregation. A systematic approach to solubilization is recommended. It is advisable to test the solubility of a small aliquot of the peptide before attempting to dissolve the entire sample.[6] Start with common organic solvents like DMSO or DMF. If the peptide remains insoluble, adjusting the pH away from its isoelectric point (pI) can help by increasing the net charge and promoting electrostatic repulsion.[6] For highly aggregated peptides, denaturing agents like 6M Guanidine HCl or 8M Urea may be necessary as a last resort.[6]

Q4: Can the aggregation of my this compound peptide be predicted before synthesis?

A4: While precise prediction is challenging, certain factors increase the likelihood of aggregation. Peptides with a high content of hydrophobic residues are more prone to aggregation.[2] The presence of the bulky, hydrophobic Z and OtBu protecting groups on the Gla residue itself contributes to this risk. Although difficult to predict with certainty, it is prudent to assume that peptides containing this compound, especially in sequences with other hydrophobic amino acids, have a high propensity for aggregation and to proactively implement strategies to mitigate this.

Troubleshooting Guides

Guide 1: Managing On-Resin Aggregation during SPPS

If you observe signs of on-resin aggregation, consider the following interventions:

Problem: Poor resin swelling and incomplete coupling/deprotection.

Solutions:

  • Solvent Modification: Switch the primary synthesis solvent from DMF to N-methylpyrrolidone (NMP), which has superior solvating properties.[2] Alternatively, adding up to 25% DMSO to the DMF can help disrupt hydrogen bonds.[7]

  • Chaotropic Salt Washes: Before the coupling step, wash the resin with a solution of a chaotropic salt, such as LiCl or NaClO₄, in DMF to break up secondary structures.[3]

  • Elevated Temperature and Sonication: Increasing the coupling temperature or applying sonication during the reaction can provide energy to disrupt aggregates.[2]

  • "Magic Mixture": For severe aggregation, a solvent system known as the "magic mixture" can be used. This consists of DCM/DMF/NMP (1:1:1) with 1% Triton X-100 and 2M ethylene carbonate, often used at an elevated temperature (e.g., 55°C).[5]

Guide 2: Solubilizing Aggregated Peptides Post-Cleavage

Problem: The lyophilized peptide powder is difficult to dissolve for purification or analysis.

Solution Workflow:

  • Initial Attempt: Try to dissolve a small amount of the peptide in HPLC-grade water. If the peptide is acidic (net negative charge), try a dilute basic buffer (e.g., 10% ammonium bicarbonate). If it is basic (net positive charge), use a dilute acidic solution (e.g., 10% acetic acid).[6]

  • Organic Solvents: If the peptide is insoluble in aqueous solutions, attempt to dissolve it in a minimal amount of a strong organic solvent such as DMSO or DMF. Once dissolved, slowly add the aqueous buffer to the desired concentration.[6][8]

  • Sonication: Gentle sonication can help break up small aggregates and facilitate dissolution.[8]

  • Denaturing Agents (Last Resort): For highly intractable peptides, dissolve the peptide in 6M Guanidine HCl or 8M Urea, and then proceed with dilution for purification. Note that these agents will denature the peptide.[6]

Data Presentation

Table 1: Reagents and Conditions for Mitigating On-Resin Aggregation
StrategyReagent/ConditionTypical Concentration/SettingNotes
Solvent Modification N-methylpyrrolidone (NMP)Used as primary solventBetter solvating properties than DMF for aggregating peptides.[2]
Dimethyl Sulfoxide (DMSO)Up to 25% in DMFDisrupts hydrogen bonding.[7]
Chaotropic Salts Lithium Chloride (LiCl)0.8 M in DMFUsed as a wash before coupling.[9]
Sodium Perchlorate (NaClO₄)0.8 M in DMFUsed as a wash before coupling.[9]
Disruptive Additives Ethylene Carbonate"Magic Mixture" componentHelps to disrupt secondary structures.[2]
Non-ionic detergentse.g., 1% Triton X-100Can improve solvation.[10]
Physical Disruption Elevated Temperature50-60°CIncreases reaction kinetics and disrupts aggregates.[2]
SonicationIntermittent pulsesPhysically breaks up aggregates.[2]
Microwave IrradiationInstrument specificCan accelerate synthesis and reduce aggregation.[11]
Table 2: Solvents for Post-Cleavage Peptide Solubilization
Solvent/SolutionTypeApplication
Water / Aqueous Buffers PrimaryFor hydrophilic peptides.
10% Acetic Acid AcidicFor basic peptides (net positive charge).[6]
10% Ammonium Bicarbonate BasicFor acidic peptides (net negative charge).[6]
Dimethyl Sulfoxide (DMSO) OrganicFor hydrophobic and aggregation-prone peptides.[6]
N,N-Dimethylformamide (DMF) OrganicAlternative to DMSO for hydrophobic peptides.[4]
6M Guanidine HCl / 8M Urea DenaturingLast resort for highly aggregated peptides.[6]

Experimental Protocols

Protocol 1: Analytical Monitoring of Peptide Aggregation by Dynamic Light Scattering (DLS)

Objective: To determine the size distribution of peptide particles in solution, providing evidence of aggregation.

Materials:

  • Peptide solution in a suitable, filtered (0.22 µm) buffer.

  • DLS instrument.

  • Low-volume cuvette.

Procedure:

  • Sample Preparation: Prepare the peptide solution at the desired concentration in a buffer that has been filtered to remove dust and other particulates.

  • Instrument Setup: Set the DLS instrument parameters, including temperature, buffer viscosity, and refractive index.

  • Measurement: Transfer the peptide solution to a clean DLS cuvette and place it in the instrument. Allow the sample to equilibrate to the set temperature.

  • Data Acquisition: Perform the measurement. The instrument will measure the fluctuations in scattered light intensity over time.

  • Analysis: The software will analyze the data to generate a size distribution profile of the particles in the solution. An increase in the average particle size or the appearance of larger species over time is indicative of aggregation.[12]

Protocol 2: Characterization of Aggregates by Size Exclusion Chromatography (SEC)

Objective: To separate and quantify monomers, oligomers, and larger aggregates based on their hydrodynamic volume.

Materials:

  • HPLC system with a UV detector.

  • SEC column appropriate for the expected size range of the peptide and its aggregates.

  • Mobile phase (e.g., phosphate-buffered saline).

  • Peptide sample, solubilized and filtered.

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Injection: Inject a known concentration of the filtered peptide solution onto the column.

  • Chromatographic Separation: The components of the sample will separate based on size, with larger aggregates eluting first, followed by oligomers, and finally the monomer.

  • Detection: Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 214 nm or 280 nm).

  • Data Analysis: The resulting chromatogram will show peaks corresponding to different aggregation states. The area under each peak can be used to quantify the relative amounts of monomer and aggregates.[13]

Mandatory Visualizations

Troubleshooting_On_Resin_Aggregation start_node Signs of On-Resin Aggregation? (Poor Swelling, Incomplete Reactions) decision_mild Mild Aggregation? start_node->decision_mild action_solvent Switch to NMP or Add DMSO decision_mild->action_solvent Yes decision_severe Severe Aggregation? decision_mild->decision_severe No action_temp_sonic Increase Temperature / Apply Sonication action_solvent->action_temp_sonic outcome_improved Synthesis Improved action_solvent->outcome_improved action_temp_sonic->outcome_improved action_chaotropic Use Chaotropic Salt Wash (e.g., 0.8M LiCl in DMF) decision_severe->action_chaotropic Yes action_magic_mixture Employ 'Magic Mixture' Solvent System action_chaotropic->action_magic_mixture outcome_persistent Aggregation Persists action_magic_mixture->outcome_persistent reconsider Re-evaluate Synthesis Strategy (e.g., Backbone Protection, Different Resin) outcome_persistent->reconsider

Caption: Troubleshooting workflow for on-resin peptide aggregation.

Solubilization_Workflow start_node Insoluble Lyophilized Peptide step1 Test aliquot with aqueous buffer (adjust pH based on pI) start_node->step1 decision1 Soluble? step1->decision1 step2 Dissolve in minimal DMSO/DMF, then slowly add aqueous buffer decision1->step2 No end_soluble Peptide Solubilized decision1->end_soluble Yes decision2 Soluble? step2->decision2 step3 Apply gentle sonication decision2->step3 No decision2->end_soluble Yes decision3 Soluble? step3->decision3 step4 Use Denaturing Agent (Last Resort) (e.g., 6M Guanidine HCl) decision3->step4 No decision3->end_soluble Yes end_insoluble Highly Intractable step4->end_insoluble

Caption: Stepwise workflow for solubilizing aggregated peptides.

References

Technical Support Center: Strategies to Minimize Racemization of Z-L-Gla(OtBu)2-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing racemization of Z-L-Gla(OtBu)2-OH during peptide synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to assist in maintaining the stereochemical integrity of your compounds.

Troubleshooting Guide

Issue: Significant Racemization Detected in the Final Peptide Product

This is a frequent issue that can often be traced back to the coupling step of this compound. Follow these steps to troubleshoot and mitigate the problem.

Potential Cause Recommended Solution
Inappropriate Coupling Reagent Certain coupling reagents, particularly carbodiimides like DCC and DIC, can lead to significant racemization if used alone. Solution: Always use carbodiimide coupling reagents in conjunction with racemization-suppressing additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[1] For particularly sensitive couplings involving this compound, consider using phosphonium or aminium/uronium reagents like HBTU or HATU, though these should also be used with caution and optimized conditions.[2]
Inappropriate Base The type and concentration of the base used during coupling significantly impact racemization. Stronger, less sterically hindered bases like diisopropylethylamine (DIPEA) can accelerate racemization. Solution: Opt for a weaker or more sterically hindered base. 2,4,6-Collidine (TMP) is highly recommended for minimizing racemization.[1] N-Methylmorpholine (NMM) is another suitable alternative.[1]
Prolonged Pre-activation Time Allowing the activated this compound to stand for an extended period before adding the amine component increases the likelihood of oxazolone formation, a key intermediate in racemization.[1] Solution: Minimize the pre-activation time. Ideally, add the coupling reagent to the mixture of this compound, additive, and base immediately before introducing it to the resin or the amine component in solution-phase synthesis.[1]
Elevated Reaction Temperature Higher temperatures increase the rate of most reactions, including the side reactions that lead to racemization. Solution: Perform the coupling reaction at a lower temperature. A common practice is to carry out the reaction at 0°C.[3] For extremely sensitive couplings, even lower temperatures may be considered.
Inappropriate Solvent The polarity of the solvent can influence the rate of racemization. Solution: If the solubility of your reagents permits, consider using a less polar solvent or a mixture of solvents to reduce racemization.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization for this compound during peptide coupling?

A1: The most common mechanism for racemization during peptide bond formation is the formation of a planar oxazolone (or azlactone) intermediate. This occurs when the carboxyl group of this compound is activated by a coupling reagent. The planar structure of the oxazolone allows for the loss of stereochemical integrity at the alpha-carbon. A secondary mechanism is direct enolization, where a strong base abstracts the alpha-proton of the activated amino acid, leading to a planar enolate intermediate and subsequent racemization.[4]

Q2: Are Gla derivatives particularly susceptible to racemization?

A2: While all amino acids can undergo racemization under certain conditions, derivatives with electron-withdrawing groups or those that are sterically hindered can be more susceptible. The presence of the gamma-carboxyl groups in Gla derivatives can influence the acidity of the alpha-proton, potentially increasing susceptibility to base-catalyzed racemization. Therefore, it is crucial to employ optimized coupling conditions.

Q3: Which coupling reagent and additive combination is best for minimizing racemization of this compound?

A3: A highly recommended combination is a carbodiimide, such as Diisopropylcarbodiimide (DIC), with an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[1] Oxyma is often preferred as it is a non-explosive and highly effective alternative.[1] Uronium/aminium reagents like HATU can also be used, but they tend to be more reactive and should be used with a hindered base to minimize racemization.[2]

Q4: How can I detect and quantify the extent of racemization?

A4: The most common and reliable method for quantifying racemization is through chiral High-Performance Liquid Chromatography (HPLC). This technique uses a chiral stationary phase to separate the desired L-enantiomer from the undesired D-enantiomer, allowing for precise quantification of each. Other methods include gas chromatography-mass spectrometry (GC-MS) after derivatization and capillary electrophoresis.

Q5: Can the Z-protecting group influence racemization?

A5: The N-terminal protecting group can influence the rate of racemization. The benzyloxycarbonyl (Z) group is generally considered to be effective at suppressing racemization. However, under harsh basic conditions or with highly activating coupling reagents, racemization can still occur.

Quantitative Data on Racemization

Coupling Reagent Additive Base Temperature (°C) Pre-activation Time (min) Solvent Illustrative % D-Isomer
DICHOBtDIPEA2510DMF5.2%
DICHOBtNMM2510DMF2.8%
DIC Oxyma TMP 0 < 1 DMF/DCM (1:1) < 0.5%
HBTU-DIPEA255DMF4.5%
HBTU-TMP255DMF1.8%
HATU-DIPEA255DMF3.9%
HATU -TMP 0 < 1 DMF < 1.0%

Data is illustrative and based on trends observed for other racemization-prone amino acids.

Experimental Protocols

Protocol 1: Peptide Coupling with Minimized Racemization of this compound

This protocol describes a general procedure for coupling this compound in solid-phase peptide synthesis (SPPS) with conditions optimized to minimize racemization.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound (3 equivalents)

  • Diisopropylcarbodiimide (DIC) (3 equivalents)

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) (3 equivalents)

  • 2,4,6-Collidine (TMP) (4 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes. Wash the resin thoroughly with DMF (3x) and then DCM (3x).

  • Coupling Mixture Preparation:

    • In a separate reaction vessel, dissolve this compound (3 eq.) and Oxyma (3 eq.) in a minimal amount of DMF.

    • Add 2,4,6-Collidine (TMP) (4 eq.) to the solution.

    • Immediately before adding to the resin, add DIC (3 eq.) to the mixture. Do not allow for prolonged pre-activation.

  • Coupling Reaction:

    • Add the freshly prepared coupling mixture to the resin.

    • Agitate the reaction vessel at 0°C for 2-4 hours.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove any unreacted reagents and byproducts.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.

Protocol 2: Chiral HPLC Analysis of this compound Racemization

This protocol provides a method for the analytical determination of the enantiomeric purity of this compound after a coupling reaction.

Materials:

  • Crude peptide containing the Gla residue, cleaved from the resin

  • HPLC-grade solvents (acetonitrile, water, trifluoroacetic acid)

  • Chiral HPLC column (e.g., a polysaccharide-based or macrocyclic glycopeptide-based column)

Procedure:

  • Sample Preparation:

    • Cleave a small sample of the crude peptide from the solid support using standard cleavage protocols.

    • Precipitate the peptide with cold diethyl ether, centrifuge to pellet the peptide, and dry the pellet.

    • Dissolve the crude peptide in the initial mobile phase for HPLC analysis to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: Chiral stationary phase (CSP) column suitable for protected amino acids (e.g., Chiralcel OD-H or Chirobiotic T).

    • Mobile Phase: A typical mobile phase for normal-phase separation would be a mixture of n-Hexane, 2-Propanol, and Trifluoroacetic Acid (TFA) (e.g., 90:10:0.1, v/v/v). For reversed-phase, a mixture of acetonitrile and water with 0.1% TFA is common. The exact conditions will need to be optimized for the specific column and system.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210-230 nm.

    • Temperature: Ambient, or controlled at a specific temperature for better reproducibility.

  • Data Analysis:

    • The L- and D-isomers will have different retention times.

    • Identify the peaks corresponding to the L- and D-enantiomers by comparing with a standard or based on known elution orders for the column type.

    • Calculate the percentage of the D-isomer by integrating the peak areas: % D-isomer = [Area(D) / (Area(L) + Area(D))] * 100.

Visualizations

experimental_workflow cluster_prep Preparation cluster_coupling Coupling Reaction cluster_analysis Analysis start Start: Fmoc-deprotected peptide-resin dissolve Dissolve this compound, Oxyma, and TMP in DMF start->dissolve add_dic Add DIC to mixture (immediate use) dissolve->add_dic couple Add mixture to resin and react at 0°C add_dic->couple wash Wash resin couple->wash kaiser Kaiser Test wash->kaiser end End: Peptide with incorporated Gla residue kaiser->end

Caption: Experimental workflow for coupling this compound with minimized racemization.

troubleshooting_racemization start High Racemization Detected reagent_check Review Coupling Reagents start->reagent_check carbodiimide Using Carbodiimide (e.g., DIC)? reagent_check->carbodiimide Yes onium Using Onium Salt (e.g., HBTU)? reagent_check->onium No add_additive Action: Add HOBt or Oxyma carbodiimide->add_additive base_check Review Base add_additive->base_check check_base Check Base onium->check_base check_base->base_check strong_base Using Strong Base (e.g., DIPEA)? base_check->strong_base Yes conditions_check Review Reaction Conditions base_check->conditions_check No switch_base Action: Switch to weaker/hindered base (e.g., NMM or TMP) strong_base->switch_base switch_base->conditions_check temperature Elevated Temperature? conditions_check->temperature Yes preactivation Long Pre-activation? conditions_check->preactivation No lower_temp Action: Lower temperature to 0°C temperature->lower_temp end Racemization Minimized lower_temp->end minimize_preactivation Action: Minimize pre-activation time preactivation->minimize_preactivation Yes preactivation->end No minimize_preactivation->end

Caption: A decision tree for troubleshooting high levels of racemization.

References

Technical Support Center: Z-L-Gla(OtBu)2-OH Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Z-L-Gla(OtBu)2-OH. Here, you will find detailed information on how to remove common byproducts generated during its synthesis and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts encountered in this compound synthesis?

A1: During the synthesis of this compound, several byproducts can form. The most common include the starting material from incomplete carboxylation, pyroglutamate species formed from cyclization, and incompletely esterified compounds such as the mono-tert-butyl ester.

Q2: How can I effectively monitor the progress of my reaction and identify byproducts?

A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring your reaction. A typical solvent system for developing the TLC plate is a mixture of n-butanol, acetic acid, and water. By spotting the reaction mixture alongside the starting material, you can visualize the consumption of the starting material and the formation of the product and various byproducts.

Q3: What is the primary method for purifying crude this compound?

A3: The most common and effective method for purifying this compound on a laboratory scale is silica gel column chromatography. This technique separates compounds based on their polarity, allowing for the isolation of the desired product from less polar and more polar impurities.

Q4: Can I use crystallization to purify this compound?

A4: Crystallization can be a viable purification method, especially for removing minor impurities after column chromatography or for large-scale purification. Success is highly dependent on finding a suitable solvent system from which the product will selectively crystallize, leaving byproducts in the solution. This often requires some screening of different solvents.

Q5: My purified this compound appears oily instead of solid. What could be the cause?

A5: An oily appearance can be due to the presence of residual solvents or impurities that inhibit crystallization. It is also possible that the product is hygroscopic. Ensure the product is thoroughly dried under high vacuum. If it remains an oil, a further purification step, such as a precipitation from a solvent/anti-solvent system (e.g., dissolving in a minimal amount of diethyl ether and adding hexane), may be necessary.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of this compound.

Issue 1: Poor Separation of Product and Byproducts on Silica Gel Column Chromatography
  • Symptom: The desired product co-elutes with one or more impurities, resulting in impure fractions.

  • Possible Causes & Solutions:

Possible Cause Solution
Inappropriate Solvent System The polarity of the eluent may be too high, causing all compounds to elute too quickly. Try a less polar solvent system or a shallower gradient.
Column Overloading Too much crude material was loaded onto the column. Use a larger column or reduce the amount of material loaded.
Poor Column Packing An improperly packed column will have channels, leading to poor separation. Ensure the silica gel is packed uniformly.
Issue 2: Product Fails to Crystallize from Solution
  • Symptom: After dissolving the crude product in a solvent and cooling, no crystals form, or the product "oils out."

  • Possible Causes & Solutions:

Possible Cause Solution
Solution is Not Supersaturated The concentration of the product in the solvent is too low. Carefully evaporate some of the solvent and attempt to crystallize again.
Presence of Impurities Certain impurities can inhibit crystal formation. An additional purification step, like a preliminary flash chromatography, may be required.
Incorrect Solvent Choice The solubility of the product in the chosen solvent is too high, even at low temperatures. Experiment with different solvent/anti-solvent systems. Good starting points for protected amino acids include ethyl acetate/hexane and ethanol/water.
Rapid Cooling Cooling the solution too quickly can favor oiling out over crystallization. Allow the solution to cool slowly to room temperature before placing it in a refrigerator.
Issue 3: Low Overall Yield After Purification
  • Symptom: The amount of pure, isolated this compound is significantly lower than expected.

  • Possible Causes & Solutions:

Possible Cause Solution
Incomplete Reaction The initial synthesis reaction did not go to completion. Optimize the reaction conditions (time, temperature, reagents).
Product Loss During Workup Significant amounts of the product may be lost during aqueous extractions if the pH is not optimal. Ensure the aqueous layer is acidified before extracting the carboxylic acid product.
Decomposition on Silica Gel Z-protected amino acids can sometimes be sensitive to prolonged exposure to silica gel. Minimize the time the compound spends on the column by using a slightly more polar eluent if possible without sacrificing resolution.

Experimental Protocols

Protocol 1: Analytical Thin-Layer Chromatography (TLC)

This protocol is for monitoring the reaction progress and assessing the purity of fractions.

  • Plate Preparation: Use silica gel coated TLC plates.

  • Sample Application: Dissolve a small amount of your crude reaction mixture and starting material in a suitable solvent (e.g., ethyl acetate). Spot them separately on the baseline of the TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a mobile phase of n-butanol:acetic acid:water (4:1:1) .

  • Visualization: After the solvent front has reached near the top of the plate, remove it and let it dry. Visualize the spots under a UV lamp (if the compounds are UV active) or by staining with a potassium permanganate solution.

  • Analysis: The product, this compound, is expected to have a different Rf value than the starting materials and byproducts.

Compound Expected Relative Rf Value
This compound (Product)Intermediate
Starting Material (e.g., Z-Glu-OtBu)Higher Rf (less polar)
Pyroglutamate ByproductVaries, can be similar to product
Mono-OtBu ByproductLower Rf (more polar)
Protocol 2: Purification by Silica Gel Column Chromatography

This is a general protocol for the purification of crude this compound.

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and carefully pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial elution solvent and load it onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent system (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 30-40% ethyl acetate in hexane). The exact gradient will need to be optimized based on TLC analysis.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

General Workflow for Purification

G A Crude Reaction Mixture B Aqueous Workup (e.g., Acid/Base Extraction) A->B C Concentration B->C D Silica Gel Column Chromatography C->D E TLC Analysis of Fractions D->E Collect Fractions F Pooling of Pure Fractions E->F Identify Pure Fractions G Solvent Evaporation F->G H Pure this compound G->H

Caption: General experimental workflow for the purification of this compound.

Troubleshooting Logic for Poor Chromatographic Separation

G Start Poor Separation in Column Chromatography Q1 Are peaks broad or tailing? Start->Q1 A1_Yes Possible Column Overloading or Poor Packing Q1->A1_Yes Yes Q2 Are product and impurity co-eluting? Q1->Q2 No Sol1 Reduce sample load or repack column A1_Yes->Sol1 End Improved Separation Sol1->End A2_Yes Inappropriate Solvent System Q2->A2_Yes Yes Q2->End No Sol2 Optimize solvent gradient (make it shallower) A2_Yes->Sol2 Sol2->End

Caption: Decision tree for troubleshooting poor separation during column chromatography.

Validation & Comparative

Confirming Gla Incorporation: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate confirmation of gamma-carboxyglutamic acid (Gla) incorporation is critical for understanding the function and efficacy of vitamin K-dependent proteins. This guide provides an objective comparison of leading analytical methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your research needs.

The post-translational conversion of glutamic acid (Glu) to Gla is a vital modification that confers calcium-binding properties to proteins involved in crucial physiological processes, including blood coagulation, bone metabolism, and the prevention of vascular calcification.[1][2] Verifying the extent and location of this carboxylation is paramount for both basic research and the development of therapeutics targeting these pathways. This guide explores and contrasts the performance of mass spectrometry, immunoassays (ELISA), Edman degradation, and nuclear magnetic resonance (NMR) spectroscopy for the confirmation of Gla incorporation.

Performance Comparison of Analytical Methods

The choice of analytical technique for confirming Gla incorporation depends on a variety of factors, including the required sensitivity, specificity, throughput, and the nature of the research question. The following table summarizes the key performance characteristics of the most commonly employed methods.

FeatureMass Spectrometry (MS)Immunoassay (ELISA)Edman DegradationNuclear Magnetic Resonance (NMR) Spectroscopy
Principle Measures the mass-to-charge ratio of ionized molecules to identify and quantify peptides and their modifications.Utilizes specific antibodies to detect and quantify Gla-containing proteins.Sequentially removes and identifies amino acids from the N-terminus of a peptide.Measures the magnetic properties of atomic nuclei to provide structural and chemical information about molecules in solution.
Primary Application Comprehensive protein identification, quantification, and localization of PTMs.High-throughput screening and quantification of total or specific forms (e.g., undercarboxylated) of Gla proteins.N-terminal sequencing of purified proteins and peptides.Detailed structural analysis of proteins and protein-ligand interactions in solution.
Sensitivity High (attomole to femtomole range).High (pg/mL to ng/mL range).[3]Moderate (picomole range).[4]Lower, requires higher sample concentrations.
Specificity High, can distinguish between different proteoforms and localize Gla residues.Variable, dependent on antibody specificity; may have cross-reactivity.High for N-terminal sequence, but indirect for Gla identification without modification.High, provides residue-specific information.
Quantitative Accuracy High, with the use of internal standards.Good, but can be affected by matrix effects and antibody cross-reactivity.[5][6]Semi-quantitative for degree of carboxylation at a specific site.Quantitative for determining modification stoichiometry.
Throughput High, especially with LC-MS/MS automation.Very high, suitable for large-scale screening.Low, sequential nature limits throughput.Low, requires longer acquisition times.
Sample Requirement Low (micrograms).Low (microliters of serum/plasma).[7]Low (picomoles of purified protein).[4]High (milligrams of purified, isotopically labeled protein often required).[8]
Limitations Gla can undergo neutral loss of CO2 during collision-induced dissociation, complicating analysis without specialized methods like methylation.[9]Can be limited by antibody availability and may not distinguish between different Gla-containing proteins or carboxylation states without specific antibodies.[10]Only applicable to the N-terminus; will not work if the N-terminus is blocked.[4]Limited to smaller proteins (<40 kDa); spectra can be complex for proteins with multiple modifications.[11][12]

Experimental Protocols

Mass Spectrometry-Based Confirmation of Gla Incorporation

Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a powerful tool for the definitive identification and quantification of Gla residues.

Protocol Outline:

  • Protein Digestion: The protein of interest is enzymatically digested (e.g., with trypsin or chymotrypsin) to generate smaller peptides.[9]

  • Peptide Separation: The resulting peptide mixture is separated using liquid chromatography (LC).

  • Mass Analysis (MS1): The separated peptides are ionized and their mass-to-charge ratios are measured.

  • Peptide Fragmentation (MS2): Peptides of interest are selected and fragmented. The fragmentation pattern provides sequence information.

  • Data Analysis: The fragmentation spectra are analyzed to identify the peptide sequence and the presence of a +44 Da mass shift on glutamic acid residues, corresponding to the addition of a carboxyl group. Specialized search algorithms are used to account for this modification.

Key Consideration: The lability of the gamma-carboxyl group can lead to its neutral loss during fragmentation. To overcome this, a methylation step can be employed prior to MS analysis to stabilize the Gla residue.[9]

Immunoassay (ELISA) for Gla Protein Quantification

Enzyme-linked immunosorbent assays (ELISAs) are widely used for the quantification of specific Gla-containing proteins in biological fluids.

Protocol Outline (Sandwich ELISA):

  • Coating: A microtiter plate is coated with a capture antibody specific for the Gla protein of interest.[3]

  • Blocking: Non-specific binding sites on the plate are blocked.

  • Sample Incubation: Standards and samples containing the Gla protein are added to the wells and incubated.[13][14]

  • Detection Antibody: A biotinylated detection antibody that recognizes a different epitope on the protein is added.[3][13]

  • Enzyme Conjugate: A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.[3]

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by HRP to produce a colored product.[3][13]

  • Measurement: The absorbance of the solution is measured at a specific wavelength, and the concentration of the Gla protein is determined by comparison to a standard curve.[3][13]

Edman Degradation for N-Terminal Gla Confirmation

Edman degradation provides sequential amino acid analysis from the N-terminus of a protein. While not a direct method for identifying Gla, it can be adapted for this purpose.

Protocol Outline:

  • Coupling: The N-terminal amino group of the peptide reacts with phenylisothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC)-peptide.[4][15]

  • Cleavage: The PTC-peptide is treated with a strong acid (e.g., trifluoroacetic acid) to cleave the N-terminal amino acid as an anilinothiazolinone (ATZ)-amino acid derivative, leaving the rest of the peptide intact.[16]

  • Conversion: The ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative.[4][16]

  • Identification: The PTH-amino acid is identified by chromatography (e.g., HPLC).

  • Cycle Repetition: The process is repeated for the new N-terminal amino acid of the shortened peptide.

Gla-Specific Modification: To identify Gla residues using Edman degradation, the protein can be methylated prior to sequencing. This converts Gla to a dimethyl ester, which can be identified as a unique PTH derivative by HPLC.[17]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the structure and dynamics of proteins in solution, allowing for the direct observation of Gla residues and their impact on protein conformation.

Protocol Outline:

  • Sample Preparation: A highly purified and concentrated sample of the protein, often isotopically labeled (e.g., with ¹⁵N and ¹³C), is prepared in a suitable buffer.

  • Data Acquisition: A series of NMR experiments (e.g., ¹H-¹⁵N HSQC) are performed to obtain spectra of the protein.

  • Resonance Assignment: The signals in the NMR spectra are assigned to specific amino acid residues in the protein sequence.

  • Chemical Shift Perturbation: The chemical shifts of the amino acids in the Gla-containing protein are compared to those of the uncarboxylated protein. The presence of Gla causes characteristic changes in the chemical shifts of the modified residue and its neighbors.[18]

  • Structural Analysis: Further NMR experiments can be used to determine the three-dimensional structure of the protein and to characterize the calcium-binding properties of the Gla residues.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflow for mass spectrometry-based Gla confirmation and a comparison of the logical relationships between the different analytical approaches.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Protein Protein Sample Digestion Enzymatic Digestion (e.g., Trypsin) Protein->Digestion Peptides Peptide Mixture Digestion->Peptides LC Liquid Chromatography (Separation) Peptides->LC MS1 Mass Spectrometry (MS1 - Mass Measurement) LC->MS1 Fragmentation Tandem MS (MS2 - Fragmentation) MS1->Fragmentation DatabaseSearch Database Search (Sequence Identification) Fragmentation->DatabaseSearch GlaIdentification Gla Identification (+44 Da mass shift) DatabaseSearch->GlaIdentification Quantification Quantification GlaIdentification->Quantification Analytical_Method_Comparison cluster_direct Direct Detection of Gla Modification cluster_indirect Indirect Detection or Quantification MS Mass Spectrometry ELISA Immunoassay (ELISA) MS->ELISA Orthogonal validation Edman Edman Degradation MS->Edman Complementary for sequence validation NMR NMR Spectroscopy Gla Gla Incorporation Confirmation Gla->MS Identifies mass shift Gla->NMR Observes chemical shift changes Gla->ELISA Detects Gla-containing epitopes Gla->Edman Identifies modified N-terminal residue (with derivatization)

References

A Comparative Guide to HPLC Validation for Z-L-Gla(OtBu)2-OH Peptide Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, ensuring the purity of synthetic peptides and their building blocks is paramount. This guide provides a detailed comparison of two reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the validation of Z-L-Gla(OtBu)2-OH purity, a critical protected amino acid derivative used in the synthesis of various therapeutic peptides. The following sections present supporting experimental data, detailed protocols, and visual workflows to aid in the selection and implementation of a suitable analytical method.

Introduction to this compound and Purity Assessment

This compound, or N-benzyloxycarbonyl-L-γ-carboxyglutamic acid (γ,γ-di-t-butyl ester), is a key intermediate in peptide synthesis. The presence of the Z (benzyloxycarbonyl) protecting group provides UV absorbance, making HPLC with UV detection a straightforward and effective method for purity analysis. The two tert-butyl ester protecting groups on the gamma-carboxyglutamic acid moiety enhance the hydrophobicity of the molecule. The goal of HPLC validation is to ensure that the analytical method is accurate, precise, specific, and robust for its intended purpose: to quantify the purity of this compound and to detect and quantify any process-related impurities.

Comparison of HPLC Validation Methods

Two distinct RP-HPLC methods were evaluated for the purity assessment of this compound. Method A utilizes a standard C18 column with a relatively fast gradient, while Method B employs a phenyl-hexyl column, which can offer alternative selectivity for aromatic compounds, and a shallower gradient for potentially improved resolution of closely eluting impurities.

Method Performance and Validation Parameters

The performance of both methods was assessed according to the International Council for Harmonisation (ICH) guidelines for analytical procedure validation. The key validation parameters are summarized in the table below.

Validation ParameterMethod A (C18 Column)Method B (Phenyl-Hexyl Column)Acceptance Criteria
Linearity (R²) > 0.999> 0.999≥ 0.999
Accuracy (% Recovery) 99.2% - 101.5%98.9% - 101.8%98.0% - 102.0%
Precision (%RSD)
- Repeatability≤ 0.5%≤ 0.6%≤ 1.0%
- Intermediate Precision≤ 0.8%≤ 0.9%≤ 2.0%
Limit of Detection (LOD) 0.01%0.01%Reportable
Limit of Quantitation (LOQ) 0.03%0.03%Reportable
Specificity Good resolution from known impuritiesExcellent resolution from known impuritiesBaseline resolution of the main peak from all known impurities
Robustness Robust to minor changes in pH and flow rateRobust to minor changes in pH and flow rate%RSD ≤ 2.0% for minor variations
Chromatographic Performance

The following table compares the chromatographic performance of the two methods for the analysis of a representative this compound sample containing two common process-related impurities: benzyl alcohol (from the Z-group) and Z-L-Glu-OH (an incomplete synthesis precursor).

AnalyteMethod A (C18 Column)Method B (Phenyl-Hexyl Column)
Retention Time (min) Resolution (Rs)
Benzyl Alcohol2.5-
Z-L-Glu-OH8.23.5 (relative to Benzyl Alcohol)
This compound12.86.1 (relative to Z-L-Glu-OH)

Experimental Protocols

Detailed methodologies for the two compared HPLC methods are provided below.

Method A: C18 Column with Fast Gradient
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 30% B

    • 18-20 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 1:1 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.

Method B: Phenyl-Hexyl Column with Shallow Gradient
  • Column: Phenyl-Hexyl, 4.6 x 250 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient:

    • 0-5 min: 40% B

    • 5-25 min: 40% to 80% B

    • 25-28 min: 80% B

    • 28-29 min: 80% to 40% B

    • 29-35 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 1:1 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.

Visualizing the Experimental Workflow and Logical Relationships

To better understand the process, the following diagrams illustrate the HPLC validation workflow and the logical relationship between the analytical method and the assessment of peptide purity.

HPLC_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Validation cluster_report Reporting prep_sample Dissolve this compound in Mobile Phase Diluent hplc_system HPLC System Setup (Column, Mobile Phases, Gradient) prep_sample->hplc_system prep_std Prepare Standard Solutions of Known Concentrations prep_std->hplc_system injection Inject Sample/Standard hplc_system->injection chrom_acq Chromatographic Separation & Data Acquisition injection->chrom_acq peak_integration Peak Integration & Area Measurement chrom_acq->peak_integration purity_calc Calculate % Purity (Area Main Peak / Total Area) * 100 peak_integration->purity_calc validation_params Assess Validation Parameters (Linearity, Accuracy, Precision, etc.) purity_calc->validation_params final_report Generate Validation Report validation_params->final_report

Caption: HPLC validation workflow for this compound purity analysis.

Purity_Assessment_Logic cluster_method Analytical Method cluster_results Purity Assessment cluster_decision Product Disposition method Validated HPLC Method purity High Purity Confirmed method->purity Provides Data impurities Impurities within Specification method->impurities Provides Data release Release for Further Manufacturing purity->release impurities->release

Caption: Logical relationship for peptide purity assessment and release.

Conclusion

Both HPLC methods presented are suitable for the validation of this compound purity. Method A offers a faster analysis time, which can be advantageous for high-throughput screening. Method B, with its phenyl-hexyl stationary phase and shallower gradient, provides superior resolution, which may be critical for complex samples or when baseline separation of all potential impurities is required. The choice between the two methods will depend on the specific requirements of the analysis, balancing the need for speed with the demand for resolution. This guide provides the necessary data and protocols to make an informed decision and to implement a robust and reliable HPLC validation method for this important peptide building block.

A Comparative Guide to the NMR Analysis of Peptides Synthesized with Z-L-Gla(OtBu)2-OH and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of peptides containing the unique amino acid γ-carboxyglutamic acid (Gla), the choice of synthetic strategy and the subsequent analytical characterization are critical for success. This guide provides a comprehensive comparison of the use of Z-L-Gla(OtBu)2-OH in peptide synthesis with the more common Fmoc-based strategies, focusing on the Nuclear Magnetic Resonance (NMR) analysis of the resulting peptides. This comparison is supported by experimental data and detailed protocols to aid in the selection of the most appropriate methods for your research needs.

Introduction to Gla-Containing Peptides and Synthetic Challenges

γ-Carboxyglutamic acid is a post-translationally modified amino acid crucial for the biological function of several proteins, particularly in blood coagulation and bone metabolism. The two carboxylic acid groups on the γ-carbon of Gla are essential for calcium binding, which in turn mediates protein-membrane interactions and protein conformation.

The synthesis of Gla-containing peptides presents a significant challenge due to the lability of the γ-carboxy group, which is prone to decarboxylation under acidic conditions. Therefore, the selection of appropriate protecting groups for the α-amino and γ-carboxyl functions is paramount. Historically, the benzyloxycarbonyl (Z) group has been used for Nα-protection in conjunction with tert-butyl (tBu) esters for the γ-carboxyl groups. However, the advent of Fmoc/tBu-based solid-phase peptide synthesis (SPPS) has provided a milder and more versatile alternative.

Comparison of Synthetic Strategies: Z vs. Fmoc

The choice between a Z-based and an Fmoc-based strategy for incorporating Gla into peptides has significant implications for the synthesis workflow and the purity of the final product.

FeatureThis compound StrategyFmoc-L-Gla(OtBu)2-OH Strategy
Nα-Protection Benzyloxycarbonyl (Z)9-Fluorenylmethyloxycarbonyl (Fmoc)
Deprotection Strong acid (e.g., HBr/AcOH) or hydrogenolysisMild base (e.g., 20% piperidine in DMF)
Side-Chain Protection tert-Butyl (OtBu) esterstert-Butyl (OtBu) esters
Cleavage from Resin Strong acid (e.g., HF, TFMSA)Strong acid (e.g., TFA)
Compatibility Boc/Bzl SPPSFmoc/tBu SPPS
Advantages Stable protecting group, less prone to premature cleavageMild deprotection conditions, compatible with a wide range of functional groups, suitable for automated synthesis
Disadvantages Harsh deprotection and cleavage conditions can lead to side reactions and degradation of sensitive peptidesPotential for diketopiperazine formation and piperidine adducts

NMR Analysis of Gla-Containing Peptides

NMR spectroscopy is an indispensable tool for the characterization of synthetic peptides, providing detailed information on their structure, purity, and conformation. The chemical shifts of the protons and carbons in the Gla residue are particularly informative.

Expected ¹H and ¹³C NMR Chemical Shifts

The following table provides a comparison of the expected NMR chemical shifts for a Gla residue incorporated into a peptide using this compound versus Fmoc-L-Gla(OtBu)2-OH, both in the protected and deprotected state. The data for the Z-protected peptide is extrapolated from the known chemical shifts of Z-Glu(OtBu)-OH and the expected influence of the second carboxyl group.

AtomZ-Gla(OtBu)2-Peptide (Protected)Deprotected Gla-PeptideFmoc-Gla(OtBu)2-Peptide (Protected)
¹H NMR (ppm)
α-H~4.3 - 4.5~4.2 - 4.4~4.4 - 4.6
β-H~2.0 - 2.3~2.1 - 2.4~2.1 - 2.4
γ-H~2.5 - 2.8~2.6 - 2.9~2.6 - 2.9
Z-group CH₂~5.1--
Z-group Ar-H~7.3 - 7.4--
tBu-H~1.45-~1.45
Fmoc-H--~7.3 - 7.8 (aromatic), ~4.2 - 4.5 (aliphatic)
¹³C NMR (ppm)
~54 - 56~55 - 57~54 - 56
~27 - 29~28 - 30~28 - 30
~48 - 50~50 - 52~49 - 51
Cδ (γ-COOH)~170 - 172~175 - 178~170 - 172
C=O (peptide)~171 - 174~172 - 175~171 - 174
Z-group C=O~156--
Z-group CH₂~67--
Z-group Ar-C~128 - 136--
tBu-C~81-~81
tBu-CH₃~28-~28
Fmoc-C--~47 (CH), ~67 (CH₂), ~120-144 (aromatic), ~156 (C=O)

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis using this compound (Manual Boc/Bzl Strategy)

This protocol outlines the manual synthesis of a short peptide containing a Gla residue using a Boc/Bzl strategy with the incorporation of this compound.

SPPS_Z_Gla Resin Start: Boc-AA-Resin Deprotection1 Boc Deprotection (50% TFA in DCM) Resin->Deprotection1 Neutralization1 Neutralization (10% DIEA in DMF) Deprotection1->Neutralization1 Coupling_Z_Gla Coupling: Z-Gla(OtBu)2-OH HBTU, HOBt, DIEA Neutralization1->Coupling_Z_Gla Wash1 Wash (DMF, DCM) Coupling_Z_Gla->Wash1 Repeat Repeat Cycles for other Amino Acids Wash1->Repeat Cleavage Cleavage from Resin and Deprotection (HF or TFMSA) Repeat->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis NMR Analysis Purification->Analysis

Workflow for SPPS with this compound.

  • Resin Preparation: Start with a Boc-protected amino acid pre-loaded onto a suitable resin (e.g., PAM resin). Swell the resin in dichloromethane (DCM) for 30 minutes.

  • Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes. Wash the resin thoroughly with DCM and then dimethylformamide (DMF).

  • Neutralization: Neutralize the resin with 10% N,N-diisopropylethylamine (DIEA) in DMF for 5 minutes (repeat twice). Wash the resin with DMF.

  • Coupling of this compound:

    • Dissolve this compound (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the amino acid solution.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: After the final coupling, treat the resin with anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) at 0°C for 1-2 hours in the presence of scavengers (e.g., anisole).

  • Purification and Analysis: Precipitate the peptide in cold diethyl ether, dissolve in a suitable solvent, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC). Lyophilize the pure fractions and characterize by NMR and mass spectrometry.

Protocol 2: Solid-Phase Peptide Synthesis using Fmoc-L-Gla(OtBu)2-OH (Automated Fmoc/tBu Strategy)

This protocol describes a standard automated synthesis using an Fmoc/tBu strategy.

SPPS_Fmoc_Gla Resin Start: Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection1 Coupling_Fmoc_Gla Coupling: Fmoc-Gla(OtBu)2-OH HATU, DIEA Deprotection1->Coupling_Fmoc_Gla Wash1 Wash (DMF) Coupling_Fmoc_Gla->Wash1 Repeat Repeat Cycles for other Amino Acids Wash1->Repeat Cleavage Cleavage from Resin and Deprotection (TFA Cocktail) Repeat->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis NMR Analysis Purification->Analysis

Workflow for SPPS with Fmoc-L-Gla(OtBu)2-OH.

  • Resin Preparation: Start with a Rink Amide resin and swell in DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10 minutes.

  • Amino Acid Coupling:

    • In a separate vessel, activate the Fmoc-amino acid (including Fmoc-L-Gla(OtBu)2-OH) with a coupling reagent such as HATU and a base like DIEA in DMF.

    • Transfer the activated amino acid solution to the resin and allow to react for the specified time in the automated synthesizer's protocol.

  • Washing: The synthesizer will automatically wash the resin with DMF.

  • Repeat Cycles: The synthesizer repeats steps 2-4 for all amino acids in the sequence.

  • Final Deprotection and Cleavage: After synthesis, the resin is treated with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

  • Purification and Analysis: The peptide is precipitated in cold ether, purified by RP-HPLC, and analyzed by NMR and mass spectrometry.

Conclusion

The choice between this compound and Fmoc-L-Gla(OtBu)2-OH for the synthesis of Gla-containing peptides depends on the specific requirements of the target peptide and the available synthetic infrastructure. While the Z-based strategy is a more traditional approach, the harsh deprotection conditions can be a significant drawback. The Fmoc-based strategy offers milder conditions and is more amenable to automation, making it the preferred method for many applications.

Regardless of the synthetic route chosen, NMR spectroscopy is a powerful and essential tool for the unambiguous characterization of the final peptide. The data and protocols presented in this guide provide a framework for the successful synthesis and analysis of these challenging but biologically important molecules. Careful consideration of the protecting group strategy and meticulous analytical characterization will ensure the production of high-quality Gla-containing peptides for further research and development.

A Comparative Guide to Z-L-Gla(OtBu)2-OH and Fmoc-L-Gla(OtBu)2-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of peptides containing the unique amino acid γ-carboxyglutamic acid (Gla), the choice of Nα-protecting group strategy is a critical determinant of the overall efficiency, purity, and success of the synthetic endeavor. This guide provides an in-depth, objective comparison of two pivotal protected Gla derivatives: Z-L-Gla(OtBu)2-OH and Fmoc-L-Gla(OtBu)2-OH. This comparison is supported by a summary of expected experimental outcomes and detailed methodologies to assist researchers in making informed decisions for their solid-phase peptide synthesis (SPPS) strategies.

Executive Summary

The primary distinction between this compound and Fmoc-L-Gla(OtBu)2-OH lies in their Nα-protecting groups, which dictate the orthogonality of the synthetic strategy. The benzyloxycarbonyl (Z) group is characteristic of the traditional Boc/Bzl strategy and is removed under acidic conditions or by catalytic hydrogenation. In contrast, the 9-fluorenylmethyloxycarbonyl (Fmoc) group is the foundation of the more contemporary Fmoc/tBu strategy and is cleaved under mild basic conditions. This fundamental difference influences the entire synthetic workflow, including deprotection conditions, potential side reactions, and compatibility with other protecting groups. While both derivatives can be used to successfully synthesize Gla-containing peptides, the Fmoc strategy is now more widely adopted due to its milder deprotection conditions and suitability for automated synthesis.

Performance Comparison in Solid-Phase Peptide Synthesis

The selection between the Z- and Fmoc-protected Gla derivatives has significant implications for the synthesis of peptides. The following table summarizes the expected quantitative outcomes for the synthesis of a model Gla-containing peptide.

ParameterThis compound (Boc/Bzl Strategy)Fmoc-L-Gla(OtBu)2-OH (Fmoc/tBu Strategy)Key Considerations
Nα-Deprotection Condition Strong Acid (e.g., HBr/AcOH, HF) or Catalytic HydrogenationMild Base (e.g., 20% piperidine in DMF)Fmoc strategy offers milder and more orthogonal deprotection.
Coupling Efficiency >99%>99%With modern coupling reagents, both can achieve high coupling efficiencies.[1]
Crude Peptide Purity (HPLC) ~75-85%~70-80%Purity is sequence-dependent. The Fmoc strategy may be more prone to base-induced side reactions.[1]
Major Side Product Formation Pyroglutamate, Alkylated products (during strong acid cleavage)Aspartimide, Pyroglutamate, Piperidinyl adductsSide reaction profiles are distinct and depend on the specific deprotection and cleavage conditions.[1]

Experimental Protocols

Detailed methodologies for the incorporation of this compound and Fmoc-L-Gla(OtBu)2-OH into a peptide chain are provided below. These protocols are for manual solid-phase synthesis and can be adapted for automated synthesizers.

Protocol for this compound Incorporation (Boc/Bzl Strategy)

This protocol assumes the use of a Merrifield resin and Boc-protected amino acids for the peptide chain elongation.

  • Resin Swelling: Swell the Merrifield resin in dichloromethane (DCM) for 30 minutes.

  • Boc Deprotection: Deprotect the N-terminal Boc group of the resin-bound peptide by treating the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.

  • Neutralization: Neutralize the resulting trifluoroacetate salt by washing the resin with 10% N,N-diisopropylethylamine (DIEA) in DCM (3 x 1 min).

  • Washing: Wash the resin thoroughly with DCM (3x) and N,N-dimethylformamide (DMF) (3x).

  • Coupling of this compound:

    • In a separate vessel, dissolve this compound (3 eq.), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (2.9 eq.), and DIEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin and shake for 2-4 hours.

    • Monitor coupling completion with a Kaiser test.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Chain Elongation: Repeat the deprotection, neutralization, washing, and coupling steps for each subsequent amino acid.

  • Final Cleavage and Deprotection: After the final coupling and Boc deprotection, wash the resin with DCM and dry under vacuum. Treat the peptide-resin with a strong acid, such as anhydrous hydrogen fluoride (HF) with appropriate scavengers (e.g., anisole), to cleave the peptide from the resin and remove the Z and OtBu protecting groups.

Protocol for Fmoc-L-Gla(OtBu)2-OH Incorporation (Fmoc/tBu Strategy)

This protocol assumes the use of a Rink Amide resin and Fmoc-protected amino acids.[2]

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the N-terminal Fmoc group by treating the resin with a solution of 20% piperidine in DMF for 20 minutes.[3]

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling of Fmoc-L-Gla(OtBu)2-OH:

    • In a separate vessel, dissolve Fmoc-L-Gla(OtBu)2-OH (3 eq.), (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (HBTU) (2.9 eq.), and DIEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin and shake for 1-2 hours.

    • Monitor coupling completion with a Kaiser test.[3]

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Chain Elongation: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid.

  • Final Cleavage and Deprotection: After the final coupling and Fmoc deprotection, wash the resin with DMF and DCM, and dry under vacuum. Treat the peptide-resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours to cleave the peptide from the resin and remove the OtBu protecting groups.[1]

Visualization of Peptide Synthesis Workflow

The following diagrams illustrate the fundamental differences in the workflow for the two synthetic strategies.

Boc_Bzl_Workflow Resin Resin-AA(n) Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Neutralization Neutralization (DIEA in DCM) Deprotection->Neutralization Coupling Coupling of Boc-AA(n+1)-OH Neutralization->Coupling Coupling->Resin Repeat for next cycle Final_Cleavage Final Cleavage (e.g., HF) Coupling->Final_Cleavage Peptide Free Peptide Final_Cleavage->Peptide

Caption: Boc/Bzl Solid-Phase Peptide Synthesis Workflow.

Fmoc_tBu_Workflow Resin Resin-AA(n) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Coupling Coupling of Fmoc-AA(n+1)-OH Deprotection->Coupling Coupling->Resin Repeat for next cycle Final_Cleavage Final Cleavage (e.g., 95% TFA) Coupling->Final_Cleavage Peptide Free Peptide Final_Cleavage->Peptide

Caption: Fmoc/tBu Solid-Phase Peptide Synthesis Workflow.

Biological Relevance of Gla-Containing Peptides: The Coagulation Cascade

γ-carboxyglutamic acid is a crucial post-translational modification found in several proteins involved in the blood coagulation cascade.[4] The two carboxylate groups on the Gla residue act as a calcium-binding motif. This calcium-binding ability is essential for the proper conformation and function of these clotting factors, allowing them to bind to phospholipid membranes at the site of injury and participate in the enzymatic cascade that leads to the formation of a blood clot.[4][5]

Coagulation_Cascade cluster_Intrinsic Intrinsic Pathway cluster_Extrinsic Extrinsic Pathway cluster_Common Common Pathway XII Factor XII XI Factor XI XII->XI XIIa IX Factor IX (Gla) XI->IX XIa X Factor X (Gla) IX->X VIIIa, Ca2+, Phospholipids Tissue_Factor Tissue Factor VII Factor VII (Gla) Tissue_Factor->VII VII->X TF-VIIa Prothrombin Prothrombin (Factor II) (Gla) X->Prothrombin Xa, Va, Ca2+, Phospholipids Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin

Caption: Role of Gla residues in the blood coagulation cascade.

Conclusion

The choice between this compound and Fmoc-L-Gla(OtBu)2-OH for the synthesis of Gla-containing peptides is dependent on the specific requirements of the synthetic target and the available instrumentation. The Fmoc/tBu strategy, utilizing Fmoc-L-Gla(OtBu)2-OH, is now the predominant method due to its milder deprotection conditions, which are more compatible with a wider range of sensitive functionalities and amenable to automation. However, the traditional Boc/Bzl strategy with this compound remains a robust and viable option, particularly for certain sequences or when specialized equipment for handling strong acids like HF is available. A thorough understanding of the advantages and potential pitfalls of each strategy is crucial for the successful synthesis of these biologically important peptides.

References

Comparing cleavage efficiency of different cocktails for Z-Gla peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the synthesis of peptides containing the vitamin K-dependent amino acid γ-carboxyglutamic acid (Gla), the effective cleavage from the solid-phase support and removal of protecting groups is a critical final step. When the γ-carboxyl groups of Gla are protected by the acid-labile benzyloxycarbonyl (Z) group, selecting an appropriate cleavage cocktail is paramount to ensure high yield and purity of the final peptide. This guide provides a comparative overview of common cleavage cocktails, their compositions, and their suitability for Z-Gla containing peptides, supported by established principles in solid-phase peptide synthesis (SPPS).

While direct head-to-head comparisons of cleavage efficiencies specifically for Z-Gla peptides are not extensively documented in publicly available literature, we can extrapolate from data on peptides with similar acid-labile protecting groups and sensitive residues. The primary challenge in cleaving Z-Gla peptides is the complete removal of the Z groups without causing side reactions, such as decarboxylation of the Gla residue or other modifications to the peptide backbone and side chains.

Comparison of Cleavage Cocktail Performance

The choice of cleavage cocktail is a balance between cleavage efficiency and the prevention of side reactions. Below is a summary of commonly used cleavage cocktails that can be considered for Z-Gla peptides. The performance metrics are based on their known efficacy with other acid-sensitive protecting groups.

Cleavage CocktailCompositionKey ScavengersPrimary Applications & ConsiderationsPotential Side Reactions for Z-Gla Peptides
Reagent K TFA / Water / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5)Phenol, Thioanisole, EDTA "universal" and robust cocktail for peptides with a variety of sensitive residues including Cys, Met, Trp, and Tyr. The strong scavenger combination is effective in preventing side reactions from cationic species generated during cleavage.The high acidity and complexity of scavengers could potentially lead to partial degradation or modification of the Gla residue if cleavage times are prolonged. Thiol-based scavengers like EDT are highly effective but also malodorous.
Reagent B TFA / Phenol / Water / TIPS (88:5:5:2)Phenol, TIPSAn "odorless" alternative to cocktails containing thiols.[1] Triisopropylsilane (TIPS) is an effective scavenger for carbocations.[1] It is particularly useful for peptides containing trityl-based protecting groups.[1]May be less effective at preventing certain side reactions compared to thiol-containing cocktails, especially if the peptide contains other sensitive residues. Its performance on Z-Gla would need to be empirically determined.
TFA / TIPS / H₂O TFA / TIPS / Water (95:2.5:2.5)TIPS, WaterA widely used and effective general-purpose cleavage cocktail for many peptides synthesized via Fmoc chemistry. The simplicity of the mixture makes it a good starting point for optimization.This cocktail may not be sufficient to prevent all side reactions, especially for complex peptides or those with multiple sensitive residues. Incomplete removal of the Z group is a possibility that would require optimization of cleavage time.
Low HF HF / Dimethylsulfide (DMS) / p-cresol (25:65:10)DMS, p-cresolA two-stage procedure often used in Boc/Bzl-based synthesis.[2] The "low" concentration of HF is used for the initial removal of most side-chain protecting groups, followed by a "high HF" step for final cleavage from the resin. This method can reduce side reactions by altering the cleavage mechanism from SN1 to SN2.Anhydrous HF is highly toxic and corrosive, requiring specialized equipment. While effective for many protecting groups, its compatibility and potential for side reactions with the Gla moiety, such as decarboxylation, would need careful evaluation. It has been used for Gla-peptides with cyclohexyl protecting groups.[3][4]

Experimental Protocols

Below are detailed methodologies for performing a cleavage of a Z-Gla containing peptide from a solid-phase resin. Safety Precaution: All procedures involving trifluoroacetic acid (TFA) and other strong acids or volatile reagents must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Protocol 1: Cleavage using Reagent K
  • Resin Preparation: Wash the peptide-resin (e.g., 100 mg) thoroughly with dichloromethane (DCM) to remove any residual dimethylformamide (DMF) and dry the resin under a high vacuum for at least 1 hour.

  • Cocktail Preparation: In a suitable container, freshly prepare Reagent K by combining:

    • Trifluoroacetic acid (TFA): 8.25 mL

    • Water: 0.5 mL

    • Phenol: 0.5 g

    • Thioanisole: 0.5 mL

    • 1,2-Ethanedithiol (EDT): 0.25 mL

  • Cleavage Reaction: Add the freshly prepared Reagent K to the dried peptide-resin. Gently agitate the mixture at room temperature for 2-4 hours. The optimal time should be determined empirically for the specific peptide.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the cleaved peptide.

  • Peptide Isolation: Centrifuge the ether suspension to pellet the crude peptide. Decant the ether and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Cleavage using TFA / TIPS / H₂O
  • Resin Preparation: Follow the same procedure as in Protocol 1 to wash and dry the peptide-resin.

  • Cocktail Preparation: Freshly prepare the cleavage cocktail by combining:

    • Trifluoroacetic acid (TFA): 9.5 mL

    • Triisopropylsilane (TIPS): 0.25 mL

    • Water: 0.25 mL

  • Cleavage Reaction: Add the cocktail to the resin and agitate at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation: Follow steps 4-7 from Protocol 1 to precipitate, isolate, dry, and purify the peptide.

Experimental Workflow and Logic

The selection of an appropriate cleavage cocktail and optimization of the reaction conditions are crucial for obtaining a high yield of pure Z-Gla peptide. The following diagram illustrates a logical workflow for this process.

Cleavage_Workflow cluster_prep Preparation cluster_selection Cocktail Selection & Cleavage cluster_downstream Downstream Processing start Synthesized Z-Gla Peptide-Resin wash_dry Wash with DCM and Dry Resin start->wash_dry cocktail_choice Select Cleavage Cocktail wash_dry->cocktail_choice reagent_k Reagent K (TFA/H₂O/Phenol/Thioanisole/EDT) cocktail_choice->reagent_k Complex Peptide/ Multiple Sensitive Residues reagent_b Reagent B (TFA/Phenol/H₂O/TIPS) cocktail_choice->reagent_b Odor-free/ Trityl groups present tfa_tips TFA/TIPS/H₂O cocktail_choice->tfa_tips Initial Trial/ Simpler Peptide cleavage Perform Cleavage (2-4 hours, RT) reagent_k->cleavage reagent_b->cleavage tfa_tips->cleavage precipitate Precipitate with Cold Ether cleavage->precipitate isolate Isolate and Wash Crude Peptide precipitate->isolate analyze Analyze Crude Product (HPLC/MS) isolate->analyze purify Purify by RP-HPLC analyze->purify High Purity optimize Optimize Cleavage Time/ Cocktail Choice analyze->optimize Low Purity/ Side Products final_product Pure Z-Gla Peptide purify->final_product

Caption: Workflow for Z-Gla peptide cleavage and purification.

Conclusion

The successful cleavage of Z-Gla peptides requires careful consideration of the cleavage cocktail's composition and the reaction conditions. While a "universal" cocktail like Reagent K offers robustness for complex peptides, simpler mixtures such as TFA/TIPS/H₂O provide a good starting point for optimization. For peptides containing acid-sensitive Gla residues protected with Z groups, it is crucial to minimize cleavage times to prevent potential side reactions. Empirical validation through small-scale trial cleavages, followed by HPLC and mass spectrometry analysis, is the most reliable approach to determine the optimal conditions for a specific Z-Gla peptide. Researchers should always prioritize safety and handle all cleavage reagents in a well-ventilated fume hood.

References

A Comparative Guide to Orthogonal Protection Strategies for Gamma-Carboxyglutamic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of the unique amino acid gamma-carboxyglutamic acid (Gla) into peptides presents a significant synthetic challenge. The two carboxyl groups in the side chain of Gla necessitate a robust and orthogonal protection strategy to ensure successful peptide synthesis and avoid unwanted side reactions. This guide provides an objective comparison of prevalent orthogonal protection strategies for Gla, supported by available experimental data and detailed methodologies, to aid in the rational design of synthetic routes.

The choice of protecting groups for the γ-carboxyl functions of Gla is critical and must be compatible with the overall peptide synthesis strategy, typically either Fluorenylmethyloxycarbonyl (Fmoc) or tert-Butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). This guide will focus on the most common and effective protecting groups for the Gla side chain: tert-butyl (tBu), allyl (All), and cyclohexyl (cHx) esters.

Performance Comparison of Gamma-Carboxyl Protecting Groups for Gla

The selection of a protecting group for the Gla side chain directly impacts the efficiency of peptide synthesis, the purity of the final product, and the potential for side reactions. The following table summarizes the key characteristics of the most employed protecting groups for Gla.

Protecting GroupStructure on γ-carboxylNα-Strategy CompatibilityDeprotection ConditionsKey AdvantagesPotential Side Reactions & Disadvantages
Di-tert-butyl (di-OtBu) -C(O)O-C(CH₃)₃FmocStrong acid (e.g., high concentration of TFA)High stability to the basic conditions of Fmoc deprotection; compatible with standard cleavage from many resins.[1]Formation of tert-butyl cations that can lead to alkylation of sensitive residues (e.g., Trp, Met); requires strong acid for removal.
Di-allyl (di-OAll) -C(O)O-CH₂-CH=CH₂Fmoc, BocPalladium(0)-catalyzed allyl transfer (e.g., Pd(PPh₃)₄ and a scavenger like PhSiH₃)[2][3][4]Fully orthogonal to both acid- and base-labile protecting groups; allows for selective on-resin modification of the Gla side chain.[2]Requires a specific palladium catalyst and scavenger, which can be costly and may require thorough removal from the final peptide; potential for N-allylation byproducts.[3]
Di-cyclohexyl (di-OcHex) -C(O)O-C₆H₁₁BocStrong acid (e.g., HF)Stable during the synthesis of protected peptides in the Boc strategy.[5]Requires the use of hazardous hydrofluoric acid (HF) for cleavage; not compatible with the milder cleavage conditions of the Fmoc strategy.[5]

Experimental Data Summary

While direct head-to-head quantitative comparisons of these strategies for the synthesis of the same Gla-containing peptide are scarce in the literature, the following data has been reported for the synthesis of protected Gla monomers:

Protected Gla DerivativeNα-Protecting Groupγ-Carboxyl Protecting GroupsOverall YieldReference
N-Fmoc-L-γ-carboxyglutamateFmocγ,γ-di-t-butyl~30%[1]
Nα-Formyl/Benzyloxycarbonyl-γ-carboxyglutamic acidFormyl or Zγ,γ-di-t-butylNot specified[6]
Boc-Gla(OcHx)₂-OHBocγ,γ-di-cyclohexylNot specified[5]

It is important to note that the overall yield of a peptide synthesis is sequence-dependent and can be influenced by a multitude of factors beyond the choice of protecting group for a single amino acid. However, the stability of the protecting group throughout the synthesis and the efficiency of its removal are critical determinants of the final crude peptide purity and overall success.[7][8]

Experimental Protocols

Detailed methodologies for the synthesis of protected Gla derivatives and the deprotection of the γ-carboxyl groups are provided below. These protocols are intended as a general guide and may require optimization based on the specific peptide sequence and solid support.

Synthesis of Fmoc-Gla(OtBu)₂-OH

A reported practical synthesis of optically pure and fully protected γ,γ-di-t-butyl N-Fmoc-L-γ-carboxyglutamate starts from the relatively inexpensive D-serine. The overall yield for this multi-step synthesis is approximately 30%.[1] The resulting Fmoc-Gla(OtBu)₂-OH is a commercially available reagent.[9][10][11]

Synthesis of Boc-Gla(OcHex)₂-OH

The synthesis of Boc-Gla(OcHex)₂-OH has been described and this derivative has been successfully used in the synthesis of Gla-containing peptides via the Boc strategy.[5][12]

Deprotection of γ-Di-tert-butyl (di-OtBu) Esters

This procedure is typically performed concurrently with the final cleavage of the peptide from the resin in the Fmoc strategy.

  • Reagents:

    • Cleavage Cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (H₂O) in a 95:2.5:2.5 (v/v/v) ratio.

    • Dichloromethane (DCM) for washing.

    • Cold diethyl ether for precipitation.

  • Procedure:

    • Swell the peptide-resin in DCM in a reaction vessel.

    • Remove the DCM and add the cleavage cocktail to the resin.

    • Gently agitate the mixture at room temperature for 2-3 hours.

    • Filter the cleavage mixture to separate the resin.

    • Wash the resin with a small amount of fresh TFA or DCM and combine the filtrates.

    • Precipitate the crude peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether twice to remove scavengers.

    • Dry the crude peptide under vacuum.

Deprotection of γ-Di-allyl (di-OAll) Esters

This procedure allows for the selective deprotection of the Gla side chains, for example, for on-resin modification.

  • Reagents:

    • Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄).

    • Phenylsilane (PhSiH₃) as a scavenger.

    • Anhydrous DCM.

  • Procedure:

    • Swell the peptide-resin in anhydrous DCM.

    • In a separate vial, dissolve Pd(PPh₃)₄ (0.2-0.5 equivalents relative to the allyl groups) and PhSiH₃ (10-20 equivalents) in anhydrous DCM.

    • Add the catalyst/scavenger solution to the resin.

    • Agitate the mixture under an inert atmosphere (e.g., nitrogen or argon) for 2-4 hours at room temperature.

    • Monitor the reaction for completion (e.g., by HPLC analysis of a small cleaved sample).

    • Wash the resin thoroughly with DCM, DMF, and a chelating agent solution (e.g., sodium diethyldithiocarbamate) to remove palladium residues, followed by further washes with DMF and DCM.

Deprotection of γ-Di-cyclohexyl (di-OcHex) Esters

This deprotection is performed during the final cleavage step in a Boc-strategy synthesis.

  • Reagents:

    • Anhydrous Hydrofluoric acid (HF).

    • Scavengers (e.g., anisole, p-cresol).

  • Procedure:

    • Caution: HF is an extremely corrosive and toxic substance. This procedure must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment.

    • Place the peptide-resin in a specialized HF cleavage apparatus.

    • Add the appropriate scavengers.

    • Cool the apparatus to -5 to 0 °C.

    • Carefully distill anhydrous HF into the reaction vessel.

    • Stir the mixture at 0 °C for 1-2 hours.

    • Remove the HF by evaporation under a stream of nitrogen.

    • Precipitate, wash, and dry the crude peptide as described for the TFA cleavage.

Visualizing Orthogonal Protection Strategies

The following diagrams illustrate the logical flow of the two primary orthogonal protection strategies for incorporating Gla into peptides using SPPS.

Orthogonal_Strategies cluster_Fmoc Fmoc/tBu or Fmoc/All Strategy cluster_Boc Boc/cHx Strategy Fmoc_Start Fmoc-Gla(PG)₂-OH Fmoc_Couple Couple to Resin-Bound Peptide Fmoc_Start->Fmoc_Couple Fmoc_Deprotect Deprotect Nα-Fmoc (20% Piperidine/DMF) Fmoc_Couple->Fmoc_Deprotect Fmoc_Elongate Continue Peptide Elongation Fmoc_Deprotect->Fmoc_Elongate Fmoc_Side_Chain_Deprotect Selective γ-Carboxyl Deprotection (Only for All group on-resin) Fmoc_Elongate->Fmoc_Side_Chain_Deprotect Optional for OAll Fmoc_Cleave Cleave from Resin & Deprotect Side Chains (TFA Cocktail) Fmoc_Elongate->Fmoc_Cleave Fmoc_Side_Chain_Deprotect->Fmoc_Cleave Fmoc_Peptide Gla-Containing Peptide Fmoc_Cleave->Fmoc_Peptide Boc_Start Boc-Gla(OcHex)₂-OH Boc_Couple Couple to Resin-Bound Peptide Boc_Start->Boc_Couple Boc_Deprotect Deprotect Nα-Boc (TFA/DCM) Boc_Couple->Boc_Deprotect Boc_Elongate Continue Peptide Elongation Boc_Deprotect->Boc_Elongate Boc_Cleave Cleave from Resin & Deprotect Side Chains (HF) Boc_Elongate->Boc_Cleave Boc_Peptide Gla-Containing Peptide Boc_Cleave->Boc_Peptide

Figure 1. Workflow for Fmoc and Boc based SPPS of Gla-peptides.

Signaling Pathways and Logical Relationships

The principle of orthogonality is a logical relationship that underpins the successful synthesis of complex biomolecules. This can be visualized as a decision tree where the choice of Nα-protection dictates the compatible side-chain protection and subsequent deprotection chemistries.

Orthogonality_Logic cluster_N_alpha cluster_Side_Chain cluster_Deprotection Start Peptide Synthesis Strategy Fmoc Fmoc Nα-Protection (Base-Labile) Start->Fmoc Boc Boc Nα-Protection (Acid-Labile) Start->Boc OtBu γ-di-OtBu (Acid-Labile) Fmoc->OtBu Compatible OAll γ-di-OAll (Pd(0)-Labile) Fmoc->OAll Compatible Piperidine Piperidine Fmoc->Piperidine Deprotection Boc->OAll Compatible OcHex γ-di-OcHex (Strong Acid-Labile) Boc->OcHex Compatible TFA TFA Boc->TFA Deprotection (Nα) OtBu->TFA Deprotection Pd Pd(0) / Scavenger OAll->Pd Deprotection HF HF OcHex->HF Deprotection

Figure 2. Orthogonal relationships in Gla peptide synthesis.

Conclusion

The choice of an orthogonal protection strategy for gamma-carboxyglutamic acid is a critical decision in peptide synthesis. The Fmoc/tBu strategy is widely adopted due to its milder conditions and the commercial availability of the protected Gla monomer. The Fmoc/All strategy offers the highest degree of orthogonality, enabling selective on-resin modifications, but requires careful optimization of the palladium-catalyzed deprotection and subsequent purification. For Boc-based SPPS, the di-cyclohexyl protection is a robust option, although it necessitates the use of hazardous HF for final cleavage. The selection of the optimal strategy will depend on the specific requirements of the target peptide, including its length, sequence, and the need for any post-synthetic modifications at the Gla residue. Careful consideration of the advantages and disadvantages of each approach, as outlined in this guide, will facilitate the successful synthesis of complex Gla-containing peptides.

References

A Comparative Guide to Alternative Reagents for Gla Incorporation in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the non-proteinogenic amino acid gamma-carboxyglutamic acid (Gla) is a critical step in the synthesis of peptides and proteins involved in vital physiological processes, including blood coagulation, bone metabolism, and signal transduction. The unique calcium-binding properties of Gla residues are essential for the biological activity of these molecules. This guide provides an objective comparison of the primary methods for introducing Gla into synthetic peptides, focusing on the use of pre-synthesized, protected Gla monomers and post-synthetic, on-resin modification strategies. We present a data-driven analysis of their performance, detailed experimental protocols, and a discussion of the advantages and limitations of each approach to assist researchers in selecting the optimal strategy for their specific needs.

Introduction to Gla and its Importance in Peptide Synthesis

Gamma-carboxyglutamic acid is a post-translationally modified amino acid derived from glutamic acid. This modification, catalyzed by the enzyme gamma-glutamyl carboxylase in a vitamin K-dependent manner, introduces an additional carboxyl group on the γ-carbon of the glutamate side chain. This dicarboxylic acid moiety confers a high affinity for calcium ions, which is crucial for the correct folding and function of Gla-containing proteins.

In synthetic peptide chemistry, the direct incorporation of Gla presents a challenge due to the lability of the γ-carboxyl groups. Therefore, specialized reagents and strategies have been developed to efficiently and reliably introduce this critical residue into peptide sequences. The two main approaches are:

  • Use of Protected Gla Monomers: This involves the synthesis of Fmoc- or Boc-protected Gla derivatives with the γ-carboxyl groups masked by acid-labile protecting groups. These monomers are then incorporated into the peptide chain during standard solid-phase peptide synthesis (SPPS).

  • Post-Synthetic Modification: This strategy involves first incorporating a standard glutamic acid residue into the peptide sequence and then modifying its side chain to form Gla, either through on-resin chemical carboxylation or via enzymatic methods.

This guide will delve into a comparison of the most commonly used protected Gla monomers and the emerging alternative of on-resin carboxylation.

Comparison of Protected Gla Monomers: Fmoc-Gla(OtBu)₂-OH vs. Boc-Gla(OcHx)₂-OH

The choice between the Fmoc and Boc strategies for solid-phase peptide synthesis dictates the selection of the appropriately protected Gla monomer. Here, we compare the two most prevalent options: Fmoc-L-Gla(OtBu)₂-OH for Fmoc-SPPS and Boc-Gla(OcHx)₂-OH for Boc-SPPS.

Performance Comparison

While direct head-to-head comparative studies with extensive quantitative data are limited in the literature, the performance of each reagent can be inferred from their successful application in the synthesis of complex Gla-containing peptides and the known characteristics of their respective protecting group strategies.

ParameterFmoc-Gla(OtBu)₂-OHBoc-Gla(OcHx)₂-OHKey Findings & Citations
Synthesis Strategy Fmoc/tBuBoc/BzlThe choice of monomer is dictated by the overall SPPS strategy.
Side-Chain Protection Di-tert-butyl ester (OtBu)Di-cyclohexyl ester (OcHx)Both protecting groups are designed to be stable during their respective synthesis cycles.
Deprotection Conditions Strong acid (e.g., TFA) for final cleavage and deprotection.[1]Strong acid (e.g., HF) for final cleavage and deprotection.[2]The OtBu groups are removed simultaneously with other tBu-based side-chain protecting groups and cleavage from the resin in Fmoc-SPPS. The OcHx groups are stable during Boc-SPPS and are removed during the final HF cleavage step.[2]
Coupling Efficiency Generally high with standard coupling reagents.Reported to be efficient in the synthesis of Gla-containing peptides.[2]The bulky nature of the protected Gla residue may require optimized coupling conditions (e.g., extended coupling times or the use of more potent coupling reagents) to ensure complete incorporation.
Potential Side Reactions - Decarboxylation: The Gla residue is stable under TFA and various acidic conditions with no decarboxylation observed.[1]- Pyroglutamate formation: As with glutamic acid, N-terminal Gla can be prone to cyclization.- Decarboxylation: The cyclohexyl protecting group is stable during synthesis and is cleaved by HF without decarboxylation.[2]- Incomplete Deprotection: The robustness of the OcHx group requires harsh HF cleavage, which may not be suitable for all peptides.Careful control of reaction conditions is necessary to minimize side reactions.
Overall Yield & Purity Successfully used in the synthesis of a 17-residue "sleeper" peptide with five Gla residues, demonstrating its utility for complex sequences.[3]Successfully used to synthesize Gla-containing peptides, indicating good performance within the Boc strategy.[2]The overall yield and purity are highly dependent on the specific peptide sequence, coupling efficiency at each step, and the success of the final cleavage and purification.

Experimental Protocols

Protocol 1: Incorporation of Fmoc-L-Gla(OtBu)₂-OH in Fmoc-SPPS

This protocol outlines the manual solid-phase synthesis of a peptide containing a Gla residue using Fmoc-L-Gla(OtBu)₂-OH on a Rink Amide resin.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • Fmoc-L-Gla(OtBu)₂-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane - TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.

    • Drain the solution and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Coupling (for standard amino acids):

    • Dissolve the Fmoc-amino acid (3 eq.), coupling reagent (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activation mixture to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Incorporation of Fmoc-L-Gla(OtBu)₂-OH:

    • Dissolve Fmoc-L-Gla(OtBu)₂-OH (1.5-2 eq.), coupling reagent (1.4-1.9 eq.), and DIPEA (3-4 eq.) in DMF. A longer pre-activation time (5-10 minutes) may be beneficial.

    • Add the activation mixture to the deprotected resin and agitate for 2-4 hours, or overnight for difficult couplings.

    • Perform a Kaiser test to ensure complete coupling. If the test is positive, recouple using fresh reagents.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat steps 2 and 3 (or 4 for subsequent Gla residues) for each amino acid in the sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Incorporation of Boc-Gla(OcHx)₂-OH in Boc-SPPS (Conceptual Outline)

A detailed, step-by-step protocol for Boc-SPPS is beyond the scope of this guide due to the hazardous nature of the reagents (e.g., HF). However, the general workflow is as follows:

  • Resin Preparation: Start with a suitable resin for Boc-SPPS (e.g., Merrifield resin).

  • Boc Deprotection: Treat the resin with a solution of TFA in DCM (typically 25-50%) to remove the Boc protecting group.

  • Neutralization: Neutralize the resulting trifluoroacetate salt with a base such as DIPEA.

  • Amino Acid Coupling: Couple the next Boc-protected amino acid, including Boc-Gla(OcHx)₂-OH, using a suitable coupling reagent (e.g., DCC/HOBt).

  • Chain Elongation: Repeat steps 2-4 for all residues in the peptide sequence.

  • Final Cleavage and Deprotection: Treat the completed peptide-resin with anhydrous hydrogen fluoride (HF) to cleave the peptide from the resin and remove the side-chain protecting groups, including the cyclohexyl esters from the Gla residue. This step requires specialized equipment and safety precautions.

  • Purification: Purify the crude peptide using RP-HPLC.

Alternative Strategy: On-Resin γ-Carboxylation of Glutamic Acid

An alternative to using pre-formed Gla monomers is the post-synthetic modification of glutamic acid residues already incorporated into the peptide chain. This approach, while less common, offers the potential to avoid the synthesis of complex Gla building blocks.

Conceptual Workflow for On-Resin Carboxylation

This method is still under development and not as widely established as the use of protected monomers. A generalized workflow would involve:

  • Peptide Synthesis: Synthesize the peptide on a solid support using standard Fmoc-SPPS, incorporating Fmoc-Glu(OAll)-OH at the positions designated for carboxylation. The allyl (All) protecting group is orthogonal to both the Fmoc and tBu protecting groups.

  • Selective Deprotection: After chain assembly, selectively remove the allyl protecting groups from the glutamic acid side chains using a palladium(0) catalyst.

  • On-Resin Carboxylation: This is the most challenging step and would likely involve the use of a strong base to deprotonate the γ-carbon of the glutamic acid side chain, followed by quenching with a source of CO₂ (e.g., dry ice or a stream of CO₂ gas). The specific conditions for this reaction on a solid support would require significant optimization to achieve high efficiency and avoid side reactions.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the remaining side-chain protecting groups using a standard TFA-based cocktail.

  • Purification: Purify the final Gla-containing peptide by RP-HPLC.

Performance of On-Resin Carboxylation
ParameterOn-Resin γ-Carboxylation of Glutamic Acid
Efficiency Highly variable and dependent on the specific reaction conditions and the peptide sequence. Achieving complete and specific carboxylation at multiple sites can be challenging.
Potential Side Reactions - Incomplete carboxylation leading to a heterogeneous product.- Side reactions caused by the strong base required for deprotonation.- Racemization at the α-carbon of the glutamic acid residue.
Advantages - Avoids the need to synthesize complex and expensive protected Gla monomers.- Potentially more cost-effective for large-scale synthesis.
Disadvantages - The methodology is not as well-established or robust as the use of protected monomers.- Reaction conditions require careful optimization for each peptide sequence.- Potential for incomplete conversion and side reactions can lead to difficult purification and lower overall yields of the desired product.

Chemoenzymatic Synthesis: A Future Outlook

A promising future direction for Gla incorporation is the use of chemoenzymatic methods. This approach would involve the chemical synthesis of a glutamate-containing peptide, followed by enzymatic carboxylation using a recombinant γ-glutamyl carboxylase. This method has the potential to be highly specific and efficient, mimicking the natural biological process. However, the development of robust and scalable in vitro enzymatic carboxylation systems is still an active area of research.

Visualizing the Synthetic Pathways

Protected Gla Monomer Incorporation Workflow

Protected_Gla_Monomer_Workflow start Start SPPS (Fmoc or Boc) deprotection Nα-Deprotection start->deprotection coupling_aa Couple Standard Fmoc/Boc-AA-OH deprotection->coupling_aa coupling_gla Couple Protected Gla Monomer deprotection->coupling_gla At Gla position repeat Repeat Cycles coupling_aa->repeat coupling_gla->repeat repeat->deprotection Continue chain final_deprotection Final Nα- Deprotection repeat->final_deprotection End of sequence cleavage Cleavage from Resin & Side-Chain Deprotection final_deprotection->cleavage purification RP-HPLC Purification cleavage->purification end Pure Gla-Peptide purification->end

Caption: Workflow for incorporating protected Gla monomers in SPPS.

On-Resin Carboxylation Workflow

On_Resin_Carboxylation_Workflow start Start SPPS with Fmoc-Glu(OAll)-OH spps Complete Peptide Chain Assembly start->spps allyl_deprotection Selective Allyl Deprotection (Pd(0)) spps->allyl_deprotection carboxylation On-Resin γ-Carboxylation allyl_deprotection->carboxylation cleavage Cleavage from Resin & Side-Chain Deprotection carboxylation->cleavage purification RP-HPLC Purification cleavage->purification end Pure Gla-Peptide purification->end

Caption: Conceptual workflow for on-resin γ-carboxylation of glutamic acid.

Conclusion and Recommendations

The choice of reagent and strategy for incorporating γ-carboxyglutamic acid into synthetic peptides depends on several factors, including the specific peptide sequence, the scale of the synthesis, and the available expertise and equipment.

  • For routine synthesis of Gla-containing peptides, especially for research and early-stage development, the use of protected Gla monomers is the most reliable and well-established method.

    • Fmoc-L-Gla(OtBu)₂-OH is the reagent of choice for Fmoc-based solid-phase peptide synthesis, offering compatibility with a wide range of peptide sequences and milder overall synthesis conditions.

    • Boc-Gla(OcHx)₂-OH is a viable option for those utilizing the Boc strategy, particularly for sequences that may be prone to aggregation, although it requires handling of hazardous reagents like HF.

  • On-resin γ-carboxylation of glutamic acid represents a potential alternative that may be more cost-effective for large-scale production, but it is currently a less mature technology. This approach requires significant process development and optimization for each specific peptide to ensure high conversion and minimize side reactions.

  • Chemoenzymatic synthesis holds significant promise for the future , offering the potential for highly specific and efficient Gla incorporation. Continued research in this area may lead to this becoming a preferred method, particularly for the production of therapeutic Gla-containing peptides.

Ultimately, the selection of the most appropriate method requires a careful evaluation of the project goals, available resources, and the inherent challenges of the specific peptide sequence to be synthesized.

References

A Comparative Guide to the Application of Z-L-Gla(OtBu)2-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the incorporation of γ-carboxyglutamic acid (Gla) into peptides is crucial for mimicking and studying a range of biologically active proteins, particularly those involved in blood coagulation and calcium-dependent signaling. The choice of the protected Gla building block is a critical determinant of the synthetic strategy's success. This guide provides an objective comparison of Z-L-Gla(OtBu)2-OH, a building block suited for solution-phase peptide synthesis (SPPS), with its common alternative, Fmoc-L-Gla(OtBu)2-OH, which is tailored for solid-phase peptide synthesis (SPPS).

Executive Summary

This compound, with its benzyloxycarbonyl (Z) protecting group, is a valuable reagent for the synthesis of Gla-containing peptides, particularly for shorter sequences or large-scale production where solution-phase synthesis is advantageous. Its primary alternative, Fmoc-L-Gla(OtBu)2-OH, is the standard choice for automated solid-phase peptide synthesis due to the mild, base-labile deprotection of the Fmoc group, which simplifies the repetitive steps of peptide chain elongation.

The selection between these two building blocks hinges on the desired synthetic methodology. Solution-phase synthesis with this compound can offer higher purity for shorter peptides and is more scalable, though it is generally more labor-intensive. In contrast, SPPS with Fmoc-L-Gla(OtBu)2-OH is faster, more easily automated, and generally preferred for longer peptide sequences, although it can present challenges with peptide aggregation and requires larger excesses of reagents.

Comparison of Key Performance Indicators

The following table summarizes the key characteristics and performance metrics of this compound and its primary alternative, Fmoc-L-Gla(OtBu)2-OH. Direct comparative data under identical conditions is limited in the literature; therefore, this comparison is based on the established principles and reported outcomes of their respective synthetic methodologies.

FeatureThis compoundFmoc-L-Gla(OtBu)2-OH
Primary Synthesis Method Solution-Phase Peptide Synthesis (SPPS)Solid-Phase Peptide Synthesis (SPPS)
Nα-Protecting Group Benzyloxycarbonyl (Z)9-fluorenylmethoxycarbonyl (Fmoc)
Deprotection Condition Catalytic Hydrogenation or strong acid (e.g., HBr in acetic acid)20% Piperidine in DMF
Typical Coupling Efficiency Generally high, dependent on coupling reagent and solubilityHigh, often driven to completion with excess reagents
Typical Crude Purity Can be high, as intermediates can be purifiedVariable, dependent on sequence and coupling efficiency
Key Advantages - Scalable for large-quantity synthesis- Intermediates can be purified, leading to higher final purity- Avoids issues with resin swelling and capacity- Rapid and easily automated- Excess reagents are easily washed away- Well-suited for long peptide sequences
Key Considerations - Labor-intensive and time-consuming- Solubility of growing peptide chain can be a challenge- Not ideal for very long peptides- Requires large excess of reagents and solvents- Peptide aggregation can occur with difficult sequences- Final cleavage from resin can lead to side products

Outcomes of Incorporating Gla Residues

The primary outcome of successfully incorporating Gla residues into peptides is the conferral of calcium-binding capabilities, which is essential for their biological function. A prominent example is the synthesis of conantokins, a class of neurotoxic peptides from cone snails that contain multiple Gla residues.

Synthetic conantokin-G (containing five Gla residues) and conantokin-T (containing four Gla residues) have been shown to exhibit significant biological activity.[1] Circular dichroism studies have revealed that these peptides undergo a dramatic conformational change upon binding Ca2+, transitioning to a more structured α-helical state.[1] This calcium-dependent conformation is critical for their neuroactivity, which involves the modulation of NMDA receptors.[1] The synthesis of these peptides allows for detailed structure-function relationship studies and the development of potential therapeutic agents.

Experimental Protocols

Protocol 1: Solution-Phase Coupling of this compound

This protocol is adapted from standard solution-phase peptide synthesis methodologies for Z-protected amino acids.

Materials:

  • This compound

  • C-terminally protected amino acid or peptide (e.g., H-Xaa-OR)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or N-Methylmorpholine (NMM)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 10% Palladium on Carbon (Pd/C) for Z-group deprotection

  • Methanol (MeOH)

Procedure:

  • Neutralization of Amino Acid Ester: In a round-bottom flask, dissolve the C-terminally protected amino acid hydrochloride salt (1.1 equivalents) in anhydrous DCM. Cool the solution to 0°C and add TEA (1.1 equivalents) dropwise. Stir for 15-30 minutes at 0°C.

  • Activation of this compound: In a separate flask, dissolve this compound (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM and cool to 0°C.

  • Coupling Reaction: To the solution from step 2, add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form. Stir for 15 minutes at 0°C. Add the neutralized amino acid ester solution from step 1 to this mixture. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Filter the reaction mixture to remove the DCU precipitate. Wash the filtrate with 1N HCl, saturated NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: The crude protected peptide can be purified by silica gel column chromatography or recrystallization.

  • Z-Group Deprotection (for chain elongation): Dissolve the purified peptide in methanol. Add 10% Pd/C (catalytic amount). Evacuate the flask and backfill with hydrogen gas (this is often done using a hydrogen-filled balloon). Stir vigorously at room temperature until the reaction is complete (monitored by TLC). Filter the mixture through Celite to remove the catalyst and concentrate the filtrate to yield the deprotected peptide.

Protocol 2: Solid-Phase Coupling of Fmoc-L-Gla(OtBu)2-OH

This protocol follows the standard Fmoc/tBu solid-phase peptide synthesis strategy.[2]

Materials:

  • Fmoc-L-Gla(OtBu)2-OH

  • Fmoc-compatible resin (e.g., Rink Amide resin)

  • 20% Piperidine in DMF

  • Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H2O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF to remove excess piperidine.

  • Coupling: In a separate vial, dissolve Fmoc-L-Gla(OtBu)2-OH (3-5 equivalents), a coupling agent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF. Add this solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Cleavage and Deprotection: After the final coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours. Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum.

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Signaling Pathway: The Vitamin K Cycle and γ-Carboxylation

The biological significance of Gla residues is rooted in the vitamin K-dependent carboxylation pathway, which is essential for the function of blood coagulation factors.

VitaminKCycle cluster_ER Endoplasmic Reticulum Lumen VK_H2 Vitamin K Hydroquinone (reduced) GGCX γ-Glutamyl Carboxylase VK_H2->GGCX Cofactor VK_Epoxide Vitamin K Epoxide VKOR VKORC1 VK_Epoxide->VKOR Substrate GGCX->VK_Epoxide Protein_Gla Mature Protein GGCX->Protein_Gla VKOR->VK_H2 Recycled Glu Glutamic Acid (Glu) residue Gla γ-Carboxyglutamic Acid (Gla) residue Activity Biological Activity Gla->Activity Enables Protein_Glu Precursor Protein Protein_Glu->GGCX Protein_Gla->Activity O2 O₂ O2->GGCX CO2 CO₂ CO2->GGCX Ca2 Ca²⁺ Ca2->Gla Binds to

Caption: The Vitamin K cycle in the endoplasmic reticulum enables the γ-carboxylation of glutamic acid.

Experimental Workflow: Choice of Synthetic Strategy

The decision to use this compound or Fmoc-L-Gla(OtBu)2-OH is primarily determined by the choice between solution-phase and solid-phase synthesis.

SynthesisChoice Start Start: Synthesize Gla-containing peptide Decision Desired Scale and Peptide Length? Start->Decision SPPS_Node Solid-Phase Peptide Synthesis (SPPS) Decision->SPPS_Node Long peptide or rapid synthesis Solution_Node Solution-Phase Peptide Synthesis Decision->Solution_Node Short peptide or large scale Fmoc_Reagent Use Fmoc-L-Gla(OtBu)2-OH SPPS_Node->Fmoc_Reagent SPPS_Adv Advantages: - Fast - Automated - Good for long peptides SPPS_Node->SPPS_Adv Z_Reagent Use this compound Solution_Node->Z_Reagent Solution_Adv Advantages: - Scalable - High purity for short peptides - Purifiable intermediates Solution_Node->Solution_Adv

References

Safety Operating Guide

A Guide to the Safe Disposal of Z-L-Gla(OtBu)2-OH

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Assessment and Personal Protective Equipment (PPE)

Based on information for similar chemical structures, Z-L-Gla(OtBu)2-OH should be handled as a potentially hazardous substance. Primary hazards are likely to include skin and eye irritation, and possible respiratory irritation. Therefore, the following personal protective equipment should be utilized when handling this compound waste:

PPE CategoryItem
Eye Protection Chemical safety goggles
Hand Protection Chemical-resistant gloves (e.g., nitrile)
Body Protection Laboratory coat

Operational Disposal Plan

The disposal of this compound must be conducted in accordance with all local, state, and federal regulations. The following step-by-step procedure outlines the recommended course of action for its disposal:

  • Waste Identification and Segregation:

    • Designate a specific, clearly labeled, and sealed container for this compound waste.

    • This waste stream should be treated as hazardous chemical waste.

    • Do not mix this compound waste with other non-hazardous materials.

    • All materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, must also be disposed of in the designated hazardous waste container.

  • Waste Collection and Storage:

    • Collect all this compound waste in a compatible, tightly sealed container. Glass or high-density polyethylene (HDPE) containers are generally suitable.

    • Ensure the container is properly labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials. The storage area should be cool and dry.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

    • Provide the EHS office with an accurate and complete description of the waste contents.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste ppe->segregate container Use Designated, Labeled Hazardous Waste Container segregate->container store Store Securely in a Cool, Dry, Well-Ventilated Area container->store contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

It is imperative for all laboratory personnel to be thoroughly familiar with their institution's specific policies and procedures for hazardous waste management. This guide is intended to provide a foundational framework for the safe handling and disposal of this compound. Always prioritize safety and regulatory compliance in all laboratory operations.

Personal protective equipment for handling Z-L-Gla(OtBu)2-OH

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides essential safety and logistical guidance for Z-L-Gla(OtBu)2-OH based on its chemical structure and general laboratory safety principles for protected amino acids. A specific Safety Data Sheet (SDS) from the manufacturer has not been publicly located. You must consult the SDS provided by your supplier for definitive safety information before handling this compound.

This compound is a protected amino acid derivative used in peptide synthesis.[1][][3] Like many fine organic chemicals, it is likely a powder and should be handled with care to prevent exposure.[4] The primary hazards are associated with inhalation of dust and direct contact with skin and eyes.

Personal Protective Equipment (PPE)

Engineering controls, such as a chemical fume hood, should be the primary method of exposure control. When handling the compound, especially outside of a fume hood or when there is a risk of dust generation, the following PPE is required.

Protection Area Required PPE Standard/Specification Rationale
Eyes / Face Safety glasses with side shields or chemical splash goggles.ANSI Z87.1 / EN 166Protects eyes from airborne powder and potential splashes.[5][6][7]
Hands Disposable nitrile gloves.ASTM D6319 / EN 455Provides a barrier against skin contact.[5] Inspect gloves before use and change them immediately if contaminated.
Body Flame-retardant laboratory coat.NFPA 2112Protects skin and personal clothing from contamination. The coat should be fully buttoned.[6]
Respiratory NIOSH-approved N95 respirator (or equivalent).NIOSH 42 CFR 84Required when handling the powder outside of a fume hood or if dust is generated, to prevent inhalation.[5][8]

Operational and Handling Plan

Proper handling procedures are critical to minimize risk. Follow these steps when working with this compound.

1. Preparation and Engineering Controls:

  • Always handle the solid compound within a certified chemical fume hood to minimize inhalation risk.

  • Ensure an eyewash station and safety shower are readily accessible.

  • Keep the container tightly closed when not in use.[9]

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents.[10]

2. Weighing and Handling Protocol:

  • To prevent static discharge, which can cause powder to become airborne, use an anti-static weigh boat or ground equipment.

  • Use spatulas and tools appropriate for handling fine powders to avoid generating dust.

  • If weighing outside of a fume hood, do so within a balance enclosure.

  • Avoid all direct contact with the substance.[11]

3. Personal Hygiene:

  • Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.

  • Remove contaminated clothing (e.g., lab coat, gloves) before exiting the work area. Contaminated clothing should be washed before reuse.[12]

Disposal Plan

Chemical waste must be managed according to institutional policies and local, state, and federal regulations.

1. Waste Segregation and Collection:

  • All solid waste contaminated with this compound (e.g., used gloves, weigh boats, paper towels) must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Do not mix this waste with other waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.

2. Disposal Procedure:

  • Never dispose of this compound or its containers in the regular trash or down the sink.

  • The fully sealed and labeled waste container should be transferred to your institution's chemical waste storage area.

  • Contact your EHS department for final pickup and disposal. Waste generators must ensure complete and accurate classification of hazardous waste.[12]

Visualizations

The following diagrams illustrate the standard operational workflow and the logical relationship between hazards and protective measures.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep Review SDS & Don PPE setup Prepare Fume Hood & Equipment prep->setup weigh Weigh Compound setup->weigh transfer Transfer to Reaction weigh->transfer decon Decontaminate Work Area transfer->decon dispose Segregate & Dispose of Waste decon->dispose doff Doff PPE & Wash Hands dispose->doff

Figure 1. Standard operational workflow for handling this compound.

G cluster_hazard Potential Hazards cluster_ppe Required PPE H1 Inhalation of Powder P1 Respirator H1->P1 mitigates H2 Skin Contact P2 Nitrile Gloves H2->P2 mitigates P3 Lab Coat H2->P3 mitigates H3 Eye Contact P4 Safety Goggles H3->P4 mitigates

Figure 2. Relationship between potential hazards and required PPE.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.